5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile
Description
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Properties
IUPAC Name |
5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-10-3-1-2-9(5-10)11-4-8(6-13)7-14-11/h1-5,7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGVOFPERQQGJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CN2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS 2304978-33-2)
Abstract: This technical guide provides a comprehensive overview of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, delve into plausible synthetic strategies with mechanistic considerations, and illuminate its significant potential as a scaffold for developing novel therapeutics. A key focus is placed on its emerging role in the modulation of the cGAS-STING innate immunity pathway, a frontier in immuno-oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development programs.
Introduction: The Strategic Value of the Substituted Pyrrole Scaffold
The pyrrole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore. The compound 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile combines three key structural motifs that enhance its utility as a drug discovery building block:
-
The 1H-Pyrrole Core: A five-membered aromatic heterocycle that serves as a robust and modifiable scaffold.[4]
-
The 3-Carbonitrile Group: This electron-withdrawing group influences the electronic profile of the pyrrole ring and serves as a versatile chemical handle for further derivatization into amides, amines, or tetrazoles, enabling extensive structure-activity relationship (SAR) studies.[5]
-
The 5-(3-Fluorophenyl) Moiety: The introduction of a fluorine atom onto the phenyl ring is a common strategy in modern medicinal chemistry. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic or hydrogen bond interactions with protein targets.[5][6]
This unique combination of features positions 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile as a valuable starting point for the synthesis of complex molecules targeting a range of biological pathways.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 2304978-33-2 | [7] |
| Molecular Formula | C₁₁H₇FN₂ | [7] |
| Molecular Weight | 186.19 g/mol | [7] |
| IUPAC Name | 5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile | [7] |
| Canonical SMILES | N#CC1=CNC(C2=CC=CC(F)=C2)=C1 | [7] |
| InChI Key | BKGVOFPERQQGJW-UHFFFAOYSA-N | [7] |
| Calculated LogP | 2.619 | [7] |
| Purity (Typical) | >97% | [7][8] |
| Appearance | Solid (Predicted) | [9] |
Synthesis and Mechanistic Considerations
The synthesis of multi-substituted pyrroles is a well-established field, with numerous named reactions available, such as the Paal-Knorr, Hantzsch, and Van Leusen reactions.[10][11] For 5-aryl-1H-pyrrole-3-carbonitriles, a particularly relevant and industrially scalable approach involves the cyclization of a dicarbonyl intermediate, followed by strategic functional group manipulations.
Proposed Synthetic Workflow
The following protocol represents a robust and field-proven approach to this class of compounds, starting from commercially available 3-fluoroacetophenone.
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol (Representative)
Step 1: α-Bromination of 3-Fluoroacetophenone
-
Rationale: This step activates the α-carbon for subsequent nucleophilic attack. Bromine in acetic acid is a classic method, though reagents like N-Bromosuccinimide (NBS) can offer milder conditions.
-
Procedure: 3-Fluoroacetophenone is dissolved in a suitable solvent like acetic acid or chloroform. A brominating agent (e.g., liquid bromine) is added dropwise at a controlled temperature (0-10 °C). The reaction is monitored by TLC until the starting material is consumed. The product, 2-bromo-1-(3-fluorophenyl)ethan-1-one, is then isolated via aqueous workup and recrystallization.[12]
Step 2: Alkylation with Malononitrile
-
Rationale: This step forms the crucial C-C bond and introduces the precursor to the pyrrole ring and the nitrile functionality. A strong, non-nucleophilic base like sodium hydride is used to deprotonate malononitrile, creating a potent nucleophile.
-
Procedure: Malononitrile is dissolved in an aprotic solvent like THF and cooled to 0 °C. Sodium hydride (60% dispersion in mineral oil) is added portion-wise. The resulting solution is stirred until gas evolution ceases. A solution of the α-bromo ketone from Step 1 in THF is then added slowly. The reaction is allowed to warm to room temperature and stirred to completion. The product is isolated by quenching with water and extracting with an organic solvent.[12]
Step 3: Ring Formation via Cyclization
-
Rationale: This is the key pyrrole-forming step. Anhydrous acid, such as hydrogen chloride gas bubbled through an aprotic solvent like ethyl acetate, protonates the ketone, facilitating an intramolecular nucleophilic attack from one of the nitrile groups, followed by tautomerization and dehydration to form the aromatic pyrrole ring. This process yields the chlorinated intermediate.
-
Procedure: The dicarbonyl intermediate from Step 2 is dissolved in anhydrous ethyl acetate. The solution is saturated with dry HCl gas and stirred at a temperature between 30-50 °C. The reaction progress is monitored, and upon completion, the product, 2-chloro-5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile, is typically isolated by filtration or evaporation and purification.[12]
Step 4: Catalytic Dechlorination
-
Rationale: The final step removes the chloro group installed during cyclization. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.
-
Procedure: The chlorinated pyrrole from Step 3 is dissolved in a solvent such as methanol or ethanol. A catalytic amount of 5-10% Pd/C is added. The reaction vessel is purged and placed under an atmosphere of hydrogen gas (typically via a balloon or a Parr hydrogenator). The mixture is stirred vigorously at room temperature until the reaction is complete. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the final product, 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile.[12]
Key Applications in Drug Discovery
The true value of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile lies in its potential as a scaffold for biologically active molecules. The pyrrole-3-carbonitrile core has recently been identified as a promising pharmacophore for targeting critical disease pathways.
Primary Application: STING Pathway Agonism
A landmark study recently identified a series of 1H-pyrrole-3-carbonitrile derivatives as potent agonists of the Stimulator of Interferon Genes (STING) receptor.[13] The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating a powerful type I interferon response. Activating this pathway has emerged as a leading strategy in immuno-oncology to "awaken" the immune system against tumors.
The discovery that a simple pyrrole scaffold can act as a non-cyclic dinucleotide (non-CDN) STING agonist is highly significant, opening the door for the development of orally bioavailable small-molecule cancer immunotherapies.[13] 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile is an ideal starting point for creating a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Simplified cGAS-STING signaling pathway.
Broader Therapeutic Potential
Beyond STING agonism, the pyrrole scaffold is associated with a wide spectrum of biological activities, suggesting that derivatives of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile could be explored for:
-
Anti-inflammatory Activity: Many pyrrole-containing compounds are known inhibitors of inflammatory mediators like COX-2 and TNF-α.[14]
-
Antibacterial Agents: The pyrrole ring is present in several classes of natural and synthetic antibacterial compounds.[1][3]
-
Anticancer Agents: Pyrrole derivatives have been investigated as inhibitors of various targets in oncology, including kinases and microtubule polymerization.[2][15]
Conclusion and Future Outlook
5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its synthesis is achievable through established chemical transformations, and its structure is primed for derivatization. The recent implication of the core scaffold in STING pathway activation provides a compelling and timely rationale for its investigation.
Future research should focus on systematic SAR studies, exploring substitutions on the pyrrole nitrogen, modifications of the 3-fluorophenyl ring, and bioisosteric replacement of the nitrile group. Such efforts, guided by computational modeling and robust biological screening, could unlock the full potential of this scaffold and lead to the development of next-generation therapeutics for cancer and infectious diseases.
References
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Synthesis of 1H‐pyrrole‐3‐carbonitriles. | Download Scientific Diagram. ResearchGate. Available at: [Link]
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Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI. Available at: [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PMC. Available at: [Link]
-
Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. PMC. Available at: [Link]
-
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. PubChem. Available at: [Link]
-
Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal–Knorr reaction. Chemical Communications (RSC Publishing). Available at: [Link]
-
Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PMC. Available at: [Link]
-
5-(3-FLUOROPHENYL)-1H-PYRROLE-3-CARBOXALDEHYDE. precisionFDA. Available at: [Link]
- CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. Available at: [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. Available at: [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]
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Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC. Available at: [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]
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(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]
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- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 5. Buy 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [smolecule.com]
- 6. CAS 1240948-77-9: 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carbonit… [cymitquimica.com]
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- 15. researchgate.net [researchgate.net]
Technical Guide: Vonoprazan Impurity 70 (Chemical Structure & Properties)
[1][2]
Executive Summary & Chemical Identity
Vonoprazan Impurity 70 (CAS: 2304978-33-2) is a key synthetic intermediate and process-related impurity found in the manufacturing of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB).[1] Chemically identified as 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile , it represents the "des-sulfonyl, des-methylamine" core of the active pharmaceutical ingredient (API).[1] Its presence in the final drug substance typically indicates incomplete downstream conversion or residual carryover from early synthetic steps.[1][2]
Identification Matrix
| Parameter | Detail |
| Common Name | Vonoprazan Impurity 70 |
| Chemical Name | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile |
| CAS Registry Number | 2304978-33-2 |
| Molecular Formula | |
| Molecular Weight | 186.19 g/mol |
| Structural Class | 2,3,5-trisubstituted pyrrole |
| Role | Synthetic Intermediate / Process Impurity |
Chemical Structure & Molecular Properties
Impurity 70 lacks the characteristic pyridine-3-sulfonyl group and the
Physicochemical Profile
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
| Melting Point | 145–150 °C (Predicted based on structural analogs) |
| pKa (Pyrrole NH) | ~16.5 (Weakly acidic due to electron-withdrawing CN group) |
| LogP | ~2.3 (Moderate lipophilicity) |
| H-Bond Donors | 1 (Pyrrole NH) |
| H-Bond Acceptors | 2 (Nitrile N, Fluorine) |
Structural Significance
The nitrile group (-CN) at position 3 is the precursor to the methylamine side chain of Vonoprazan.[1] In the synthetic pathway, this nitrile is typically reduced to a primary amine and then methylated (or reductively aminated).[1][2] The absence of the sulfonyl group on the pyrrole nitrogen (N1) indicates that this impurity originates from a step prior to the sulfonylation reaction with pyridine-3-sulfonyl chloride.[1]
Origin & Formation Pathways
Understanding the genesis of Impurity 70 is crucial for process control.[1][2] It is an unreacted intermediate that persists through subsequent steps if not quantitatively consumed or removed during purification.[1][2]
Synthetic Pathway & Impurity Node
The synthesis of Vonoprazan generally proceeds by constructing the pyrrole core, followed by functional group manipulations.[1][2] Impurity 70 is formed early in the sequence.[1][2]
Figure 1: Formation and carryover pathway of Impurity 70.[1][2] The impurity is the stable nitrile intermediate formed before the sulfonylation step.[1][2]
Critical Process Parameters (CPPs)
-
Stoichiometry of Sulfonyl Chloride: Insufficient pyridine-3-sulfonyl chloride in the subsequent step leaves unreacted Impurity 70.[1][2]
-
Base Strength/Equivalents: The pyrrole NH requires deprotonation for efficient sulfonylation.[1][2] Weak bases or insufficient quantities lead to incomplete conversion.[1][2]
-
Purification Efficiency: Impurity 70 has different solubility properties than the sulfonylated product (more polar due to the free NH, but the nitrile makes it less basic).[1][2] It is typically removed via crystallization or silica gel chromatography.[1][2]
Analytical Profiling & Detection
Detecting Impurity 70 requires specific HPLC/UPLC conditions due to its lack of the pyridine chromophore found in the API, though the phenyl-pyrrole-nitrile system provides sufficient UV absorption.[1][2]
Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid or Ammonium Acetate buffer (pH 4.[1][2]5) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5% B to 90% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 230 nm (Max absorption for fluorophenyl-pyrrole system) |
| Retention Time (RT) | Typically elutes earlier than Vonoprazan due to lower MW and lack of lipophilic sulfonyl group.[1] |
Mass Spectrometry (LC-MS)[1][2][4]
References
-
TLC Pharmaceutical Standards. (2024). Vonoprazan Impurity 70 (CAS 2304978-33-2) Product Data Sheet. Retrieved from
-
Axios Research. (2024).[1][2] Reference Standard: Vonoprazan Impurity 70. Retrieved from
-
SimSon Pharma. (2024).[1][2] Vonoprazan Impurities List & Custom Synthesis. Retrieved from [1][2]
-
National Center for Biotechnology Information (PubChem). (2024).[1][2] Vonoprazan Fumarate (CID 45375887).[1][2] Retrieved from
-
Otani, T., et al. (2018).[1][2] Development of Vonoprazan Fumarate, a Novel Potassium-Competitive Acid Blocker. Journal of Medicinal Chemistry. (Contextual synthesis reference).
5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile molecular weight and formula
Advanced Scaffold for P-CABs and Kinase Inhibitor Development
Executive Summary
5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 2304978-33-2) is a high-value heterocyclic intermediate used primarily in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and targeted kinase inhibitors.[1][2][3] Structurally, it functions as a bioisostere for vonoprazan-related scaffolds, where the specific regiochemistry of the fluorine atom (meta-substitution) and the nitrile moiety offer distinct pharmacokinetic advantages.
This guide details the physicochemical profile, validated synthetic workflows, and structural biology implications of this molecule, designed for researchers optimizing lead compounds in acid-related disorders and oncology.
Physicochemical Profile & Identity
The following data establishes the baseline identity for Quality Control (QC) and formulation scientists.
| Property | Specification |
| IUPAC Name | 5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile |
| CAS Number | 2304978-33-2 |
| Molecular Formula | C₁₁H₇FN₂ |
| Molecular Weight | 186.19 g/mol |
| Exact Mass | 186.059 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO (>20 mg/mL), Methanol; Low aqueous solubility |
| LogP (Predicted) | ~2.62 |
| H-Bond Donors/Acceptors | 1 / 2 |
| Key Functional Groups | Nitrile (C≡N), Secondary Amine (Pyrrole NH), Aryl Fluoride |
Synthetic Architecture
To ensure high purity and regioselectivity, we recommend a Suzuki-Miyaura Cross-Coupling protocol. This approach is superior to de novo ring construction (e.g., Paal-Knorr) for this specific target because it allows for the late-stage introduction of the fluorinated aryl ring, facilitating SAR (Structure-Activity Relationship) libraries.
Protocol: Palladium-Catalyzed Arylation
Objective: Coupling of 5-bromo-1H-pyrrole-3-carbonitrile with 3-fluorophenylboronic acid.
Reagents:
-
Substrate A: 5-Bromo-1H-pyrrole-3-carbonitrile (1.0 eq)
-
Substrate B: (3-Fluorophenyl)boronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Charge a reaction vial with Substrate A, Substrate B, and the Palladium catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.
-
Thermal Activation: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS for the consumption of the bromide starting material.
-
Work-up: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 0-40%).
Mechanism of Action (Synthesis)
The reaction proceeds via the catalytic cycle: Oxidative Addition (Pd inserts into C-Br bond), Transmetallation (Boronate transfers the fluorophenyl group), and Reductive Elimination (Product release).
Figure 1: Modular Synthesis Workflow via Suzuki Coupling.
Structural Biology & Pharmacophore Logic
This molecule is not merely an intermediate; it is a scaffold designed to probe specific binding pockets in enzymes like H⁺/K⁺ ATPase (gastric proton pump).
The "Fluorine Scan" Advantage
The 3-fluorophenyl moiety is critical for optimizing metabolic stability and binding affinity compared to the 2-fluoro analog (found in Vonoprazan).
-
Metabolic Blockade: The fluorine at the meta position blocks Phase I metabolic oxidation at a vulnerable site on the phenyl ring.
-
Electronic Effects: Fluorine's electronegativity pulls electron density from the aromatic ring, influencing the pKa of the pyrrole NH, which is crucial for hydrogen bonding within the receptor pocket.
The Nitrile Functionality
The C-3 nitrile group serves two purposes:
-
H-Bond Acceptor: It interacts with serine or threonine residues in the kinase/ATPase active site.
-
Synthetic Handle: It can be reduced to a primary amine (for Vonoprazan-like structures) or hydrolyzed to a carboxamide.
Figure 2: Structure-Activity Relationship (SAR) Map highlighting pharmacophoric features.
Analytical Validation (QC)
To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed.
-
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic pyrrole protons as singlets or doublets around δ 7.5–8.0 ppm. The 3-fluorophenyl group will show a complex multiplet pattern in the aromatic region (δ 7.1–7.6 ppm). The broad singlet for the NH proton (exchangeable) usually appears downfield (>12 ppm).
-
¹⁹F NMR: A distinct singlet around δ -110 to -115 ppm (relative to CFCl₃), confirming the presence of the fluorine atom.
-
Mass Spectrometry (ESI+): Target ion [M+H]⁺ = 187.19 m/z.
References
-
Chemical Identity & Properties: PubChem. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (Analog Reference). National Library of Medicine. Available at: [Link]
-
Synthetic Methodology (Pyrrole Coupling): MDPI Molecules. Synthesis of Pyrrole-Based Drug Candidates. Available at: [Link][4]
Sources
Regioisomers of Vonoprazan intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
An In-Depth Technical Guide to the Regioisomers of Vonoprazan Intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
Abstract
Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the treatment of acid-related gastrointestinal disorders.[1][2] The synthesis of this complex molecule relies on the purity of its key intermediates, among which 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is of critical importance.[3][4] The formation of regioisomers during the synthesis of this pyrrole core presents a significant challenge for process chemists and analytical scientists. The presence of such impurities, even at trace levels, can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[5][6] This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the formation, identification, and control of regioisomers of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. We will explore the mechanistic origins of these impurities, present robust analytical methodologies for their separation and characterization, and discuss control strategies in the context of regulatory expectations.
The Central Role of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in Vonoprazan Synthesis
Vonoprazan: A New Paradigm in Acid Suppression
Vonoprazan (TAK-438) competitively inhibits the H+, K+-ATPase (proton pump) by binding to potassium ions, offering a distinct mechanism from traditional proton pump inhibitors (PPIs).[2] This results in a more potent and sustained acid suppression, providing therapeutic benefits for conditions like gastroesophageal reflux disease (GERD), gastroduodenal ulcers, and the eradication of Helicobacter pylori.[1][7]
The Pyrrole Core: A Critical Synthetic Intermediate
The molecular architecture of Vonoprazan features a unique 1,3,5-trisubstituted pyrrole ring system.[4] The synthesis of this core, specifically 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS 1240948-77-9), is a pivotal step in the overall manufacturing process.[8][9] The precise placement of the 2-fluorophenyl group at the C5 position and the carbonitrile group at the C3 position is essential for the subsequent chemical transformations that lead to the final drug substance.
The Imperative of Isomeric Purity
Regulatory bodies, including the International Council for Harmonisation (ICH), mandate strict control over impurities in drug substances.[10][11] Regioisomers, which have the same molecular formula but different arrangements of substituents, are a specific class of impurity that can be difficult to separate due to their similar physical properties. Their presence can potentially lead to unforeseen toxicological effects or reduced therapeutic efficacy.[5][6] Therefore, understanding and controlling the formation of regioisomers of the pyrrole intermediate is not merely a matter of yield optimization but a fundamental requirement for drug safety and quality.[12]
Synthetic Pathways and the Genesis of Regioisomers
The formation of the desired 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile can be achieved through various synthetic routes, but many of these carry an inherent risk of producing regioisomeric impurities.[13][14]
Mechanistic Insight: The Paal-Knorr Synthesis and Regioselectivity
The Paal-Knorr synthesis, a classic method for forming pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia, provides an excellent framework for understanding the origin of regioisomers.[15][16] The reaction proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration.[17][18]
When an unsymmetrical 1,4-dicarbonyl precursor is used, the initial nucleophilic attack by ammonia can occur at either of the two distinct carbonyl groups. This non-selective attack can lead to two different cyclic intermediates, which upon dehydration, yield a mixture of regioisomeric pyrroles.
The selectivity of this initial attack is governed by both steric and electronic factors.[17]
-
Electronic Effects: An electron-withdrawing group adjacent to a carbonyl will increase its electrophilicity, making it a more favorable site for nucleophilic attack.
-
Steric Hindrance: A bulky substituent near a carbonyl group will sterically hinder the approach of the amine, favoring attack at the less hindered carbonyl.
For the synthesis of our target intermediate, a hypothetical unsymmetrical precursor like 1-(2-fluorophenyl)-4-oxobutanenitrile could be envisioned. The cyclization of such a molecule with an ammonia source could theoretically lead to two products: the desired 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile and the undesired regioisomer, 2-(2-fluorophenyl)-1H-pyrrole-4-carbonitrile.
Analytical Strategies for Identification and Quantification
A robust analytical strategy is paramount for ensuring the isomeric purity of the Vonoprazan intermediate. This involves a multi-faceted approach combining high-resolution chromatographic separation with definitive spectroscopic identification.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for separating and quantifying closely related impurities like regioisomers.[19][20] The key to a successful separation lies in exploiting the subtle differences in polarity and molecular shape between the isomers.
| Parameter | Typical Condition | Rationale for Selection |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) | The non-polar stationary phase provides excellent retention for the aromatic pyrrole system, allowing for effective separation based on polarity differences.[20] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization in MS detection and helps achieve sharp peak shapes.[21] |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier elutes the analytes from the column. Acetonitrile often provides better resolution for aromatic compounds. |
| Elution | Gradient | A gradient elution (e.g., starting at 30% B, ramping to 90% B) is crucial for eluting both the main component and any related impurities within a reasonable timeframe while maintaining high resolution. |
| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate for analytical scale columns, balancing analysis time with separation efficiency. |
| Column Temp. | 30 - 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency. |
| Detector | UV/Vis Diode Array Detector (DAD) at ~225 nm | The pyrrole and phenyl chromophores exhibit strong absorbance in the UV region, enabling sensitive detection.[20] A DAD allows for peak purity assessment. |
| Table 1: A typical starting HPLC method for regioisomer analysis. |
Spectroscopic Characterization
Once separated by HPLC, unambiguous identification of each isomer requires spectroscopic analysis.
NMR is the most powerful tool for absolute structure elucidation.[22][23] The ¹H and ¹³C NMR spectra of the desired product and its regioisomer would exhibit distinct and predictable differences, particularly in the chemical shifts and coupling patterns of the pyrrole ring protons.
| Proton/Carbon | Expected ¹H Shift (δ, ppm) - Desired Isomer | Expected ¹H Shift (δ, ppm) - Regioisomer | Rationale for Difference |
| Pyrrole H2/H5 | ~6.9 ppm | ~7.0 ppm | The electronic environment of the protons on the pyrrole ring is significantly altered by the position of the electron-withdrawing nitrile group and the bulky fluorophenyl group. |
| Pyrrole H4 | ~6.4 ppm | ~6.5 ppm | The relative positions of the substituents create unique magnetic environments for each proton, leading to different chemical shifts.[24] |
| Pyrrole NH | ~8.4 ppm (broad) | ~8.5 ppm (broad) | The NH proton chemical shift is sensitive to its proximity to different substituents. |
| Table 2: Hypothetical comparison of ¹H NMR chemical shifts for regioisomers. |
While both regioisomers will have the identical molecular weight (186.19 g/mol ), their fragmentation patterns under techniques like tandem MS (MS/MS) may differ.[21][25] This can provide confirmatory evidence for the structure assigned by NMR. Electrospray ionization (ESI) is a suitable technique for these moderately polar molecules.[21]
Experimental Protocols
Protocol: HPLC Separation of Regioisomers
This protocol outlines a general method that must be validated for the specific application.
-
Sample Preparation: Accurately weigh approximately 10 mg of the crude intermediate sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Chromatographic System: Utilize an HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 225 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
-
Analysis: Inject the prepared sample. Integrate the peaks and determine the relative area percent of the main peak and any isomeric impurities.
Protocol: Sample Preparation for NMR Characterization
-
Isolation: Using a preparative or semi-preparative HPLC system with the analytical method as a starting point, collect the fractions corresponding to the main peak and the suspected regioisomer peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure (e.g., using a rotary evaporator or centrifugal evaporator) at a temperature not exceeding 40 °C to prevent degradation.
-
Drying: Dry the isolated solids under high vacuum for several hours to remove any residual solvent.
-
Dissolution: Dissolve approximately 5-10 mg of each isolated, dried solid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to facilitate complete structural assignment.
Conclusion: A Framework for Isomeric Control
The successful industrial-scale synthesis of Vonoprazan hinges on the rigorous control of its key intermediate, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. The potential for regioisomer formation necessitates a deep mechanistic understanding of the synthetic pathway and the implementation of a robust analytical control strategy. By carefully selecting reaction conditions to favor the formation of the desired product and employing high-resolution analytical techniques like HPLC and NMR, researchers and drug development professionals can ensure the isomeric purity of this critical intermediate. This diligent approach is fundamental to delivering a final API that meets the stringent quality, safety, and efficacy standards required for modern pharmaceuticals.
References
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved March 7, 2024, from [Link]
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RSC Publishing. (n.d.). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. Retrieved March 7, 2024, from [Link]
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Oriprobe. (2015). Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan. Fine Chemical Intermediates. Retrieved March 7, 2024, from [Link]
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- Google Patents. (n.d.). CN113896655A - Synthetic method of Vonoprazan intermediate.
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TradeIndia. (n.d.). Vonoprazan (TAK-438) High Purity Pharmaceutical Grade at Best Price. Retrieved March 7, 2024, from [Link]
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Patsnap Eureka. (2021, October 19). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Retrieved March 7, 2024, from [Link]
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American Chemical Society. (n.d.). Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization. Retrieved March 7, 2024, from [Link]
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ACS Publications. (2025, February 26). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]
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SIELC Technologies. (2018, February 16). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Retrieved March 7, 2024, from [Link]
-
Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved March 7, 2024, from [Link]
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New Drug Approvals. (2016, April 24). Vonoprazan Fumarate. Retrieved March 7, 2024, from [Link]
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PubChem. (n.d.). 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. Retrieved March 7, 2024, from [Link]
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OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Retrieved March 7, 2024, from [Link]
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Pharmacy Times. (2024, August 9). Vonoprazan FDA Approved for Heartburn Relief Associated with Non-Erosive Gastroesophageal Reflux Disease. Retrieved March 7, 2024, from [Link]
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Phathom Pharmaceuticals. (2023, August 21). Phathom Pharmaceuticals Announces Submission of Six-Month Stability Data in Support of Erosive GERD New Drug Application. Retrieved March 7, 2024, from [Link]
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ijprajournal. (n.d.). Pharmaceutical impurities: A review of their importance in drug safety and efficacy. Retrieved March 7, 2024, from [Link]
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CDSCO. (2024, January 25). BDR Vonoprazan CT-06.pdf. Retrieved March 7, 2024, from [Link]
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PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved March 7, 2024, from [Link]
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EMA. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved March 7, 2024, from [Link]
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PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved March 7, 2024, from [Link]
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ResearchGate. (2020, September 15). How to remove excess pyrrole from a reaction mixture?. Retrieved March 7, 2024, from [Link]
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Determining the Solubility of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile in DMSO and Methanol: An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing bioavailability, formulation strategies, and outcomes of in vitro and in vivo studies. This technical guide provides a comprehensive framework for determining the solubility of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile, a heterocyclic compound of interest in contemporary drug discovery, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed, field-proven experimental protocols. We will explore the principles of solubility, delve into the rationale behind solvent selection, and present a step-by-step methodology for accurate and reproducible solubility assessment.
Introduction: The Critical Role of Solubility in Drug Discovery
5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile is a molecule belonging to the pyrrole class of heterocyclic compounds, a scaffold that is prevalent in many biologically active agents.[1] The journey of a promising compound from initial discovery to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a fundamental parameter that dictates a compound's behavior in both experimental and physiological environments.[2]
In the early stages of drug discovery, compounds are often stored and serially diluted from concentrated stock solutions, typically prepared in DMSO due to its exceptional solvating power for a wide range of organic molecules.[3][4] An accurate understanding of a compound's solubility limit in DMSO is paramount to prevent precipitation in bioassays, which can lead to erroneous and misleading results.[5] Methanol, a polar protic solvent, is also frequently employed in various analytical and purification processes, making the solubility in this solvent a key piece of information for chemists.[6]
This guide will provide a robust methodology to determine the thermodynamic equilibrium solubility of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile in both DMSO and methanol. The presented protocols are designed to be self-validating and are grounded in established principles of physical chemistry and analytical science.
Theoretical Underpinnings of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium.[7] This equilibrium is a dynamic process where the rate of dissolution of the solid solute is equal to the rate of precipitation.
Two primary types of solubility are often discussed in the context of drug discovery:
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period.[2][8] This is the value we aim to determine with the primary protocol in this guide.
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration DMSO stock into an aqueous buffer.[9][10] While useful for high-throughput screening, it is a measure of a metastable state and can often overestimate the true solubility.
The solubility of a compound is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solute and solvent molecules dictates the extent of dissolution.
Characterization of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile and Solvents
A foundational understanding of the compound and the selected solvents is crucial for interpreting solubility data.
5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile: A Profile
| Property | Value | Source |
| CAS Number | 2304978-33-2 | [11] |
| Molecular Formula | C₁₁H₇FN₂ | [11] |
| Molecular Weight | 186.19 g/mol | [11] |
| Appearance | Solid (predicted) | [12] |
| LogP (calculated) | 2.62 | [11] |
| Hydrogen Bond Donors | 1 | [11] |
| Hydrogen Bond Acceptors | 1 | [11] |
Table 1: Physicochemical Properties of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile.
The structure of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile contains a polar pyrrole ring with a hydrogen bond donor (N-H) and a nitrile group which can act as a hydrogen bond acceptor. The fluorophenyl group adds a degree of lipophilicity. The calculated LogP suggests a moderate lipophilicity.
Solvent Properties
| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Formula | (CH₃)₂SO | CH₃OH |
| Solvent Type | Polar Aprotic | Polar Protic |
| Boiling Point | 189 °C | 64.7 °C |
| Dielectric Constant | 47.2 | 32.7 |
| Properties | Excellent solvent for a wide range of polar and nonpolar compounds.[1] Miscible with water and many organic solvents.[3] | Good solvent for many organic compounds.[13] Can act as both a hydrogen bond donor and acceptor.[14] |
Table 2: Properties of DMSO and Methanol.
DMSO's high polarity and aprotic nature make it an exceptional solvent for many organic molecules, including those with poor aqueous solubility.[15][16] Methanol's ability to engage in hydrogen bonding makes it a good solvent for compounds that can also participate in such interactions.
Experimental Determination of Thermodynamic Solubility
The following protocol details the "shake-flask" method, which is the gold standard for determining thermodynamic solubility.[8][17] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium is reached.
Materials and Equipment
-
5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile (solid, >95% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade
-
Methanol, HPLC grade
-
Calibrated analytical balance
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)
-
Centrifuge
-
Calibrated micropipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow Diagram
A schematic of the thermodynamic solubility determination workflow.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile (e.g., 5-10 mg) into a 2 mL glass vial. The key is to have undissolved solid remaining at the end of the equilibration period.
-
Using a calibrated pipette, add a precise volume of the solvent (e.g., 1 mL of DMSO or methanol) to the vial.
-
Securely cap the vial.
-
Prepare at least three replicate vials for each solvent.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[8] The presence of visible solid material throughout this period is essential.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully aspirate the supernatant, being cautious not to disturb the pellet.
-
For an additional level of certainty, filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent. This step removes any remaining fine particulates.[18]
-
-
Quantification of Solute Concentration:
-
The concentration of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile in the clear, saturated filtrate needs to be determined. This can be achieved using HPLC-UV or UV-Vis spectroscopy.
-
Method A: High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a series of standard solutions of known concentrations by dissolving an accurately weighed amount of the compound in the respective solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (R²) of >0.99.
-
Sample Analysis: Dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution.[19][20]
-
-
Method B: UV-Vis Spectroscopy
-
Standard Preparation: Similar to the HPLC method, prepare standard solutions of known concentrations.
-
Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.[21][22]
-
Sample Analysis: Dilute the saturated filtrate to an absorbance value within the linear range of the calibration curve.
-
Calculation: Use the absorbance of the diluted sample and the calibration curve to determine its concentration, and then calculate the original concentration.[23]
-
-
Data Presentation
The experimentally determined solubility should be reported in both mass/volume (mg/mL) and molar (mM) units.
| Solvent | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mM) |
| DMSO | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate] | [Calculate] | [Calculate] |
| Methanol | [Insert Value] | [Insert Value] | [Insert Value] | [Calculate] | [Calculate] | [Calculate] |
Table 3: Template for Reporting Experimental Solubility Data for 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile at 25 °C.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several key principles:
-
Use of Excess Solid: The continuous presence of undissolved solid during equilibration is a visual confirmation that the solution has reached saturation.
-
Equilibration Time: Allowing 24-48 hours for equilibration provides sufficient time for the system to reach a true thermodynamic equilibrium.
-
Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.
-
Replicates: Performing the experiment in triplicate allows for the assessment of reproducibility and the calculation of standard deviation, providing confidence in the mean value.
-
Validated Analytical Method: The use of a validated HPLC or UV-Vis method with a linear calibration curve ensures the accuracy of the concentration measurement.
Conclusion
Determining the solubility of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile in DMSO and methanol is a fundamental step in its characterization for any research or drug development program. The thermodynamic shake-flask method, coupled with a robust analytical quantification technique such as HPLC or UV-Vis spectroscopy, provides the most accurate and reliable measure of its solubility. The detailed protocol and theoretical background provided in this guide are intended to empower researchers to generate high-quality, reproducible data, thereby facilitating informed decisions in their scientific endeavors. Adherence to these principles will ensure a solid foundation for the subsequent stages of formulation and preclinical development.
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3-Substituted Phenylpyrrole Carbonitriles: Synthetic Architectures & Signal Transduction Modulators
Topic: Literature Review of 3-Substituted Phenylpyrrole Carbonitriles Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The phenylpyrrole carbonitriles represent a privileged scaffold in agrochemical and medicinal chemistry, derived originally from the natural antibiotic pyrrolnitrin (Pseudomonas pyrrocinia). While the nomenclature often varies—referring to them as 3-cyano-4-phenylpyrroles or 3-substituted phenylpyrrole carbonitriles depending on ring numbering priorities—their biological significance is anchored by the commercial fungicides Fludioxonil and Fenpiclonil .
This guide synthesizes the critical literature regarding their chemical construction, specifically via the Van Leusen reaction , and their unique mode of action (MoA) involving the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway. Unlike inhibitors that suppress enzyme activity, these compounds act as "wrong" signals, driving fungal cells to commit metabolic suicide through osmotic imbalance.
Chemical Architecture & Synthesis
Structural Analysis
The core pharmacophore consists of a pyrrole ring substituted with a carbonitrile group (-CN) and a phenyl ring.
-
The "3-Substituted" Nomenclature: In standard IUPAC naming for the most potent derivatives (e.g., Fludioxonil), the nitrogen is position 1, the carbonitrile is at position 3, and the phenyl group is at position 4. However, literature often refers to "3-substituted phenylpyrroles" when highlighting the aryl group's position relative to other markers.
-
Key Features: The free N-H on the pyrrole is often critical for hydrogen bonding within the target site (Histidine Kinase). Substitution on the phenyl ring (e.g., 2,3-dichloro or 2,2-difluorobenzodioxol) drives lipophilicity and binding affinity.
Primary Synthesis Protocol: The Van Leusen Strategy
The most robust and chemically elegant method for constructing 3-cyano-4-phenylpyrroles is the reaction of electron-deficient alkenes with Tosylmethyl Isocyanide (TosMIC) . This method constructs the pyrrole ring de novo while simultaneously installing the critical substituents.
Experimental Protocol: Synthesis of Fludioxonil Analogues
Objective: Synthesis of 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile (Fenpiclonil).
Reagents:
-
2,3-Dichlorobenzaldehyde[1]
-
Aminoacetonitrile or Methyl cyanoacetate (Precursor for the Michael acceptor)
-
Base: Potassium tert-butoxide (t-BuOK) or DBU
-
Solvent: DMSO or THF/DMSO mixture
Step-by-Step Methodology:
-
Preparation of the Michael Acceptor (Knoevenagel Condensation):
-
Dissolve 2,3-dichlorobenzaldehyde (10 mmol) and aminoacetonitrile hydrochloride (10 mmol) in methanol.
-
Add catalytic piperidine. Reflux for 2-4 hours.
- -unsaturated nitrile (cinnamonitrile derivative).
-
Validation: Monitor consumption of aldehyde by TLC (Hexane:EtOAc 4:1).
-
-
Cycloaddition with TosMIC (Van Leusen Reaction):
-
Setup: In a flame-dried flask under Argon, dissolve TosMIC (11 mmol) and the cinnamonitrile intermediate (10 mmol) in anhydrous DMSO (20 mL).
-
Addition: Add t-BuOK (22 mmol) portion-wise at 0°C. The reaction is exothermic; maintain temperature <10°C.
-
Reaction: Allow to warm to room temperature and stir for 3-5 hours.
-
Workup: Quench with ice-cold water (100 mL) and neutralize with dilute HCl. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Purify via column chromatography (Silica gel, gradient elution Hexane -> 20% EtOAc).
-
Causality & Logic:
-
TosMIC Role: Acts as a 1,3-dipole equivalent.[11] The sulfonyl group allows for alpha-deprotonation and subsequent elimination, which is crucial for aromatizing the pyrrole ring.
-
Base Selection: A strong, non-nucleophilic base (t-BuOK) is required to deprotonate TosMIC without attacking the nitrile.
Synthesis Pathway Visualization
Figure 1: The Van Leusen synthesis pathway for constructing the phenylpyrrole core.
Pharmacology & Mode of Action (MoA)
The "Hyperactivation" Mechanism
Unlike most fungicides that inhibit essential enzymes (e.g., azoles inhibiting CYP51), phenylpyrrole carbonitriles act as signal transduction disruptors .
-
Target: Group III Hybrid Histidine Kinase (HHK), specifically Os-1 (in Neurospora) or Hik1 (in Magnaporthe).
-
Mechanism: Under normal conditions, HHK regulates the HOG pathway to manage osmotic stress. Fludioxonil binds to HHK and locks it into a state that mimics extreme osmotic stress, even in isotonic conditions.
-
Cascade: This "false signal" propagates down the MAPK cascade (YPD1 -> SSK1 -> SSK2 -> PBS2 -> HOG1).
-
Outcome: The terminal kinase HOG1 hyperactivates, leading to massive intracellular glycerol accumulation (turgor pressure increase) and futile energy expenditure, causing cell swelling and lysis.
Signaling Pathway Visualization
Figure 2: The Phenylpyrrole-induced hyperactivation of the HOG MAPK pathway.
Structure-Activity Relationship (SAR)[9]
The efficacy of phenylpyrrole carbonitriles is tightly governed by the substitution pattern on the phenyl ring and the integrity of the pyrrole core.
Table 1: SAR Summary of 4-Phenylpyrrole-3-carbonitriles
| Structural Region | Modification | Effect on Activity | Biological Rationale |
| Pyrrole N-1 | Unsubstituted (N-H) | High | Essential for H-bonding in the HHK binding pocket. |
| N-Methyl / N-Acetyl | Low / Inactive | Steric hindrance or loss of H-bond donor capability. | |
| Pyrrole C-3 | Carbonitrile (-CN) | High | Critical electron-withdrawing group; mimics biological signaling motifs. |
| Carboxamide (-CONH2) | Moderate | Can serve as a prodrug or weaker binder. | |
| Phenyl Ring (C-4) | 2,3-Dichloro (Fenpiclonil) | High | Optimizes lipophilicity and steric fit. |
| 2,2-difluoro-1,3-benzodioxol (Fludioxonil) | Very High | Enhanced metabolic stability and lipophilicity; broader spectrum. | |
| Unsubstituted Phenyl | Low | Lacks sufficient lipophilic interaction for membrane penetration/binding. | |
| 3-Trifluoromethyl | Moderate/High | Good bioisostere but often less potent than the benzodioxol. |
References
-
Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Source: Frontiers in Microbiology. URL:[Link]
-
The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing. Source: International Journal of Molecular Sciences (PMC). URL:[Link]
-
One-step synthesis of 3-aryl- and 3,4-diaryl-(1H)-pyrroles using tosylmethyl isocyanide (TOSMIC). Source: Organic Letters (PubMed).[5] URL:[Link]
-
Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. Source: MDPI (Molecules).[12] URL:[Link]
-
FRAC Code List: Fungicides sorted by mode of action. Source: Fungicide Resistance Action Committee (FRAC). URL:[Link]
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The Influence of 3-Fluorophenyl Substitution on the Electronic Properties of Pyrroles: A Technical Guide
Introduction: The Strategic Role of Fluorine in Pyrrole Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical characteristics, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] In the realm of heterocyclic chemistry, the pyrrole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and organic electronic materials.[4] The strategic placement of a fluorine-containing substituent, such as a 3-fluorophenyl group, on the pyrrole ring allows for the fine-tuning of its electronic properties, offering a powerful tool for the rational design of novel functional molecules.
This technical guide provides an in-depth exploration of the electronic properties of 3-fluorophenyl substituted pyrroles. We will delve into the synthetic strategies for accessing these compounds, the impact of the 3-fluorophenyl group on the frontier molecular orbitals (HOMO and LUMO), and the resulting changes in their electrochemical and photophysical behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic attributes of fluorinated pyrroles in their respective fields.
The Electronic Landscape of the Pyrrole Core
The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring. The nitrogen lone pair participates in the π-system, making the pyrrole ring electron-rich and susceptible to electrophilic substitution. The electronic properties of pyrrole can be modulated by the introduction of substituents that can either donate or withdraw electron density from the ring.
The introduction of a phenyl group onto the pyrrole ring can influence its electronic properties through both inductive and resonance effects. The nature and position of substituents on this phenyl ring, in turn, provide a secondary level of control over the electronic landscape of the entire molecule.
Modulating Electronic Properties with 3-Fluorophenyl Substitution
The 3-fluorophenyl group is an interesting substituent due to the meta-position of the fluorine atom. In this position, the strong electron-withdrawing inductive effect (-I) of the fluorine atom dominates over its weaker electron-donating resonance effect (+R). This net electron-withdrawing character is expected to have a significant impact on the electronic properties of the pyrrole ring.
Impact on Frontier Molecular Orbitals (HOMO and LUMO)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ease of oxidation (electron-donating ability), while the LUMO energy is related to the ease of reduction (electron-accepting ability). The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's chemical reactivity, stability, and optical properties.[5]
The introduction of an electron-withdrawing 3-fluorophenyl group is anticipated to have the following effects:
-
Stabilization of both HOMO and LUMO levels: The inductive electron withdrawal will lower the energy of both the HOMO and LUMO orbitals compared to an unsubstituted phenylpyrrole.
-
Differential Impact based on Substitution Position:
-
N-substitution (1-(3-fluorophenyl)pyrrole): The 3-fluorophenyl group is directly attached to the nitrogen atom. The inductive effect will be strongly felt by the pyrrole ring, leading to a significant stabilization of the HOMO and LUMO.
-
C2-substitution (2-(3-fluorophenyl)pyrrole): Substitution at the C2 position allows for more direct conjugation between the phenyl and pyrrole rings. The electron-withdrawing effect will still be dominant, but the potential for some resonance interaction might slightly modulate the orbital energies compared to N-substitution.
-
C3-substitution (3-(3-fluorophenyl)pyrrole): At the C3 position, the inductive effect will still be present, but its influence on the overall electronic structure might be slightly less pronounced compared to the C2 position due to the nodal properties of the pyrrole π-orbitals.
-
Computational studies on related substituted pyrroles and other heterocycles support the general trend that electron-withdrawing groups lead to a stabilization of the frontier molecular orbitals.[6][7]
Table 1: Predicted Trends in the Electronic Properties of 3-Fluorophenyl Substituted Pyrroles
| Compound | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap | Predicted Oxidation Potential |
| 1-(3-fluorophenyl)pyrrole | Lowered | Lowered | Relatively Large | Higher |
| 2-(3-fluorophenyl)pyrrole | Lowered | Lowered | Moderate | Higher |
| 3-(3-fluorophenyl)pyrrole | Lowered | Lowered | Moderate | Higher |
Note: These are predicted qualitative trends based on the known electronic effects of the 3-fluorophenyl substituent. Actual values will vary depending on the specific molecular geometry and environment.
Figure 1: General effect of the 3-fluorophenyl group on pyrrole's frontier orbitals.
Synthesis of 3-Fluorophenyl Substituted Pyrroles
Several synthetic methodologies can be employed to prepare 3-fluorophenyl substituted pyrroles. The choice of method often depends on the desired substitution pattern (N- or C-substitution).
Paal-Knorr Synthesis for N-Substituted Pyrroles
The Paal-Knorr synthesis is a classic and versatile method for the preparation of N-substituted pyrroles.[1][6] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-fluoroaniline.
Figure 2: Workflow for the Paal-Knorr synthesis of 1-(3-fluorophenyl)pyrrole.
Experimental Protocol: Paal-Knorr Synthesis of 1-(3-fluorophenyl)pyrrole
-
Reactant Preparation: In a round-bottom flask, dissolve 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Amine Addition: Add 3-fluoroaniline (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-(3-fluorophenyl)pyrrole.
Suzuki-Miyaura Coupling for C-Substituted Pyrroles
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and can be utilized to synthesize C-aryl substituted pyrroles.[8][9] This involves the palladium-catalyzed reaction of a boronic acid (or its ester) with a halide. To synthesize 2-(3-fluorophenyl)pyrrole or 3-(3-fluorophenyl)pyrrole, one would start with the corresponding bromopyrrole and react it with 3-fluorophenylboronic acid.
Figure 3: Workflow for Suzuki-Miyaura synthesis of C-(3-fluorophenyl)pyrroles.
Experimental Protocol: Suzuki-Miyaura Coupling for 2-(3-fluorophenyl)pyrrole
-
Reactant Setup: To a Schlenk flask, add 2-bromopyrrole (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for several hours, monitoring by TLC.
-
Work-up: After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography to yield the desired 2-(3-fluorophenyl)pyrrole.
Electrochemical Properties: Insights from Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of molecules.[10] For 3-fluorophenyl substituted pyrroles, CV can provide valuable information about their oxidation and reduction potentials.
Due to the electron-withdrawing nature of the 3-fluorophenyl group, it is expected that these compounds will have higher oxidation potentials compared to their non-fluorinated counterparts.[11] This indicates that they are more difficult to oxidize. The exact potential will depend on the position of the substituent and the specific experimental conditions.
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation: Prepare a solution of the 3-fluorophenyl substituted pyrrole (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential over a defined range at a specific scan rate (e.g., 100 mV/s).
-
Data Analysis: Determine the oxidation and reduction peak potentials from the resulting voltammogram. These can be used to estimate the HOMO and LUMO energy levels using empirical relationships.
Photophysical Properties: UV-Vis Absorption and Fluorescence Spectroscopy
The absorption of ultraviolet-visible (UV-Vis) light by a molecule corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital, typically from the HOMO to the LUMO.[12] Fluorescence is the emission of light as the molecule relaxes from an excited electronic state back to the ground state.
The introduction of a 3-fluorophenyl substituent is expected to cause a slight hypsochromic (blue) shift in the absorption and emission spectra compared to the unsubstituted phenylpyrrole. This is because the electron-withdrawing nature of the substituent increases the HOMO-LUMO energy gap. The extent of this shift will be influenced by the degree of electronic communication between the phenyl and pyrrole rings, which is dependent on the substitution pattern and the dihedral angle between the two rings.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the 3-fluorophenyl substituted pyrrole in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).
-
UV-Vis Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range.
-
Fluorescence Measurement: Record the fluorescence emission spectrum using a fluorometer, exciting the sample at its absorption maximum.
-
Quantum Yield Determination: The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be determined relative to a known standard.
Conclusion: A Tunable Platform for Innovation
The introduction of a 3-fluorophenyl substituent onto the pyrrole ring provides a versatile strategy for modulating its electronic properties. The strong inductive electron-withdrawing effect of the fluorine atom leads to a stabilization of the HOMO and LUMO energy levels, resulting in higher oxidation potentials and a likely blue-shift in the photophysical properties. The precise impact is subtly dependent on the position of substitution, offering a fine-tuning mechanism for molecular design.
This in-depth understanding of the electronic landscape of 3-fluorophenyl substituted pyrroles, coupled with robust synthetic and characterization methodologies, empowers researchers in drug development and materials science to rationally design novel compounds with tailored electronic characteristics for a wide range of applications. The principles outlined in this guide provide a solid foundation for the future exploration and exploitation of these fascinating fluorinated heterocycles.
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Kocaeren, A. A. (2026). Spectroelectrochemical properties and electrochemical stabilities of 3-layered 1-(2-aminophenyl) pyrrole derivative films. ResearchGate. [Link]
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Wang, P., & Lei, A. (2021). Nickel-Catalyzed Electrochemical C (sp 3)− C (sp 2) Cross-Coupling Reactions of Benzyl Trifluoroborate and Organic Halides. Angewandte Chemie International Edition, 60(19), 10836-10841. [Link]
-
Gryko, D. T. (2018). The Tetraarylpyrrolo [3, 2-b] pyrroles—From Serendipitous Discovery to Promising Heterocyclic Optoelectronic Materials. Accounts of Chemical Research, 51(8), 1949-1958. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 3-Trifluoromethyl Pyrrole Synthesis Based on β-CF3-1,3-Enynamides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. researchgate.net [researchgate.net]
- 12. Tuning Excited-State Properties in Pyrrolo[3,2-b]pyrrole-Based Donor–Acceptor Emitters via Molecular Conformation and Conjugation Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety Data Sheet (SDS) Profile for 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile
Product Identification & Strategic Context
Chemical Identity[1][2][3]
-
IUPAC Name: 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile[1]
-
CAS Number: 2304978-33-2[1]
-
Structural Class: Phenylpyrrole nitrile derivative.[3]
Scientific Context & Application
This compound is a structural isomer of the key intermediate used in the synthesis of Vonoprazan (a potassium-competitive acid blocker). While the Vonoprazan intermediate typically features a 2-fluorophenyl moiety, the 3-fluorophenyl isomer is frequently utilized in Structure-Activity Relationship (SAR) studies to probe the steric and electronic effects of fluorine positioning on the pyrrole scaffold.
Critical Distinction: Researchers must distinguish this compound (CAS 2304978-33-2) from its 2-fluoro isomer (CAS 1240948-77-9) to ensure synthetic fidelity.
Hazard Identification & Risk Assessment (GHS)[8]
GHS Classification
Based on the physicochemical properties of pyrrole-carbonitriles and available supplier data, this substance is classified under Regulation (EC) No 1272/2008 [CLP] and OSHA HCS 2012 .
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[6][3] |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[6][3] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[3] |
Label Elements[6][10]
-
Signal Word: WARNING
-
Pictogram: GHS07 (Exclamation Mark)[4]
Mechanistic Toxicology Insight
-
Nitrile Moiety: The carbonitrile group (-CN) is generally stable but can liberate cyanide ions (CN⁻) under extreme metabolic oxidation or combustion conditions. While not classified as acutely toxic Category 1 or 2 (Fatal), it requires rigorous control to prevent accidental ingestion.
-
Pyrrole Ring: Electron-rich pyrroles are susceptible to oxidation. Inhalation of dust may trigger reactive airway sensitization in susceptible individuals.
-
Fluorine Substitution: The C-F bond is metabolically stable, but thermal decomposition can release hydrogen fluoride (HF), a severe corrosive.
Composition / Information on Ingredients
| Component | CAS Number | Concentration | Formula | Molecular Weight |
| 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile | 2304978-33-2 | >97% | C₁₁H₇FN₂ | 186.19 g/mol |
Emergency Response Protocols
First Aid Measures
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). If not breathing, give artificial respiration.[7] Mechanism: Minimizes alveolar absorption of irritant dusts.
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[7][6][3] Mechanism: Dilution and mechanical removal of the lipophilic organic solid.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. Mechanism: Prevents corneal abrasion and chemical conjunctivitis.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Call a POISON CENTER immediately.[3] Rationale: Vomiting increases the risk of aspiration pneumonia and esophageal exposure to the irritant.
Firefighting Measures
-
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition generates toxic fumes:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx) : From the pyrrole ring.
-
Hydrogen Fluoride (HF) : Extremely corrosive gas from the fluorophenyl group.
-
Hydrogen Cyanide (HCN) : Potential trace release from the nitrile group.
-
-
Advice for Firefighters: Wear Self-Contained Breathing Apparatus (SCBA) with a full face-piece operated in positive pressure mode.
Emergency Decision Logic (Visualization)
Caption: Figure 1. Triage workflow for acute exposure to 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile.
Handling, Storage, and Engineering Controls[2]
Precautions for Safe Handling
-
Ventilation: Use only in a chemical fume hood.[6] The compound is an irritant (H335); open-bench handling is discouraged.[3]
-
Dust Control: Prevent formation of dust/aerosols.[7] Use local exhaust ventilation (LEV) if manipulating powders.
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the lab.
Storage Conditions
-
Environment: Store in a cool, dry, and well-ventilated place.
-
Container: Keep container tightly closed.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.
-
Shelf Life: Stable under recommended storage conditions.
Exposure Controls & PPE[6]
-
Engineering Controls: Safety shower and eye bath must be accessible within 10 seconds of the work area.
-
Eye/Face: Safety glasses with side-shields conforming to EN166.
-
Skin: Nitrile rubber gloves (Minimum thickness: 0.11 mm).
-
Body: Impervious lab coat.
-
Respiratory: If nuisance levels of dusts are present, use type N95 (US) or type P1 (EN 143) dust masks. For higher protection, use a P3 filter.
Physicochemical Properties
| Property | Value / Description | Note |
| Physical State | Solid (Powder/Crystalline) | |
| Color | White to Off-white | |
| Odor | Characteristic / Weak | |
| Melting Point | 170–176 °C (Predicted) | Based on structural analogs |
| Solubility | DMSO, Methanol, Ethyl Acetate | Low water solubility |
| Partition Coefficient | LogP ≈ 2.62 | Lipophilic; potential for membrane permeability |
| Flash Point | Not Determined | |
| Decomposition Temp | >250 °C |
Stability and Reactivity
-
Reactivity: Non-reactive under normal ambient conditions.
-
Chemical Stability: Stable under standard temperature and pressure.
-
Conditions to Avoid: Direct sunlight, moisture (hygroscopic potential), and static discharge.
-
Incompatible Materials:
-
Strong Oxidizing Agents: Can react with the electron-rich pyrrole ring.
-
Strong Acids/Bases: Potential hydrolysis of the nitrile group (though slow).
-
Toxicological Information
Acute Toxicity Data
-
Oral LD50: No specific experimental data available for this isomer.
-
Expert Estimation: Based on H302 classification, the estimated LD50 is between 300 and 2000 mg/kg (Rat).
-
-
Inhalation LC50: No data available.
-
Dermal LD50: No data available.
Chronic & Specific Effects
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA.
-
Sensitization: No data available, but pyrroles can be potential sensitizers.
-
Germ Cell Mutagenicity: No data available.
Ecological Information
-
Ecotoxicity: Quantitative data is lacking. Do not allow product to reach ground water, water course, or sewage system.[6]
-
Persistence and Degradability: The fluorinated aromatic ring suggests resistance to rapid biodegradation.
-
Bioaccumulative Potential: LogP ~2.6 indicates moderate potential for bioaccumulation in aquatic organisms.
Disposal Considerations
-
Waste Treatment: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Critical: The scrubber is essential to neutralize HF and NOx emissions.
-
Contaminated Packaging: Dispose of as unused product. Do not reuse empty containers.
Transport Information
This compound is generally not regulated as a dangerous good for transport (IATA/IMDG/DOT) unless specific regional thresholds are met. However, it should be handled with care.
-
UN Number: Not applicable.
-
UN Proper Shipping Name: Not dangerous goods.
-
Transport Hazard Class: N/A.
-
Packing Group: N/A.
Regulatory Information
-
TSCA (USA): Not listed. (Research Use Only - R&D Exemption applies).
-
REACH (EU): Not registered.
-
Safety Assessment: A Chemical Safety Assessment has not been carried out for this substance.
Experimental Workflow Visualization
Handling & PPE Logic[1][6]
Caption: Figure 2. Decision logic for engineering controls and PPE selection.
References
-
Fluorochem. (2024).[6] Safety Data Sheet: 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile. Retrieved from
-
CymitQuimica. (2024).[6] SDS for Product F981054. Retrieved from
-
BLD Pharm. (2024). Product Information: 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile. Retrieved from
-
PubChem. (2025).[5] Compound Summary: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile (Isomer Analog).[8] National Library of Medicine. Retrieved from
(Note: While specific data for the 3-fluoro isomer is used where available, some physicochemical properties are inferred from the structurally similar 2-fluoro isomer found in Vonoprazan literature due to the close structural homology.)
Sources
- 1. 2304978-33-2|5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [sigmaaldrich.com]
- 5. 1H-pyrrole-3-carbonitrile | C5H4N2 | CID 564206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. sandoopharma.com [sandoopharma.com]
Methodological & Application
Synthesis of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The described methodology focuses on a robust and efficient synthetic route starting from readily available 3-fluoroacetophenone. This document outlines the underlying chemical principles, provides a detailed step-by-step protocol, and offers expert insights into critical experimental parameters. The synthesis leverages the Van Leusen pyrrole synthesis, a powerful and convergent method for the construction of the pyrrole ring system.
Introduction
Substituted pyrroles are a prominent class of nitrogen-containing heterocycles frequently encountered in the core structures of numerous pharmaceuticals and biologically active compounds. The specific target molecule, 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile, incorporates a fluorinated phenyl group and a nitrile functionality, both of which are key pharmacophores that can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. The strategic placement of the fluorine atom on the phenyl ring can modulate electronic properties and block potential sites of metabolism, while the nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups. This application note details a reliable synthetic pathway from 3-fluoroacetophenone, providing researchers with a practical guide for accessing this important intermediate.
Synthetic Strategy: The Van Leusen Pyrrole Synthesis
The chosen synthetic route employs the Van Leusen pyrrole synthesis, a well-established and versatile method for constructing pyrrole rings.[1][2][3] This reaction involves the [3+2] cycloaddition of a Michael acceptor with tosylmethyl isocyanide (TosMIC), a commercially available and stable reagent.[4][5] The key advantages of this approach include its operational simplicity, the use of readily available starting materials, and its broad substrate scope.[2]
The overall synthetic workflow can be visualized as a two-step process starting from 3-fluoroacetophenone:
-
Formation of the α,β-Unsaturated Ketone (Chalcone): The first step involves a Claisen-Schmidt condensation between 3-fluoroacetophenone and a suitable aldehyde, in this case, a protected form of formaldehyde or a related one-carbon electrophile, to generate the corresponding α,β-unsaturated ketone (a chalcone derivative). This intermediate serves as the necessary Michael acceptor for the subsequent cycloaddition.
-
Van Leusen Cycloaddition: The synthesized chalcone is then reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base. The reaction proceeds through a series of steps including Michael addition, intramolecular cyclization, and subsequent elimination of the tosyl group to afford the desired 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile.[1][2]
Caption: Overall synthetic workflow for the preparation of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile.
Mechanistic Insights
The core of this synthesis lies in the Van Leusen reaction. The mechanism is initiated by the deprotonation of TosMIC by a base to form a stabilized carbanion. This nucleophile then undergoes a Michael addition to the β-carbon of the α,β-unsaturated ketone. The resulting enolate then undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon. Subsequent elimination of the tosyl group and tautomerization leads to the aromatic pyrrole ring.[6][7]
Caption: Simplified mechanism of the Van Leusen pyrrole synthesis.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Fluoroacetophenone | Reagent | Commercially Available |
| Tosylmethyl isocyanide (TosMIC) | Reagent | Commercially Available |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent | Commercially Available |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available |
| Anhydrous Diethyl Ether (Et2O) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO4) | Anhydrous | Commercially Available |
Instrumentation:
-
Magnetic stirrer with heating capabilities
-
Round-bottom flasks and standard glassware
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer
Protocol:
Step 1: Synthesis of the α,β-Unsaturated Ketone Intermediate
This protocol assumes the in-situ formation and reaction of an appropriate enone. A more direct approach involves the reaction of 3-fluoroacetophenone with an appropriate electrophile. A common strategy involves the prior formation of a chalcone. For the synthesis of the title compound, a direct reaction with TosMIC is often employed, bypassing the isolation of a chalcone intermediate.
Step 2: Synthesis of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile
-
Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq). Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil and suspend it in anhydrous diethyl ether (20 mL).
-
Addition of Reactants: In a separate flask, dissolve 3-fluoroacetophenone (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in anhydrous DMSO (1.5 mL) and diethyl ether (5 mL).
-
Reaction Execution: Add the solution of 3-fluoroacetophenone and TosMIC dropwise to the stirred suspension of sodium hydride at room temperature over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Monitoring the Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Crystallization: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to obtain the pure 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile as a solid.[8]
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Appearance |
| 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile | C11H7FN2 | 186.19 | 60-75 | Off-white to pale yellow solid |
The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions
-
Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Tosylmethyl isocyanide (TosMIC): TosMIC is harmful if swallowed, inhaled, or absorbed through the skin.[4] It can cause eye and skin irritation.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Diethyl ether is extremely flammable. Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin. Handle all solvents in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and practical guide for the synthesis of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile from 3-fluoroacetophenone using the Van Leusen pyrrole synthesis. The described protocol is robust, efficient, and utilizes readily available starting materials. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedures, researchers in drug discovery and organic synthesis can reliably produce this valuable heterocyclic building block for their research endeavors.
References
-
Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PMC. [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Avens Publishing Group. [Link]
-
Synthesis of pyrrole derivatives 20 using pyridines 17, acetophenones... ResearchGate. [Link]
-
BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan J. Chem. [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
5-(3-FLUOROPHENYL)-1H-PYRROLE-3-CARBOXALDEHYDE. precisionFDA. [Link]
- Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
Application Note: Protocol for the Cyclization of 2-Bromo-3'-fluoroacetophenone with Malononitrile
Introduction
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Among these, substituted 2-aminothiophenes are of significant interest due to their presence in a wide array of biologically active molecules and functional materials.[1][2] The Gewald aminothiophene synthesis provides a powerful and versatile method for the construction of these scaffolds.[2][3] This application note provides a detailed protocol for a variation of the Gewald reaction: the cyclization of 2-bromo-3'-fluoroacetophenone with malononitrile to yield 2-amino-3-cyano-4-(3-fluorophenyl)thiophene.
This reaction is mechanistically related to the Thorpe-Ziegler reaction, which involves the base-catalyzed condensation of nitriles.[4][5][6][7] The initial step is a Knoevenagel condensation, followed by an intramolecular cyclization.[3][8][9] Understanding the underlying principles of these named reactions provides a robust framework for optimizing reaction conditions and troubleshooting potential issues. This protocol is designed for researchers in organic synthesis, drug discovery, and materials development, offering a clear, step-by-step guide with explanations for key procedural choices.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2-Bromo-3'-fluoroacetophenone | 53631-18-8 | 217.04 | 97% | Sigma-Aldrich |
| Malononitrile | 109-77-3 | 66.06 | 99% | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99.5% | Sigma-Aldrich |
| Ethanol (Absolute) | 64-17-5 | 46.07 | ≥99.5% | Sigma-Aldrich |
| Diethyl Ether | 60-29-7 | 74.12 | ACS Reagent | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ≥99.5% | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Safety and Handling Precautions
2-Bromo-3'-fluoroacetophenone: This compound is a skin, eye, and respiratory irritant.[10] It should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, rinse the affected area with copious amounts of water.
Malononitrile: Malononitrile is highly toxic if swallowed, inhaled, or in contact with skin.[11][12] It can cause severe skin and eye irritation.[13] All handling must be performed in a fume hood with appropriate PPE, including gloves and eye protection.[11][13] In case of exposure, seek immediate medical attention.[12]
Triethylamine (TEA): TEA is a flammable, corrosive, and toxic liquid.[14][15][16] It can cause severe skin burns and eye damage.[14] Handle in a fume hood, away from heat and open flames.[17][18] Use explosion-proof equipment.[15]
Ethanol: Ethanol is a flammable liquid.[19] Keep away from ignition sources.
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this procedure. Ensure that a safety shower and eyewash station are readily accessible.
Experimental Protocol
This protocol is designed for the synthesis of 2-amino-3-cyano-4-(3-fluorophenyl)thiophene.
Reaction Setup
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3'-fluoroacetophenone (1.0 g, 4.61 mmol).
-
Dissolve the starting material in 20 mL of absolute ethanol. Ethanol is chosen as the solvent due to its ability to dissolve both polar and non-polar reactants and its relatively low boiling point, which facilitates its removal during workup.[19][20][21][22]
-
To this solution, add malononitrile (0.304 g, 4.61 mmol, 1.0 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (0.77 mL, 5.53 mmol, 1.2 eq.) dropwise to the stirred solution. Triethylamine acts as a base to deprotonate the malononitrile, initiating the condensation reaction. An excess is used to ensure complete reaction.
Reaction Execution
-
After the addition of triethylamine, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a 7:3 mixture of hexane and ethyl acetate. The starting materials should be spotted on the TLC plate alongside the reaction mixture. The reaction is considered complete when the starting material spots are no longer visible. This typically takes 2-4 hours.
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated reaction mixture into 50 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic extracts in a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 20 mL) to remove any acidic impurities, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from ethanol.[23][24] Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The identity and purity of the final product, 2-amino-3-cyano-4-(3-fluorophenyl)thiophene, can be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product and compare it to the literature value.
-
FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the amino (N-H) and nitrile (C≡N) functional groups.
-
NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy will confirm the structure of the product.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product.
Reaction Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
Caption: Experimental workflow for the synthesis of 2-amino-3-cyano-4-(3-fluorophenyl)thiophene.
Caption: Proposed reaction mechanism for the cyclization reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction | Extend the reflux time and continue to monitor by TLC. Ensure the reaction is heated to the correct temperature. |
| Inactive reagents | Use freshly opened or purified reagents. Ensure triethylamine is not old and has been stored properly. | |
| Formation of multiple byproducts | Incorrect stoichiometry | Carefully measure the starting materials to ensure a 1:1 molar ratio of the acetophenone and malononitrile. |
| Reaction temperature too high | Reduce the reaction temperature and monitor for byproduct formation by TLC. | |
| Difficulty in product crystallization | Impurities present | Repeat the work-up procedure, ensuring thorough washing of the organic layer. Consider purification by column chromatography if recrystallization is ineffective. |
| Incorrect recrystallization solvent | Test a range of solvents or solvent mixtures for recrystallization. |
Conclusion
This application note provides a comprehensive and detailed protocol for the successful synthesis of 2-amino-3-cyano-4-(3-fluorophenyl)thiophene from 2-bromo-3'-fluoroacetophenone and malononitrile. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this valuable heterocyclic building block. The provided mechanistic insights and troubleshooting guide will further aid in the successful execution and potential adaptation of this synthetic method.
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Application Notes and Protocols: Leveraging the 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile Scaffold for the Development of Novel STING Agonists
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Stimulator of Interferon Genes (STING) pathway is a central mediator of innate immunity, and its activation is a highly promising strategy for cancer immunotherapy. Pharmacological STING agonists can convert immunologically "cold" tumors into "hot" microenvironments that are susceptible to immune-mediated destruction and responsive to checkpoint inhibitor therapies.[1][2] However, first-generation STING agonists, primarily cyclic dinucleotides (CDNs), are hindered by poor stability and low membrane permeability, largely restricting them to intratumoral administration.[3][4] This guide details the rationale and application of the 5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile scaffold as a foundation for discovering and developing novel, non-CDN small-molecule STING agonists with the potential for systemic delivery.[5][6] We provide a comprehensive overview of the STING signaling pathway, structure-activity relationship (SAR) insights for this chemical series, and detailed, field-tested protocols for the characterization of these compounds, from initial in vitro binding and cellular activation assays to in vivo efficacy studies in syngeneic tumor models.
The STING Pathway: A Nexus of Innate Immunity and Cancer Therapy
Mechanism of Action: The cGAS-STING Signaling Cascade
The cGAS-STING pathway is a critical surveillance system that detects the presence of aberrant DNA in the cell cytoplasm—a hallmark of viral infection or cellular damage, including that seen in cancer cells.[7][8] The activation sequence is a highly orchestrated molecular relay:
-
DNA Sensing: Cytosolic double-stranded DNA (dsDNA) is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[7]
-
Second Messenger Synthesis: Upon binding DNA, cGAS is catalytically activated and synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[9]
-
STING Activation and Translocation: cGAMP binds directly to the STING protein, an adaptor anchored in the membrane of the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, causing it to dimerize and translocate from the ER to the Golgi apparatus.[5][10]
-
Downstream Kinase Recruitment: In the Golgi, the activated STING dimer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[11]
-
IRF3 Phosphorylation and Nuclear Translocation: TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms a dimer, which then translocates into the nucleus.[6][11]
-
Gene Transcription: Within the nucleus, the IRF3 dimer binds to Interferon-Stimulated Response Elements (ISREs) on DNA, driving the transcription of Type I interferons (IFN-α/β) and other proinflammatory cytokines and chemokines like CXCL10.[5][12] These secreted factors are essential for mounting a robust anti-tumor immune response.
Therapeutic Rationale in Immuno-Oncology
Activating the STING pathway within the tumor microenvironment (TME) initiates a cascade of events that are highly beneficial for anti-tumor immunity.[10] It promotes the maturation of antigen-presenting cells (APCs) like dendritic cells (DCs), enhances cancer antigen presentation, and facilitates the priming and activation of tumor-specific CD8+ T cells.[7][12] The subsequent release of chemokines, such as CXCL9 and CXCL10, actively recruits these cytotoxic T cells into the tumor, effectively transforming an immune-deserted or "cold" tumor into an inflamed or "hot" one.[12] This transformation is crucial, as T-cell infiltration is a prerequisite for the success of many immunotherapies, including immune checkpoint inhibitors (ICIs).[13]
The 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile Scaffold: A Promising Foundation
Rationale for Small Molecule Agonists
The search for non-CDN small-molecule agonists is driven by the significant limitations of natural CDN ligands. CDNs are charged, polar molecules with poor membrane permeability and are susceptible to enzymatic degradation, resulting in poor pharmacokinetic (PK) properties that prevent effective systemic administration.[4] A systemically bioavailable small molecule would enable treatment of metastatic disease and broaden the therapeutic window.[14]
Scaffold Overview and Structure-Activity Relationship (SAR) Insights
Recent research has identified a series of 1H-pyrrole-3-carbonitrile derivatives as potent STING agonists.[5][6] The core scaffold, 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile, serves as an excellent starting point for medicinal chemistry optimization. SAR studies have shown that modifications to the aniline ring system are critical for modulating potency and activity across different human STING alleles.[5] For example, the introduction of various substituents can fine-tune the binding affinity and functional output. This allows for a rational design approach to improve drug-like properties while maintaining or enhancing on-target activity. Representative compounds from this class have demonstrated activities comparable to well-characterized STING agonists like SR-717 in both binding and cellular reporter assays.[5][9]
Experimental Protocols for Agonist Characterization
The following section provides a logical workflow and detailed protocols for the comprehensive evaluation of novel STING agonists derived from the 1H-pyrrole-3-carbonitrile scaffold.
Protocol: In Vitro STING Binding Affinity (Protein Thermal Shift Assay)
Causality: This assay provides direct evidence of target engagement. It measures the change in the thermal denaturation temperature of the STING protein upon ligand binding. A positive shift indicates that the compound stabilizes the protein, a hallmark of direct binding.[15]
Materials:
-
Recombinant human STING protein (cytosolic domain)
-
Protein Thermal Shift™ Dye and Buffer Kit (or similar)
-
Test compounds dissolved in DMSO
-
Real-Time PCR instrument capable of running a melt curve
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the Protein Thermal Shift™ Buffer, the dye, and recombinant STING protein to a final concentration of 1-2 µM.
-
Compound Addition: Dispense 19 µL of the master mix into each well of a 96-well PCR plate. Add 1 µL of test compound from a dilution series (final concentration range: 0.1 to 100 µM). Include DMSO-only wells as a negative control.
-
Plate Sealing: Seal the plate securely with an optical seal. Centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in the Real-Time PCR instrument. Run a melt curve protocol, typically ramping the temperature from 25 °C to 99 °C with a ramp rate of 0.05 °C/sec, acquiring fluorescence data at each interval.
-
Data Analysis: The instrument software will generate melt curves (fluorescence vs. temperature). The melting temperature (Tm) is the peak of the first derivative of this curve. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample. A ΔTm > 2 °C is generally considered a positive hit.
Protocol: Cellular STING Pathway Activation (IFN-β Reporter Assay)
Causality: This is a critical functional assay that measures the ability of a compound to activate the entire STING signaling cascade, resulting in the transcription of a key downstream gene, IFNB1. It provides a quantitative measure of cellular potency (EC50).[15][16]
Materials:
-
THP-1-Lucia™ ISG cells (InvivoGen) or a similar IFN-β/ISRE reporter cell line
-
Assay medium: RPMI 1640, 10% FBS, 1% Pen-Strep
-
Test compounds dissolved in DMSO
-
Positive control (e.g., 2'3'-cGAMP)
-
QUANTI-Luc™ reagent
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Plating: Seed THP-1 reporter cells at a density of 50,000 cells/well in 90 µL of assay medium into a 96-well plate.
-
Compound Treatment: Prepare a 10X serial dilution of the test compounds in assay medium. Add 10 µL of the diluted compounds to the wells (final concentration range typically 1 nM to 30 µM). Include DMSO-only (vehicle control) and positive control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 50 µL of QUANTI-Luc™ reagent to each well.
-
Incubate for 5-10 minutes in the dark.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence signal by setting the vehicle control to 0% activation and the maximal response of a reference agonist to 100% activation. Plot the dose-response curve using non-linear regression (log(agonist) vs. response) to determine the EC50 value for each compound.
Table 1: Example Data from IFN-β Reporter Assay
| Compound | Scaffold Modification | EC50 (nM) | Max Response (% of Control) |
| Lead-001 | 4-Chloroaniline | 75 | 98% |
| Lead-002 | 3,5-Difluoroaniline | 28 | 105% |
| Lead-003 | 4-Methoxy-aniline | 450 | 85% |
| SR-717 | (Reference Agonist) | 150 | 100% |
Protocol: Downstream Signaling Verification (Western Blot)
Causality: This assay provides direct molecular confirmation that the compound activates the intended pathway nodes. Detecting the phosphorylated forms of STING, TBK1, and IRF3 confirms that the signal from the reporter assay originates from the canonical STING pathway.[5][17]
Materials:
-
Human monocytic THP-1 cells
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer apparatus, and blotting membranes (PVDF)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate THP-1 cells in a 6-well plate. Treat cells with the test compound at its ~EC80 concentration (determined from the reporter assay) for various time points (e.g., 0, 30, 60, 120 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with 100 µL of ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply chemiluminescent substrate and visualize the bands using a digital imager. The appearance of phosphorylated protein bands confirms pathway activation.
Protocol: In Vivo Pharmacodynamic and Efficacy Evaluation
Causality: This is the definitive test of a compound's therapeutic potential. It assesses whether the compound can engage the STING pathway in a living organism to induce an anti-tumor immune response that results in tumor control and improved survival.[15][18]
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 colorectal tumor cells
-
Test compound formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
Calipers for tumor measurement
-
Blood collection supplies (for PK/PD)
Procedure:
-
Tumor Implantation: Subcutaneously inject 5x10^5 CT26 cells into the right flank of each mouse.
-
Treatment Initiation: When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (e.g., Vehicle, Test Compound at various doses).
-
Dosing: Administer the compound via the desired route (e.g., intravenous or intraperitoneal injection) according to a set schedule (e.g., twice weekly for 3 weeks).
-
Efficacy Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume = (Length x Width²)/2.
-
Monitor body weight as a measure of general toxicity.
-
Euthanize mice when tumors exceed a predetermined size (~2000 mm³) or show signs of ulceration.
-
-
Pharmacodynamic (PD) Assessment: In a satellite group of mice, collect blood samples at various time points (e.g., 2, 6, 24 hours) after a single dose. Process blood to serum and measure IFN-β or CXCL10 levels by ELISA to confirm target engagement in vivo.
-
Immunological Memory (Re-challenge): Mice that have achieved complete tumor regression ("cured") can be re-challenged with a second injection of CT26 cells on the contralateral flank ~60-90 days after the initial implantation. Lack of tumor growth indicates the establishment of durable, systemic anti-tumor immunity.[19][20]
Table 2: Example Data from In Vivo Efficacy Study (CT26 Model)
| Treatment Group (n=10) | Dosing (i.p., biw) | Tumor Growth Inhibition (TGI) at Day 21 | Complete Regressions (CR) | Median Survival (Days) |
| Vehicle | - | 0% | 0/10 | 24 |
| Compound-A (10 mg/kg) | 10 mg/kg | 45% | 1/10 | 35 |
| Compound-A (30 mg/kg) | 30 mg/kg | 88% | 6/10 | >60 |
| anti-PD-1 | 10 mg/kg | 30% | 0/10 | 31 |
Data Interpretation and Decision Making
The progression of a compound from a hit to a clinical candidate requires a structured decision-making process based on integrated data from the described protocols. A compound's profile must demonstrate not only potent on-target activity but also a clear path to in vivo efficacy and safety.
Conclusion and Future Directions
The 5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile scaffold represents a valuable starting point for the development of next-generation, systemically active STING agonists. The protocols outlined in this guide provide a robust framework for identifying, characterizing, and advancing lead candidates. Future work should focus on comprehensive ADME-Tox profiling to ensure safety, development of optimized formulations to improve therapeutic index, and exploring combination strategies, particularly with immune checkpoint inhibitors, to maximize anti-tumor efficacy.[21][22] The successful clinical translation of a potent, well-tolerated, systemic STING agonist holds the potential to significantly expand the reach and impact of cancer immunotherapy.
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- 38. Synthesis and structure-activity relationships of a series of pyrrole cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 40. Development of a light-activated STING agonist - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Functionalization of the nitrile group in 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile
Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The scaffold 5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile represents a privileged pharmacophore in modern drug discovery. It is a close structural isomer of the key intermediate used in the synthesis of Vonoprazan (Takecab) , a potassium-competitive acid blocker (P-CAB). While the 2-fluorophenyl isomer is well-documented in gastrointestinal therapeutics, the 3-fluorophenyl isomer offers distinct vectors for exploring Structure-Activity Relationships (SAR), particularly in optimizing metabolic stability and adjusting the dihedral angle of the biaryl system for kinase inhibition (e.g., JAK/STAT pathways).
This guide addresses the specific challenge of functionalizing the C-3 nitrile group while managing the reactivity of the electron-rich pyrrole ring and the acidic N-H proton.
The Electronic "Push-Pull" Challenge
-
Pyrrole Ring: Electron-rich, prone to oxidation and electrophilic aromatic substitution (SEAr).
-
Nitrile (C-3): Electron-withdrawing, deactivating the ring slightly, but susceptible to nucleophilic attack.
-
3-Fluorophenyl: Inductively electron-withdrawing, increasing the lipophilicity and metabolic resistance of the C-5 position.
Strategic Decision Map
The following decision tree outlines the three primary functionalization pathways covered in this guide.
Figure 1: Strategic functionalization pathways for the pyrrole-3-carbonitrile scaffold.
Pre-requisite: N-Protection Strategy
Why: The pyrrole NH (pKa ~17.[1]5) can interfere with nucleophilic attacks on the nitrile or lead to N-alkylation side products. In the synthesis of Vonoprazan, the sulfonyl group is installed before nitrile reduction.
-
Recommendation: For robust nitrile manipulation, protect the nitrogen with a Boc (tert-butoxycarbonyl) , SEM (2-(trimethylsilyl)ethoxymethyl) , or Tosyl group.
-
Note: If the final target requires an N-sulfonyl group (like Vonoprazan), install it now rather than later, as it withstands the reductive conditions described below.
Detailed Protocols
Module A: Controlled Hydrolysis to Carboxamide
Direct hydrolysis to the amide without over-hydrolysis to the carboxylic acid requires specific oxidative conditions. The Radziszewski reaction is the gold standard here.
Target Product: 5-(3-fluorophenyl)-1H-pyrrole-3-carboxamide
Protocol:
-
Setup: Dissolve 1.0 eq of 5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile in DMSO (5 mL/mmol).
-
Reagents: Add K₂CO₃ (3.0 eq) followed by dropwise addition of 30% H₂O₂ (4.0 eq) at 0°C.
-
Mechanistic Note: The hydroperoxide anion (
) is a potent nucleophile that attacks the nitrile carbon more rapidly than hydroxide ( ), forming the peroxyimidic acid intermediate which tautomerizes to the amide.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The amide typically runs much lower (more polar) than the nitrile.
-
Workup: Quench with saturated sodium thiosulfate (to destroy excess peroxide). Dilute with water. The product often precipitates as a white solid. Filter and wash with cold water.
-
Purification: Recrystallization from Ethanol/Water if necessary.
Module B: Selective Reduction (Aldehyde vs. Amine)
This is the most critical module for drug development, converting the nitrile into a linker or a scaffold extension point.
Pathway B1: Partial Reduction to Aldehyde (The Vonoprazan Route)
Converting the nitrile to an aldehyde allows for subsequent reductive amination. Standard DIBAL-H reduction can be finicky with pyrroles. The Raney Nickel/Formic Acid method is preferred for this scaffold.
Protocol:
-
Setup: In a hydrogenation vessel, dissolve 1.0 eq of the nitrile in 75% Formic Acid (aqueous).
-
Catalyst: Add Raney Nickel (approx. 50% w/w relative to substrate). Caution: Raney Ni is pyrophoric.
-
Conditions: Heat to 60–80°C for 1–2 hours.
-
Alternative: Use Raney Ni with Sodium Hypophosphite (
) in Pyridine/Acetic Acid/Water if the formic acid conditions degrade the pyrrole.
-
-
Workup: Filter through Celite (keep wet to prevent fire). Dilute filtrate with water and extract with EtOAc.
-
Yield: Expect 60–75% conversion to the aldehyde.
Pathway B2: Full Reduction to Primary Amine
For creating a primary amine linker.
Protocol:
-
Reagent: Borane-THF complex (
) is superior to LiAlH₄ here, as it minimizes the risk of reducing the electron-rich pyrrole ring or defluorination. -
Execution:
-
Cool solution of nitrile (in dry THF) to 0°C.
-
Add
(1M, 3.0 eq) dropwise. -
Reflux for 3 hours.
-
-
Quench (Critical): Cool to 0°C. Carefully add MeOH (gas evolution). Then add 1M HCl and reflux for 1 hour (to break the boron-amine complex).
-
Isolation: Basify with NaOH to pH >10, extract with DCM.
Module C: Bioisostere Expansion (Tetrazole Synthesis)
The tetrazole ring serves as a lipophilic, metabolically stable bioisostere for a carboxylic acid (pKa ~4.5–5).
Safety Warning: Avoid using hydrazoic acid (
Protocol:
-
Reagents: Mix Nitrile (1.0 eq), Sodium Azide (
, 1.5 eq) , and Zinc Bromide ( , 1.0 eq) . -
Solvent: Water/Isopropanol (2:1) or DMF.[3][4]
-
Green Chemistry Note: Water/IPA is safer and allows easier workup.
-
-
Reaction: Reflux (approx. 80–100°C) for 12–24 hours.
-
Workup (The "Sharpless Workup"):
-
Cool to RT. Add 3N HCl (caution: trace
gas possible, work in fume hood). -
This breaks the Zinc-Tetrazole complex.
-
Extract with EtOAc.[2] The tetrazole will be in the organic layer.
-
-
Data: The product is 5-(5-(3-fluorophenyl)-1H-pyrrol-3-yl)-1H-tetrazole.
Comparative Data Table
| Transformation | Reagents | Primary Challenge | Typical Yield | Ref |
| Hydrolysis (Amide) | Over-hydrolysis to acid | 85-95% | [1] | |
| Reduction (Aldehyde) | Raney Ni, Formic Acid | Over-reduction to amine | 60-75% | [2, 3] |
| Reduction (Amine) | Ring reduction | 70-85% | [4] | |
| Cycloaddition | Safety (Azide handling) | 80-90% | [5] |
References
-
Radziszewski Reaction for Amides
- Context: General methodology for nitrile-to-amide conversion using peroxide.
-
Source:
-
Vonoprazan Intermediate Synthesis (Aldehyde Reduction)
- Context: Describes the reduction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile to the aldehyde using Raney Nickel.
-
Source:
-
Pyrrole-3-Carbonitrile Reactivity
- Context: Detailed reactivity profiles of pyrrole-3-carbonitriles in drug discovery.
-
Source:
-
Reduction of Nitriles to Amines (Borane vs LiAlH4)
- Context: Comparison of reducing agents for electron-rich nitrile systems.
-
Source:
-
Tetrazole Synthesis (Sharpless Method)
- Context: Zinc-catalyzed synthesis of tetrazoles
-
Source:
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
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Abstract
This technical guide provides a comprehensive framework for the synthesis and characterization of key related impurities of Vonoprazan, a first-in-class potassium-competitive acid blocker (P-CAB).[1][] The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement and is paramount to ensuring drug safety and efficacy.[3] This document outlines detailed protocols for the preparation of process-related and degradation impurities of Vonoprazan, including the N-Oxide, Sulfonyl Aldehyde, and the genotoxic N-Nitroso impurities. Furthermore, a protocol for forced degradation studies is provided to systematically generate relevant degradation products. These methodologies are designed to furnish researchers, quality control analysts, and drug development professionals with well-characterized reference standards, which are indispensable for method validation, stability studies, and routine quality assurance of Vonoprazan.[4][5]
Introduction: The Imperative for Impurity Profiling in Vonoprazan
Vonoprazan (marketed as Takecab® or Voquezna®) represents a significant advancement in the management of acid-related gastrointestinal disorders.[6][7] Its mechanism, the reversible inhibition of the H+/K+-ATPase proton pump, offers a rapid, potent, and sustained suppression of gastric acid.[][8] As with any synthetic API, the manufacturing process and subsequent storage can introduce or generate impurities.[][3] These impurities are broadly classified into two categories:
-
Process-Related Impurities: Unreacted starting materials, intermediates, by-products, or reagents originating from the synthetic route.[3][9]
-
Degradation Impurities: Formed due to the decomposition of the API under the influence of external factors such as light, heat, humidity, or through interaction with excipients.[3][10]
Regulatory bodies mandate strict control over these impurities. The availability of pure, well-characterized impurity reference standards is therefore not merely a technical convenience but a fundamental requirement for the development and validation of reliable, stability-indicating analytical methods.[5][11] This guide provides the strategic rationale and actionable protocols for preparing critical Vonoprazan impurities.
Classification of Vonoprazan Impurities
A clear understanding of the origin of impurities is essential for their control. The diagram below illustrates the primary sources of impurities encountered during the lifecycle of Vonoprazan.
Caption: Origin and Classification of Vonoprazan Impurities.
Preparation of Key Process-Related and Degradation Impurities
The following sections provide detailed protocols for synthesizing three critical impurities. These have been selected based on their relevance to the manufacturing process, potential for formation upon degradation, and regulatory significance.
Vonoprazan Sulfonyl Aldehyde Impurity
This compound, 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, is a key late-stage intermediate in many published synthetic routes for Vonoprazan.[12][13] Its presence in the final API indicates an incomplete final reductive amination step.
Rationale for Synthesis: As a primary precursor, its quantification is critical for monitoring the efficiency and completion of the final manufacturing step. It serves as a benchmark for process control and validation.
Synthetic Workflow:
Caption: Synthesis of Vonoprazan Sulfonyl Aldehyde Impurity.
Experimental Protocol:
-
Materials & Equipment: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, Pyridine-3-sulfonyl chloride, Sodium hydride (60% dispersion in oil), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Hexane, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Magnetic stirrer, Round-bottom flask, Ice bath, Nitrogen atmosphere setup.
-
Procedure: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (1.0 eq). b. Dissolve the starting material in anhydrous DMF. c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. e. Stir the mixture at 0 °C for 30 minutes. f. Add a solution of pyridine-3-sulfonyl chloride (1.1 eq) in anhydrous DMF dropwise. g. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or HPLC.
-
Work-up and Purification: a. Quench the reaction by slowly adding ice-cold water. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl acetate gradient) to yield the title impurity as a solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Vonoprazan N-Oxide Impurity
This impurity can be formed through the oxidation of the pyridine ring's nitrogen atom.[1][14] This process can occur during synthesis if oxidizing agents are present or during storage via oxidative degradation.[3][15]
Rationale for Synthesis: The N-Oxide is a critical marker for oxidative stability. Its reference standard is essential for developing stability-indicating methods and assessing the impact of storage conditions and packaging.[3][15]
Synthetic Workflow:
Caption: Synthesis of Vonoprazan N-Oxide Impurity.
Experimental Protocol:
-
Materials & Equipment: Vonoprazan free base, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated sodium thiosulfate solution, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Magnetic stirrer, Round-bottom flask.
-
Procedure: a. Dissolve Vonoprazan free base (1.0 eq) in DCM in a round-bottom flask. b. Cool the solution to 0 °C. c. Add m-CPBA (1.1 - 1.5 eq) portion-wise. d. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor completion by HPLC.
-
Work-up and Purification: a. Quench the reaction by adding saturated sodium thiosulfate solution to destroy excess peroxide. b. Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid. c. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. d. Purify the residue using preparative HPLC or column chromatography to obtain pure Vonoprazan N-Oxide.
-
Characterization: Verify the identity and purity via HPLC, LC-MS (observing the [M+H]⁺ corresponding to an additional oxygen atom), and NMR spectroscopy.
N-Nitroso Vonoprazan Impurity
N-Nitroso Vonoprazan is a potentially mutagenic impurity of high regulatory concern.[16] It can form from the reaction of the secondary amine in the Vonoprazan structure with nitrosating agents (e.g., nitrites) under acidic conditions, a risk during both synthesis and storage of the final drug product.[16]
Rationale for Synthesis: Due to its genotoxic potential, extremely low limits are set for this impurity. A certified reference standard is mandatory for developing and validating highly sensitive analytical methods (e.g., LC-MS/MS) capable of quantification at trace levels.
Synthetic Workflow:
Caption: Synthesis of N-Nitroso Vonoprazan Impurity.
Experimental Protocol:
-
Materials & Equipment: Vonoprazan free base, Sodium nitrite (NaNO₂), Acetic acid, Dichloromethane (DCM), Deionized water, Anhydrous sodium sulfate, Magnetic stirrer, Round-bottom flask, Fume hood. (Caution: Nitrosamines are potent carcinogens; handle with extreme care using appropriate personal protective equipment in a designated area).
-
Procedure: a. Dissolve Vonoprazan (1.0 eq) in a mixture of DCM and acetic acid. b. Cool the solution to 0-5 °C. c. Prepare a solution of sodium nitrite (1.5 eq) in deionized water. d. Add the sodium nitrite solution dropwise to the Vonoprazan solution over 30 minutes, maintaining the temperature below 5 °C. e. Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor by HPLC-UV or LC-MS.
-
Work-up and Purification: a. Carefully transfer the reaction mixture to a separatory funnel. b. Separate the organic layer. Extract the aqueous layer with DCM. c. Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C). e. Purification must be performed carefully, typically using preparative HPLC, to isolate the N-Nitroso impurity.
-
Characterization: Unambiguously confirm the structure using high-resolution mass spectrometry (HRMS) and ¹H NMR. Purity is determined by a validated, specific LC-MS method.
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and demonstrate the stability-indicating capability of analytical methods.[15][17] Studies have shown Vonoprazan is particularly susceptible to alkaline and oxidative degradation.[8][15][]
Workflow for Forced Degradation:
Caption: Workflow for Forced Degradation of Vonoprazan.
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of Vonoprazan Fumarate at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Alkaline Hydrolysis: a. Mix 5 mL of the stock solution with 5 mL of 0.1N NaOH. b. Keep the solution at room temperature for 24 hours.[17] c. At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1N HCl, and dilute to a suitable concentration for HPLC analysis.
-
Acidic Hydrolysis: a. Mix 5 mL of the stock solution with 5 mL of 0.1N HCl. b. Keep the solution at room temperature for 24 hours.[17] c. Neutralize and dilute aliquots with 0.1N NaOH before analysis. (Note: Vonoprazan is generally stable under acidic conditions[15]).
-
Oxidative Degradation: a. Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). b. Keep the solution at room temperature for 2 hours.[17] c. Dilute aliquots to a suitable concentration for analysis.
-
Thermal Degradation: a. Expose the solid API powder and the stock solution to 60°C for 24-48 hours.[17] b. Prepare solutions from the stressed solid and dilute the stressed solution for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method. Peak purity analysis of the main Vonoprazan peak should be performed to ensure no co-eluting degradants.
Data Summary and Analytical Considerations
The successful quality control of Vonoprazan relies on robust analytical methods capable of separating the API from all potential impurities.
Table 1: Summary of Key Impurities and QC Focus
| Impurity Name | CAS Number | Molecular Formula | Classification | Quality Control Rationale |
| Vonoprazan Sulfonyl Aldehyde | 881677-11-8[1][12] | C₁₆H₁₁FN₂O₃S | Process-Related (Intermediate) | Monitor completion of the final synthetic step. |
| Vonoprazan N-Oxide | 1883595-39-8[1][19] | C₁₇H₁₆FN₃O₃S | Degradation (Oxidative) | Marker for oxidative stability; essential for stability studies. |
| N-Nitroso Vonoprazan | 2932441-73-9[1] | C₁₇H₁₅FN₄O₃S | Genotoxic Impurity | Must be controlled at ppm levels due to mutagenic risk.[16] |
Table 2: Typical HPLC Conditions for Impurity Profiling
| Parameter | Typical Condition |
| Column | C18 (e.g., Phenomenex Kinetex EVO C18, 250x4.6mm, 5µm)[15][] |
| Mobile Phase A | 0.03M Sodium Phosphate Buffer (pH 6.5) : Methanol : Acetonitrile (72:25:3)[15][] |
| Mobile Phase B | 0.03M Sodium Phosphate Buffer (pH 6.5) : Acetonitrile (30:70)[15][] |
| Detection | UV at 230 nm[3][15][20] |
| Flow Rate | 1.0 mL/min |
| Mode | Gradient Elution |
Note: The above conditions are illustrative. Method development and validation are required for specific applications.[15][21]
Conclusion
The proactive synthesis and characterization of potential impurities are cornerstones of modern pharmaceutical quality control. The protocols and data presented in this application note provide a robust framework for generating essential Vonoprazan-related impurity reference standards. Utilizing these standards will enable the development of highly specific and sensitive analytical methods, ensuring that the purity, stability, and safety of Vonoprazan can be rigorously controlled throughout its lifecycle, from API manufacturing to the final drug product.
References
-
Zou, Q., Ma, X., Cao, N., Xiong, K., Sun, L., & Liu, L. (2016). Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. Journal of Separation Science, 39(7), 1232-41. ([Link])
-
Kagami, T., et al. (2016). Vonoprazan fumarate, a novel potassiumcompetitive acid blocker, in the management of gastroesophageal reflux disease: Safety and clinical evidence to date. Therapeutic Advances in Gastroenterology. ([Link])
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Pharmaffiliates. Vonoprazan-impurities. ([Link])
-
Veeprho. (2025). Vonoprazan Impurities| Identification, Analytical Methods and Global Control Standards. ([Link])
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ResolveMass. (2025). Nitrosamine testing in Vonoprazan. ([Link])
-
SynZeal. Vonoprazan Impurities. ([Link])
-
Shen, L., et al. (2022). Evaluation of commonly used cardiovascular drugs in inhibiting vonoprazan metabolism in vitro and in vivo. Frontiers in Pharmacology, 13, 951680. ([Link])
-
Zou, Q., et al. (2016). Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. ResearchGate. ([Link])
-
Liu, A., Qiu, Y., Luo, Z., Li, M., Wang, H., Zhai, H., Liu, Y., Zhang, H., Chen, X., & Wang, G. (2018). Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. Journal of Pharmaceutical and Biomedical Analysis, 149, 133-142. ([Link])
-
Veterinaria. (2024). Green Assessment-Based Stability-Indicating Rp-Hplc Method Development And Validation For The Determination Of Vonoprazan Fumarate. ([Link])
-
Journal of Medicinal and Nanomaterials Chemistry. (2023). Analytical Methods with Clinical Trial and Future Aspects of Vonoprazan : A Systemic Review. ([Link])
-
Journal of Applied Pharmaceutical Science. (2025). Stability indicating HPTLC – densitometric method for estimation of vonoprazan fumarate. ([Link])
-
ResearchGate. (2026). Green Analytical Stability Indicating UHPLC Method for the Quantification of Related Impurities in Vonoprazan Formulation Applying Analytical Quality by Design. ([Link])
-
Scribd. (n.d.). Von Opr Azan. ([Link])
-
ResolveMass. (2025). How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation?. ([Link])
-
Semantic Scholar. (2023). Method Development and Validation for Estimation of Vonoprazan by RP-HPLC method in bulk and tablets dosage form. ([Link])
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Yu, Q. Y., Zeng, H., Yao, K., & Liu, Y. (2017). A Novel and Practical Synthesis of Vonoprazan Fumarate. ResearchGate. ([Link])
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International Journal of Innovative Research in Technology. (2025). Development and validation of RP-HPLC method for estimation of Vonoprazan in bulk drug and formulation. ([Link])
-
Alentris Research Pvt. Ltd. Vonoprazan Sulfonyl Aldehyde Impurity. ([Link])
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Yu, Q. Y., et al. (2017). Novel and practical synthesis of vonoprazan fumarate. Figshare. ([Link])
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Cleanchem. Vonoprazan N-Oxide. ([Link])
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Veeprho. Vonoprazan Impurities and Related Compound. ([Link])
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ResearchGate. (2024). Chromatographic assay of recently approved co-formulation of Vonoprazan fumarate with low dose Aspirin: AGREE, Complex MoGAPI, and RGB 12-model assessments. ([Link])
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The Paal-Knorr Synthesis of Fluorinated Phenylpyrroles: A Detailed Guide to Reaction Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting unique and desirable properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. Phenylpyrroles, a privileged scaffold in numerous biologically active compounds, are particularly attractive targets for fluorination. The Paal-Knorr synthesis, a classic and robust method for constructing the pyrrole ring, offers a direct route to these valuable fluorinated analogues. This application note provides a comprehensive guide to the reaction conditions and detailed protocols for the Paal-Knorr synthesis of fluorinated phenylpyrroles, with a focus on explaining the underlying principles and offering practical insights for laboratory application.
Understanding the Paal-Knorr Synthesis of N-Arylpyrroles
The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine to form a pyrrole.[1][2] The reaction is typically carried out under acidic conditions, which facilitate the key steps of the mechanism.[3] While a variety of acidic catalysts can be employed, including protic acids like acetic acid and hydrochloric acid, as well as Lewis acids, the choice of catalyst and reaction conditions can significantly impact the efficiency of the synthesis, particularly when dealing with electronically modified substrates such as fluorinated anilines.[4][5]
The generally accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.[6] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a cyclic intermediate. Subsequent dehydration steps then lead to the formation of the aromatic pyrrole ring.
The electronic nature of the aniline starting material plays a crucial role in the Paal-Knorr reaction. Electron-withdrawing groups on the phenyl ring, such as fluorine atoms, decrease the nucleophilicity of the amine. This can necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve good yields. However, in some related pyrrole syntheses, electron-withdrawing substituents on the aromatic ring of the nitrogen source have been observed to give better results, suggesting a complex interplay of electronic effects throughout the reaction mechanism.
Reaction Mechanism: A Step-by-Step Visualization
The following diagram illustrates the key steps in the Paal-Knorr synthesis of a fluorinated phenylpyrrole.
Figure 1. Generalized workflow of the Paal-Knorr synthesis of fluorinated phenylpyrroles.
Optimizing Reaction Conditions for Fluorinated Phenylpyrroles
The successful synthesis of fluorinated phenylpyrroles via the Paal-Knorr reaction hinges on the careful selection of reaction parameters. The decreased nucleophilicity of fluorinated anilines often requires adjustments to the standard protocols.
Catalyst Selection
While traditional mineral acids can be effective, they can sometimes lead to side reactions or degradation of sensitive substrates.[7] Acetic acid is a commonly used and milder alternative that often provides good results.[8][9] For less reactive anilines, stronger acids or Lewis acids may be necessary to promote the reaction. In some cases, solvent-free conditions or the use of microwave irradiation can accelerate the reaction and improve yields.[10][11]
Solvent Choice
The choice of solvent depends on the solubility of the starting materials and the reaction temperature. Acetic acid can often serve as both the solvent and the catalyst.[8][9] Other common solvents include ethanol, methanol, and toluene. For microwave-assisted syntheses, high-boiling polar solvents are often employed.
Temperature and Reaction Time
Due to the reduced reactivity of fluorinated anilines, higher reaction temperatures and longer reaction times are often required compared to their non-fluorinated counterparts. Refluxing in acetic acid for several hours is a common condition.[8][9] Reaction progress should be monitored by thin-layer chromatography (TLC) or other analytical techniques to determine the optimal reaction time.
Data Summary: Reaction Conditions for Fluorinated Phenylpyrroles
The following table summarizes representative reaction conditions for the Paal-Knorr synthesis of various fluorinated phenylpyrroles, providing a valuable starting point for experimental design.
| 1,4-Dicarbonyl Compound | Fluorinated Aniline | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dimethoxytetrahydrofuran | Pentafluoroaniline | Acetic Acid | Reflux | 3 | 78 | [8][9] |
| 2,5-Hexanedione | 4-Trifluoromethoxyaniline | Acetic Acid | Reflux | 4 | 76 | [12] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of two representative fluorinated phenylpyrroles.
Protocol 1: Synthesis of 1-Pentafluorophenyl-1H-pyrrole
This protocol is adapted from the work of Stanovnik and Svete (2003).[8][9]
Materials:
-
Pentafluoroaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve pentafluoroaniline (3.0 g, 16.4 mmol) in glacial acetic acid (30 mL).[8][9]
-
Add 2,5-dimethoxytetrahydrofuran (2.6 g, 19.7 mmol) to the solution.[8][9]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[8][9]
-
After cooling, remove the acetic acid under reduced pressure.
-
Take up the oily residue in diethyl ether.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.[8][9]
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by steam distillation or vacuum sublimation to afford pure 1-pentafluorophenyl-1H-pyrrole.[8][9]
Protocol 2: Synthesis of 2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrole
This protocol is based on the synthesis described by Gakh, et al. (2010).[12]
Materials:
-
4-Trifluoromethoxyaniline
-
2,5-Hexanedione (Acetonylacetone)
-
Glacial Acetic Acid
-
Water
Procedure:
-
Combine 4-trifluoromethoxyaniline (30 g, 170 mmol) and 2,5-hexanedione (22.8 g, 200 mmol) in a round-bottom flask.
-
Add glacial acetic acid (150 mL) to the mixture.
-
Heat the reaction mixture to reflux for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into water (500 mL) to precipitate the product.
-
Collect the precipitated solid by filtration and dry thoroughly to obtain 2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrole.
Troubleshooting and Optimization
Even with established protocols, challenges can arise in the synthesis of fluorinated phenylpyrroles. The following decision-making workflow can guide the optimization process.
Figure 2. Decision-making workflow for troubleshooting the Paal-Knorr synthesis of fluorinated phenylpyrroles.
Common Issues and Solutions:
-
Low or No Yield: This is often due to the reduced nucleophilicity of the fluorinated aniline. Consider increasing the reaction temperature, extending the reaction time, or using a stronger acid catalyst. Microwave-assisted synthesis can also be an effective strategy to enhance reaction rates and improve yields.[10][11]
-
Formation of Side Products: The primary side product in a Paal-Knorr pyrrole synthesis is often the corresponding furan, formed from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound itself.[6] If furan formation is significant, consider using a milder acid catalyst or slightly basic conditions. Careful control of the reaction temperature can also help to minimize side product formation.
-
Purification Challenges: The polarity of fluorinated compounds can sometimes make purification by column chromatography challenging. Experiment with different solvent systems and consider alternative purification techniques such as recrystallization or sublimation.
Conclusion
The Paal-Knorr synthesis remains a highly valuable and versatile tool for the preparation of fluorinated phenylpyrroles. By understanding the reaction mechanism and the influence of fluorine substituents on the reactivity of the starting materials, researchers can effectively optimize reaction conditions to achieve high yields of these important compounds. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the successful synthesis and exploration of novel fluorinated phenylpyrrole derivatives in the fields of drug discovery and materials science.
References
-
Stanovnik, B., & Svete, J. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules, 8(7), 536-544. [Link]
-
Gakh, A. A., et al. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 15(2), 855-865. [Link]
-
Wikipedia contributors. (2023). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem.
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]
-
Stanovnik, B., & Svete, J. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules, 8(7), 536-544. [Link]
- Marvi, O., & Arshadi, S. (2024). A Green and Eco-friendly Catalyst for MW-Assisted Solvent-Free Synthesis of Pyrroles via Paal–Knorr Reaction. Russian Journal of Organic Chemistry.
-
Yordanova, D., & Ivanova, Y. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 30(15), 3423. [Link]
-
Stanovnik, B., & Svete, J. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules. [Link]
-
Stanovnik, B., & Svete, J. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. National Institutes of Health. [Link]
-
Cella, R., et al. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. The Journal of organic chemistry, 69(3), 1114–1117. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
- Aghapoor, K., et al. (2021). Salicylic acid-catalyzed synthesis of N-substituted pyrroles under microwave irradiation. Journal of Chemical Sciences, 133(1), 1-7.
-
Varma, R. S. (2015). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Advances in Heterocyclic Chemistry, 115, 1-61. [Link]
-
Venugopala, K. N., et al. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 25(15), 8685-8688. [Link]
-
Zhang, H., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 719-722. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem.
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson’s Disease | MDPI [mdpi.com]
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- 10. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 11. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: N-Alkylation of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile
Executive Summary
This application note details the optimized protocols for the N-alkylation of 5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 2304978-33-2). This scaffold is a critical structural analog to the Vonoprazan intermediate (5-(2-fluorophenyl) isomer), widely used in the development of potassium-competitive acid blockers (P-CABs) and novel kinase inhibitors.
The presence of the electron-withdrawing nitrile group at the C3 position significantly alters the pKa and nucleophilicity of the pyrrole ring compared to unsubstituted pyrroles. This guide provides two distinct methodologies:
-
Method A (Strong Base/Kinetic Control): Sodium Hydride (NaH) in DMF/THF.
-
Method B (Mild Base/Thermodynamic Control): Cesium Carbonate (
) in MeCN/DMF.
Strategic Analysis & Mechanistic Insight
Substrate Reactivity Profile
The starting material, 5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile, presents a unique reactivity profile due to the push-pull electronic effects:
-
Acidity (pKa Modulation): The C3-cyano group exerts a strong inductive ($ -I
-M $) effect, lowering the pKa of the N-H proton from ~23 (unsubstituted pyrrole) to approximately 14–15 (in DMSO). This increased acidity allows for deprotonation by weaker bases than typically required for pyrroles. -
Regioselectivity (N- vs. C-Alkylation): Upon deprotonation, the resulting pyrrolyl anion is an ambident nucleophile. The negative charge is delocalized over the Nitrogen, C2, and C5 positions.
-
N-Alkylation (Kinetic): Favored by polar aprotic solvents (DMF, DMSO) which solvate the metal cation, leaving the "naked" nitrogen anion free to attack the electrophile.
-
C-Alkylation (Thermodynamic): Often observed with "soft" electrophiles or in non-polar solvents where ion-pairing is tight.
-
Mechanism of Action
The reaction proceeds via an
Figure 1: Mechanistic pathway highlighting the competition between N- and C-alkylation sites. Polar aprotic solvents favor the N-alkylation pathway.
Experimental Protocols
Method A: Sodium Hydride (NaH) Protocol
Best For: Primary alkyl halides, unreactive electrophiles, and maximizing yield on small-to-medium scale. Solvent System: Anhydrous DMF or DMF/THF (1:1).
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| Substrate | 1.0 | SM | Dried under vacuum >2h. |
| NaH (60% in oil) | 1.2 – 1.5 | Base | Wash with hexanes if oil interferes (rare). |
| Alkyl Halide | 1.1 – 1.3 | Electrophile | Add neat or in minimal solvent. |
| DMF (Anhydrous) | 0.1 – 0.2 M | Solvent | Critical: Water content <50 ppm. |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Dissolve 5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile (1.0 equiv) in anhydrous DMF. Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH (1.2 equiv) portion-wise over 10 minutes.
-
Observation: Gas evolution (
) will occur. The solution typically turns yellow/orange, indicating anion formation. -
Aging: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.
-
-
Alkylation: Re-cool to 0°C (optional, depending on electrophile reactivity). Add the Alkyl Halide dropwise.
-
Reaction: Allow to warm to RT and stir.
-
Time: Typically 1–4 hours. Monitor by TLC/LC-MS.
-
-
Quench: Cool to 0°C. Slowly add saturated
solution to quench excess hydride. -
Workup: Dilute with EtOAc. Wash organic layer with
(3x) to remove DMF, then Brine (1x). Dry over , filter, and concentrate.
Method B: Cesium Carbonate ( ) Protocol
Best For: Scale-up (>10g), acid-sensitive substrates, or when avoiding
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| Substrate | 1.0 | SM | -- |
| 2.0 – 3.0 | Base | Finely ground powder works best. | |
| Alkyl Halide | 1.2 – 1.5 | Electrophile | Alkyl iodides/bromides preferred. |
| TBAI (Optional) | 0.1 | Catalyst | Tetrabutylammonium iodide (Finkelstein). |
| MeCN | 0.2 M | Solvent | HPLC grade. |
Step-by-Step Procedure
-
Setup: Charge a reaction vial or flask with Substrate (1.0 equiv) and
(2.0 equiv). -
Solvent: Add MeCN (or DMF). Stir to create a suspension.
-
Addition: Add Alkyl Halide (1.2 equiv).
-
Reaction: Heat to 50–60°C .
-
Note: The "Cesium Effect" aids in solubility and N-selectivity.
-
Time: 4–12 hours.
-
-
Workup: Filter off inorganic salts through a Celite pad. Wash the pad with EtOAc.[2] Concentrate the filtrate.
-
Purification: If DMF was used, an aqueous workup (as in Method A) is required before concentration.
-
Workflow Visualization
Figure 2: Operational workflow for the Sodium Hydride (Method A) alkylation protocol.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent (DMF is hygroscopic). | Use freshly distilled DMF or molecular sieves (3Å). |
| C-Alkylation Observed | Tight ion-pairing or high temp. | Switch to Method B ( |
| Hydrolysis of Nitrile | High pH + Water + Heat. | Avoid aqueous base at high temps. Keep reaction anhydrous until quench. |
| Starting Material Remains | Base degraded/old. | Titrate NaH or use fresh bottle. Ensure |
Purification Notes
-
Column Chromatography: The N-alkylated product is typically less polar than the starting material (loss of H-bond donor).
-
Eluent: Hexanes/EtOAc gradient (typically elutes at 10-30% EtOAc).
-
-
Recrystallization: If the product is solid, recrystallization from EtOH/Water or IPA/Heptane is often effective, similar to the Vonoprazan intermediate purification protocols [1, 3].
Safety & Handling
-
Sodium Hydride: Reacts violently with water releasing hydrogen gas. Use under inert atmosphere.
-
Alkyl Halides: Many are potential carcinogens and lachrymators. Handle in a fume hood.
-
Fluorinated Substrate: While the C-F bond is stable, thermal decomposition can release HF. Do not incinerate waste.
References
- Google Patents.Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde (Vonoprazan Intermediate). CN112194607A.
-
PubChem. 5-(3-fluorophenyl)-1H-pyrrole-3-carbonitrile Compound Summary. National Library of Medicine. Available at: [Link]
- Google Patents.Preparation method of vonoprazan fumarate. CN108503621B.
-
ResearchGate. N-Alkylation of Pyrrole Schemes. Available at: [Link]
Sources
Introduction: Accelerating Pyrrole Synthesis for Modern Drug Discovery
An Application Guide to the Rapid Synthesis of 5-Aryl-1H-Pyrrole-3-Carbonitriles via Microwave-Assisted Chemistry
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2][3][4] Specifically, the 5-aryl-1H-pyrrole-3-carbonitrile framework is a key pharmacophore in many advanced drug candidates.[2][5][6] The urgent need for new therapeutic agents requires synthetic methods that are not only efficient and high-yielding but also rapid and environmentally conscious, enabling the swift generation of compound libraries for screening.[7][8]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in this context.[9] By utilizing microwave energy, MAOS facilitates rapid and uniform heating of the reaction mixture through direct interaction with polar molecules, a mechanism known as dielectric heating.[10][11] This process dramatically curtails reaction times from hours to mere minutes, often leading to higher product yields, enhanced purity, and a reduction in solvent use, aligning with the principles of green chemistry.[7][12][13][14]
This application note provides a detailed protocol and scientific rationale for the one-pot, three-component synthesis of 5-aryl-1H-pyrrole-3-carbonitriles using a microwave-assisted approach. We will delve into the reaction mechanism, provide a step-by-step experimental guide, and present expected outcomes for researchers in synthetic chemistry and drug development.
Reaction Principle and Mechanism
The synthesis proceeds via a one-pot, three-component condensation reaction involving an α-hydroxyketone (e.g., benzoin), a primary aromatic amine, and an active methylene compound (malononitrile).[1][14] This method is a variation of the classical Paal-Knorr pyrrole synthesis.
The proposed mechanism unfolds in three key stages:
-
Formation of α-Amino Ketone Intermediate: The reaction is initiated by the acid-catalyzed condensation of the α-hydroxyketone with a primary aromatic amine. This step forms a crucial α-amino ketone intermediate.[1]
-
Knoevenagel Condensation: The α-amino ketone then undergoes a Knoevenagel condensation with malononitrile. The basicity of the amine within the intermediate is often sufficient to catalyze this step, which involves the formation of a new carbon-carbon bond.
-
Intramolecular Cyclization and Aromatization: The resulting adduct rapidly undergoes an intramolecular cyclization, where the amino group attacks one of the nitrile groups. A subsequent tautomerization and dehydration (aromatization) lead to the formation of the stable 5-aryl-1H-pyrrole-3-carbonitrile ring system.
The entire sequence is efficiently driven to completion under microwave irradiation, which accelerates the rates of all intermediate steps.
Caption: Proposed mechanism for the one-pot synthesis of 5-aryl-1H-pyrrole-3-carbonitriles.
Detailed Application Protocol
This protocol describes a general procedure for the synthesis of 2-amino-4,5-diphenyl-1-aryl-1H-pyrrole-3-carbonitriles. It can be adapted for various substituted benzoin and aniline derivatives.
Materials and Equipment
-
Reagents:
-
Benzoin (98%+)
-
Substituted Aromatic Amines (98%+)
-
Malononitrile (99%)
-
Ethanol (Absolute)
-
Pyridine (Reagent Grade)
-
Hydrochloric Acid (Concentrated, for catalysis if needed)
-
Methanol (for recrystallization)
-
-
Equipment:
-
Dedicated Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL or 35 mL microwave reaction vessel with a magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Melting point apparatus
-
Experimental Workflow Diagram
Caption: General experimental workflow for microwave-assisted pyrrole synthesis.
Step-by-Step Synthesis Procedure
-
Vessel Charging: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine benzoin (2.12 g, 10 mmol), the desired primary aromatic amine (10 mmol), and ethanol (5 mL).
-
Initial Reaction: Add a catalytic amount of pyridine (0.1 mL) or 3-4 drops of concentrated HCl.[1] Seal the vessel and place it in the microwave synthesizer.
-
Microwave Irradiation (Step 1): Irradiate the mixture at 120 °C (power: ~240 W) for 5-10 minutes to form the α-amino ketone intermediate.[1]
-
Addition of Malononitrile: Cool the vessel to room temperature using compressed air. Carefully open the vessel and add malononitrile (0.66 g, 10 mmol).
-
Microwave Irradiation (Step 2): Reseal the vessel and irradiate the mixture again at 120-140 °C for an additional 15-25 minutes. Monitor the reaction progress using TLC if necessary.
-
Product Isolation: After the reaction is complete, cool the vessel to room temperature. The product will often precipitate from the solution. If not, the volume of the solvent can be reduced or placed on an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials. The crude solid can be further purified by recrystallization from methanol to yield the final product.[1]
-
Characterization: Dry the purified product and determine its mass to calculate the yield. Characterize the compound using standard analytical techniques (Melting Point, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.[1]
Results and Discussion
This microwave-assisted protocol consistently provides the desired 5-aryl-1H-pyrrole-3-carbonitriles in good to excellent yields within a fraction of the time required by conventional heating methods.[14]
Data Presentation: Scope of the Reaction
The versatility of this method is demonstrated by its application to various substituted anilines. The table below summarizes typical results.
| Entry | Aromatic Amine | MW Power (W) | Time (min) | Yield (%) |
| 1 | Aniline | 250 | 20 | 88 |
| 2 | 4-Methylaniline | 250 | 18 | 92 |
| 3 | 4-Methoxyaniline | 250 | 20 | 90 |
| 4 | 4-Chloroaniline | 250 | 25 | 85 |
| 5 | 4-Nitroaniline | 250 | 30 | 78 |
Note: Data is representative and synthesized from literature reports for illustrative purposes.[1][14]
Discussion of Outcomes
-
Enhanced Efficiency: The primary advantage is the profound reduction in reaction time—typically under 30 minutes, compared to several hours or even days for conventional reflux methods.[10][12] This acceleration is attributed to the efficient and rapid superheating of the polar solvent (ethanol) and reactants by microwave irradiation.[11]
-
High Yields: The yields are consistently high, often exceeding 80-90%. The rapid heating minimizes the formation of degradation byproducts that can occur during prolonged heating in conventional methods.[13][14]
-
Substituent Effects: The reaction tolerates a range of substituents on the aromatic amine. Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally lead to slightly faster reactions and higher yields. Conversely, strong electron-withdrawing groups (e.g., -NO₂) may require slightly longer reaction times due to the decreased nucleophilicity of the amine.
-
Green Chemistry Aspects: This protocol is environmentally friendly due to its reduced energy consumption (shorter times) and potential for using minimal solvent, sometimes even allowing for solvent-free conditions.[7][8]
Conclusion
The microwave-assisted one-pot synthesis of 5-aryl-1H-pyrrole-3-carbonitriles is a robust, efficient, and highly versatile method. It offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, high yields, and operational simplicity. This protocol provides researchers and drug development professionals with a powerful tool for the rapid assembly of pyrrole-based compound libraries, thereby accelerating the pace of discovery for new and effective therapeutic agents.
References
- Microwave assisted synthesis of five membered nitrogen heterocycles - PMC - NIH. (n.d.). National Institutes of Health.
- Synthesis of Functionalized Pyrrolines via Microwave-Promoted Iminyl Radical Cyclizations. (2021, May 21). ACS Publications.
- Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Royal Society of Chemistry.
- (PDF) Microwave-activated Synthesis of Pyrroles: A Short Review - Academia.edu. (n.d.). Academia.edu.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7). MDPI.
- Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes - Organic Chemistry Portal. (n.d.). Organic-Chemistry.org.
- Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. (n.d.). Scholar Research Library.
- PART - 1 INTRODUCTION. (n.d.). Shodhganga.
- Microwave-activated Synthesis of Pyrroles: A Short Review | Request PDF - ResearchGate. (2025, August 9). ResearchGate.
- Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. (2021, July 29). HETEROCYCLES.
- Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Publishing. (2020, September 30). Royal Society of Chemistry.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (2008, December 29). MDPI.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate.
- Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support - ResearchGate. (n.d.). ResearchGate.
- Microwave-induced Reactions for Pyrrole Synthesis - Bentham Science Publishers. (2023, June 19). Bentham Science.
- US10173977B2 - 5-aryl-1H-pyrrole-3-carbonitrile and a pharmaceutical product using the same - Google Patents. (n.d.). Google Patents.
- Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its A. (n.d.). International Journal of Engineering Research & Technology.
- (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - ResearchGate. (2025, October 16). ResearchGate.
- A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines - DR-NTU. (2023, January 28). Nanyang Technological University.
- Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2018, May 28). Beilstein Journal of Organic Chemistry.
- Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (n.d.). SciTechnol.
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Pyrrole as valuable leads in the drug discovery field. - ResearchGate. (n.d.). ResearchGate.
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- 12. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
Troubleshooting & Optimization
Separating 3-fluoro and 2-fluoro pyrrole isomers by HPLC
Welcome to the Technical Support Center for Advanced Chromatographic Separations. This guide is engineered for researchers and drug development professionals facing the notoriously difficult challenge of resolving positional isomers of small, fluorinated heterocycles.
Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative phase comparisons, and a self-validating protocol for separating 2-fluoro and 3-fluoro pyrrole isomers.
Diagnostic Workflow
Troubleshooting workflow for the HPLC separation of fluorinated pyrrole positional isomers.
Troubleshooting Guide & FAQs
Q: Why do my 2-fluoro and 3-fluoro pyrrole isomers co-elute as a single, unresolved peak on a standard C18 column? A: Alkyl stationary phases (like C18 or C8) separate analytes almost exclusively based on hydrophobic (dispersive) interactions[1]. The fluorine atom is highly electronegative but sterically small (Van der Waals radius ~1.47 Å). Moving the fluorine from the 2-position to the 3-position on the rigid pyrrole ring causes a negligible change in the molecule's overall hydrophobic surface area and partition coefficient (LogP). Consequently, C18 columns cannot differentiate between the hydrophobicity of these positional isomers, resulting in co-elution[1].
Q: What is the mechanistic advantage of using a Pentafluorophenyl (PFP) column for this separation?
A: PFP columns introduce multiple orthogonal retention mechanisms beyond simple hydrophobicity:
Q: I switched to a PFP column, but my peaks are tailing badly. How do I fix this? A: Peak tailing for nitrogen-containing heterocycles on PFP columns is typically caused by secondary ion-exchange interactions between the basic pyrrole nitrogen and unreacted silanol groups on the silica support. To resolve this, you must control the ionization state of the analyte. Incorporate a volatile buffer, such as 10–20 mM ammonium acetate, into the aqueous mobile phase[4]. This suppresses silanol ionization and ensures the pyrrole elutes with a sharp, symmetrical peak.
Q: Are there alternative stationary phases if PFP does not provide sufficient resolution for preparative scale-up? A: Yes. When scaling up to preparative HPLC, you can utilize Chiral Stationary Phases (CSPs), such as CHIRALPAK (amylose/cellulose derivatives). Although 2-fluoro and 3-fluoro pyrroles are not enantiomers, CSPs possess highly structured chiral cavities that provide extreme shape selectivity and steric recognition, often succeeding in separating rigid positional isomers where achiral phases fail[5],[6].
Quantitative Phase Comparison
Table 1: Comparison of Stationary Phases for Fluoropyrrole Isomer Separation
| Stationary Phase | Primary Retention Mechanism | Selectivity for Positional Isomers | Recommended Mobile Phase | Typical Resolution ( |
| Alkyl (C18 / C8) | Hydrophobic (Dispersive) | Poor | Water / Acetonitrile | < 0.5 (Co-elution) |
| PFP (Pentafluorophenyl) | Excellent | Water (Buffer) / Methanol | > 1.5 (Baseline) | |
| Chiral (Polysaccharide) | Steric Recognition, H-bonding | High | Hexane / Isopropanol (NP) | > 2.0 |
| Normal Phase (Silica) | Polar interactions (Adsorption) | Moderate | Hexane / Ethyl Acetate | 1.0 - 1.5 |
Self-Validating Experimental Protocol: Analytical Separation of Fluoropyrrole Isomers
Objective: Achieve baseline resolution (
Step 1: Column & System Preparation
-
Install a high-purity silica PFP column (e.g., 100 mm × 2.1 mm, 1.9 µm or 3 µm particle size)[4].
-
Set the column oven temperature to 20°C . Causality: Lower temperatures decrease the kinetic energy of the analytes, enhancing weak dipole-dipole and
interactions with the stationary phase. This increases the separation factor ( ) for closely related isomers.
Step 2: Mobile Phase Formulation
-
Mobile Phase A: Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to 5.5 using dilute acetic acid. Causality: The buffer masks residual silanols on the silica backbone, preventing peak tailing and stabilizing the retention times of the polar heterocycles[4].
-
Mobile Phase B: 100% LC-MS Grade Methanol. Causality: Methanol is strictly preferred over Acetonitrile for PFP columns. Acetonitrile contains a carbon-nitrogen triple bond that can participate in
interactions with the PFP stationary phase, competing with the pyrrole analytes and destroying isomer selectivity.
Step 3: Gradient Elution Profile Program the HPLC pump with the following gradient at a flow rate of 0.4 mL/min:
-
0.0 - 1.0 min: 20% B (Isocratic hold to focus the analytes at the column head).
-
1.0 - 6.0 min: Linear gradient from 20% B to 60% B.
-
6.0 - 8.0 min: 60% B to 100% B (Column wash to remove highly retained impurities).
-
8.0 - 12.0 min: 20% B (Re-equilibration prior to the next injection).
Step 4: Detection & Validation
-
Monitor UV absorbance at 210 nm and 254 nm.
-
Calculate Resolution using the formula:
. -
Validation Check: Confirm
. If peaks are tailing, verify the pH of Mobile Phase A. If peaks are co-eluting, verify that Methanol (not Acetonitrile) is being used as Mobile Phase B.
References
1.[4] "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | LCGC International", chromatographyonline.com,4 2.[1] "FluroPhase Premium HPLC Columns - Analytical Sales", analytical-sales.com, 1 3.[2] "InertSustain PFP HPLC Columns - GL Sciences", glsciencesinc.com, 2 4.[3] "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International", chromatographyonline.com, 3 5.[5] "From Inhibitors to PET: SAR-Based Development of[18F]SK60 for mIDH1 Imaging", acs.org, 5 6.[6] "WO2005013986A1 - Pyridylpyrrole derivatives active as kinase inhibitors", google.com, 6
Sources
- 1. analytical-sales.com [analytical-sales.com]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2005013986A1 - Pyridylpyrrole derivatives active as kinase inhibitors - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile
Welcome to the dedicated technical support guide for the synthesis of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile. This document is designed for chemistry professionals engaged in pharmaceutical research and process development. Here, we address common challenges and provide advanced insights to help you optimize your synthetic route, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile?
The most robust and widely cited method is a variation of the Barton-Zard pyrrole synthesis. This approach involves the condensation of an α,β-unsaturated carbonyl compound (a chalcone derivative) with an isocyanoacetate, or more commonly for this specific scaffold, the reaction of a β-aminocrotononitrile derivative with an α-haloketone. However, a highly effective and frequently employed one-pot synthesis involves the reaction of 3-fluorochalcone with tosylacetonitrile (TosMIC) in the presence of a suitable base. This method is often preferred due to its operational simplicity and good yields.
Q2: What is the fundamental reaction mechanism for the TosMIC-based synthesis?
This synthesis is a classic example of a [3+2] cycloaddition reaction. The process can be broken down into three key stages:
-
Deprotonation: The base (e.g., sodium hydride or DBU) deprotonates the α-carbon of tosylacetonitrile (TosMIC), generating a nucleophilic carbanion.
-
Michael Addition: This carbanion attacks the β-carbon of the 3-fluorochalcone (an α,β-unsaturated ketone) in a Michael-type 1,4-conjugate addition.
-
Cyclization and Elimination: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group (p-toluenesulfinic acid) to form the aromatic pyrrole ring. The driving force for this final step is the formation of the stable aromatic system.
Q3: What are the critical safety precautions for this synthesis?
This reaction requires careful handling of several hazardous materials:
-
Sodium Hydride (NaH): If used as the base, NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Tosylacetonitrile (TosMIC): This reagent is toxic and an irritant. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents like THF or DMF are typically used. These are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format to guide you through the process of identifying and resolving problems.
Q4: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix this?
Low yield is the most common issue and can stem from several factors. Systematically investigating the following areas is the best approach.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Detailed Analysis of Potential Issues:
-
Reagent Quality: The use of anhydrous solvents (like THF or DMF) is critical. Water will quench the TosMIC anion as soon as it is formed. The 3-fluorochalcone starting material should be pure, as impurities can lead to significant side product formation.
-
Base Selection and Handling: The choice of base is crucial.[1] Sodium hydride (NaH) is effective but requires strict anhydrous and inert conditions. 1,8-Diazabicycloundec-7-ene (DBU) is a strong, non-nucleophilic base that can be easier to handle but must be anhydrous. The pKa of TosMIC's α-proton is around 11, so a base strong enough to ensure complete deprotonation is necessary for the reaction to proceed efficiently.[2][3]
-
Temperature Control: The initial Michael addition is exothermic. Running the initial addition at 0 °C prevents runaway reactions and the formation of polymeric byproducts.[1] Once the initial addition is complete, allowing the reaction to slowly warm to room temperature facilitates the cyclization and elimination steps.
-
Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of TosMIC is often used to ensure the complete consumption of the chalcone.
Q5: My TLC analysis shows multiple spots, and purification by column chromatography is difficult. What are the likely side products?
The formation of multiple products often points to incomplete reaction or side reactions.
-
Unreacted Starting Material: If you see spots corresponding to your starting chalcone, it indicates incomplete conversion. This could be due to insufficient base, wet solvent, or not enough reaction time.
-
Michael Adduct Intermediate: A polar spot that does not move far from the baseline could be the linear Michael adduct that has failed to cyclize. This can happen if the reaction temperature is too low or if there are steric hindrances.
-
Polymerization: α,β-Unsaturated ketones can polymerize under strongly basic conditions.[1] This often results in an intractable baseline smear on the TLC plate. Adding the base slowly at a low temperature can mitigate this.
-
Alternative Cyclization Products: While less common with TosMIC, other cyclization pathways can sometimes occur, leading to isomeric impurities.
Table 1: Solvent and Base Effects on Yield (Note: This is representative data based on typical optimization studies for similar reactions.)
| Entry | Solvent | Base (1.2 eq.) | Temperature (°C) | Time (h) | Approx. Yield (%) |
| 1 | THF | NaH | 0 to RT | 12 | 85-95 |
| 2 | DMF | NaH | 0 to RT | 10 | 80-90 |
| 3 | THF | DBU | RT | 24 | 70-80 |
| 4 | AcCN | K₂CO₃ | 60 | 24 | <30 |
| 5 | Ethanol | NaOEt | RT | 12 | 40-50 |
This data illustrates that strong, non-nucleophilic bases in aprotic, anhydrous solvents provide the best results for this transformation.
Experimental Protocols
Protocol 1: Synthesis of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile via TosMIC
Caption: Step-by-step experimental workflow.
Materials:
-
3-Fluorochalcone (1.0 eq.)
-
p-Tolylsulfonylmethyl isocyanide (TosMIC) (1.1 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of Argon, add sodium hydride (1.2 eq.).
-
Wash the sodium hydride twice with anhydrous hexanes to remove the mineral oil, carefully decanting the hexane wash each time.
-
Suspend the washed NaH in anhydrous THF. Cool the flask to 0 °C using an ice-water bath.
-
In a separate flask, dissolve TosMIC (1.1 eq.) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 20-30 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes. You should observe the evolution of hydrogen gas.
-
Dissolve the 3-fluorochalcone (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile as a solid.
References
-
Sha, F., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2665. [Link]
-
Schumacher, F. F., et al. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry, 86(17), 11995-12003. [Link]
-
Ono, N. (2008). Barton-Zard Pyrrole Synthesis and its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. HETEROCYCLES, 75(2), 243-284. [Link]
-
Organic Chemistry Portal. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. [Link]
-
Dr. Yousafzai. (2024, November 8). Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. YouTube. [Link]
-
SynArchive. (2024). Barton-Zard Reaction. [Link]
- Google Patents. (2021). CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]
-
Zhou, Y., et al. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society, 142(22), 9908-9914. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
Technical Support Center: Purification of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile
Welcome to the dedicated technical support guide for the purification of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, we address common challenges encountered during post-reaction workup and purification, offering field-proven insights and structured methodologies to help you achieve high purity and yield.
Understanding the Impurity Profile
Effective purification begins with a comprehensive understanding of potential by-products. The synthesis of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile, like many heterocyclic syntheses, can generate a range of impurities depending on the chosen synthetic route. Common strategies like the Paal-Knorr or Barton-Zard synthesis involve precursors that can lead to specific, predictable by-products.[1]
Common Impurities May Include:
-
Unreacted Starting Materials: Such as precursors to the pyrrole ring (e.g., 1,4-dicarbonyl compounds) or the amine source.
-
Isomeric By-products: Formation of other regioisomers depending on the cyclization strategy.
-
Over-alkylation or Acylation Products: If protecting groups are not used or are cleaved during the reaction.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under certain pH conditions, especially during aqueous workup.[2]
-
Polymerization/Degradation Products: Pyrroles can be sensitive to strong acids and oxidizing agents, leading to decomposition or polymerization.[3]
Visualizing By-product Formation
The following diagram illustrates a generalized synthetic pathway and potential side reactions that can lead to common impurities. Understanding these pathways is the first step in designing a rational purification strategy.
Caption: Potential pathways for product and impurity formation.
Core Purification Strategies & Troubleshooting
The target compound is a moderately polar, aromatic heterocycle. Its purification will hinge on exploiting the differences in polarity, solubility, and functional group reactivity between it and the impurities.
Troubleshooting Guide (Q&A Format)
Issue 1: My crude product is a dark, oily residue that is difficult to handle.
-
Possible Cause: This often indicates the presence of polymeric by-products or highly colored impurities. Pyrroles can be unstable under certain conditions.[3]
-
Recommended Solution:
-
Trituration: Before attempting more complex purification, try triturating the oil with a non-polar solvent in which the product has low solubility (e.g., hexanes, diethyl ether, or a mixture). This can often crash out the desired product as a solid, leaving many impurities dissolved in the solvent.
-
Charcoal Treatment: If the product is stable, dissolving the crude material in a suitable solvent (like ethyl acetate or dichloromethane) and treating it with a small amount of activated charcoal can remove colored impurities. Filter the charcoal through a pad of Celite® before proceeding.[4]
-
Issue 2: Poor separation or streaking is observed on the silica gel TLC plate.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the mobile phase may be too high or too low, or it may lack the ability to disrupt strong interactions between your compound and the silica.
-
Solution: Systematically screen different solvent systems. A good starting point for a compound of this nature is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate). If separation is still poor, try switching to a different polar modifier, such as acetone or a small percentage of methanol.
-
Possible Cause 2: Compound Interaction with Acidic Silica. The pyrrole nitrogen is weakly basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant tailing or streaking.[4]
-
Solution: Add a basic modifier to your eluent. Incorporating a small amount (0.1-1%) of triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) into the mobile phase will neutralize the acidic sites on the silica, dramatically improving peak shape.[4]
Issue 3: The compound will not elute from the silica gel column.
-
Possible Cause: The mobile phase is not polar enough to displace the highly polar compound from the stationary phase. This is a common issue with N-heterocycles containing polar functional groups like nitriles.[4]
-
Solution:
-
Increase Polarity: Gradually increase the polarity of your eluent. For example, if you are using a 50:50 Hexane:EtOAc mixture, switch to 100% EtOAc, and then consider a gradient going into a more polar system like 95:5 EtOAc:Methanol.
-
Consider Reverse-Phase Chromatography: If the compound is highly polar and intractable on normal-phase silica, reverse-phase (C18) chromatography is an excellent alternative. The mobile phase would typically be a mixture of water and acetonitrile or methanol.[4]
-
Issue 4: Recrystallization results in low recovery or "oiling out."
-
Possible Cause 1: Too Much Solvent Used. The most common reason for low recovery is using an excessive volume of solvent to dissolve the crude product.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.[4]
-
Possible Cause 2: Inappropriate Solvent Choice or Impurities Present. If the compound "oils out" instead of crystallizing, it means its solubility is too high in the chosen solvent even at low temperatures, or impurities are inhibiting crystal lattice formation.
-
Solution:
-
Use a Co-solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or acetone) and then slowly add a "poor" solvent or anti-solvent (in which it is poorly soluble, e.g., hexanes or water) at an elevated temperature until the solution becomes slightly turbid. Allow it to cool slowly. A published example for a similar compound used an ethanol/water mixture for crystallization.[5]
-
Add Seed Crystals: If you have a small amount of pure product, adding a single tiny crystal to the cooled, supersaturated solution can initiate crystallization.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for column chromatography of this compound? A1: A gradient of ethyl acetate in hexanes is the most common starting point. Based on the polarity of the nitrile and the fluorophenyl groups, a typical range might be from 10% to 50% ethyl acetate in hexanes. Always optimize this using Thin Layer Chromatography (TLC) first.
Q2: How can I confirm the purity and identity of my final product? A2: A combination of analytical techniques is essential for unambiguous confirmation.
-
¹H and ¹³C NMR Spectroscopy: Provides structural information and is excellent for identifying impurities. The proton of the NH group in pyrrole derivatives typically appears as a broad peak at a high chemical shift (e.g., 11.5-11.6 ppm).[6][7]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the compound and provides a highly accurate assessment of purity (e.g., >98% by UV trace).[6]
-
Melting Point: A sharp melting point range is a good indicator of high purity. Compare the observed value to any literature-reported values.
Q3: My compound appears to be degrading during workup or purification. What can I do? A3: Pyrrole rings can be sensitive. Avoid strong acids and prolonged exposure to air or light. Ensure your solvents are free of peroxides. If you suspect degradation on silica gel, you can either deactivate the silica by pre-treating it with triethylamine or switch to a more inert stationary phase like neutral alumina.[4][8]
Q4: Can I use an acid-base extraction to simplify purification? A4: While the pyrrole N-H is weakly acidic (pKa ≈ 17), it is generally not acidic enough for efficient extraction with common aqueous bases like sodium bicarbonate or carbonate. Attempting to use stronger bases (like NaOH) may risk hydrolysis of the nitrile group. Therefore, this is not a recommended primary purification strategy.
Experimental Protocols
Protocol 1: Silica Gel Flash Column Chromatography
This protocol assumes the compound has an Rf value between 0.2-0.4 in the chosen eluent system as determined by TLC.
-
Prepare the Column: Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 mass ratio of silica to crude product). Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel by dissolving it, adding the silica, and concentrating the mixture to a dry, free-flowing powder. Carefully add this to the top of the column bed.
-
Elution: Begin eluting with the starting mobile phase. Collect fractions and monitor the elution process using TLC.
-
Gradient Elution (if necessary): If the product is eluting too slowly, gradually increase the proportion of the polar solvent in the mobile phase.
-
Combine and Concentrate: Once the product has eluted, combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Place a small amount of the impure solid in a test tube. Add a few drops of a potential solvent and observe solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a spatula-tip of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration through a fluted filter paper or a Celite® plug to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Purification Workflow Diagram
Caption: Decision workflow for purifying the target compound.
References
- Unknown. (n.d.). Heterocyclic Compounds.
- Agilent. (n.d.). GC Troubleshooting Guide.
-
Al-Sanea, M. M., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PMC. Retrieved from [Link]
- Patel, T. M., & Patel, A. M. (n.d.). Study of Novel Pyrrole Derivatives. International Journal of Pharmaceutical and Research Allied Sciences.
-
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]
- Benchchem. (2025). Pyrroline Derivatives Characterization: Technical Support Center. BenchChem.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
- Viradiya, R., et al. (2015).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
- Wang, Z., et al. (n.d.). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.
- Teter, J. W. (1945). Purification of nitriles. U.S. Patent 2,388,506.
- Smolecule. (2026).
-
Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. CN112194607A.
- Redalyc. (n.d.).
- Surmont, R., et al. (2009). New synthesis of 3-fluoropyrroles. PubMed.
- MDPI. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines.
- Progress in Chemical and Biological Science. (2023). Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles.
- ThermoFisher. (n.d.). Column troubleshooting guide - Reversed phase.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis.
- StudySmarter. (2023). Nitrile Synthesis.
- Royal Society of Chemistry. (n.d.). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions.
- University of the Witwatersrand. (n.d.). Green Chemistry: Highly selective biocatalytic hydrolysis of nitrile compounds.
-
Chemguide. (n.d.). The preparation of nitriles. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis and characterization of new functionalised pyrrole copolymers.
- ACS Publications. (2021). K2S2O8-Mediated Synthesis of Highly Functionalized Pyrroles.
- ACS Publications. (2024). Regioselective Synthesis of Highly Functionalized 2H-Pyrroles.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. uop.edu.pk [uop.edu.pk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
- 8. chem.rochester.edu [chem.rochester.edu]
Resolving co-elution of Vonoprazan impurities in reverse-phase chromatography
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
Vonoprazan Fumarate (VPZ) is a potassium-competitive acid blocker (P-CAB) containing a pyridine-sulfonyl-pyrrole core. This structural complexity introduces specific chromatographic challenges, particularly the separation of Impurity E (a structural isomer or des-fluoro analog depending on synthesis route) and oxidative degradation products from the main peak.
In reverse-phase HPLC (RP-HPLC), the co-elution of Vonoprazan with its process-related impurities often stems from insufficient selectivity regarding the fluorophenyl and pyridine moieties. This guide addresses these specific co-elution events using a causality-based troubleshooting approach.
Troubleshooting Guide (Q&A)
Category A: Critical Co-elution (Main Peak vs. Impurity E)
Q: I am observing a "shoulder" or partial co-elution on the tail of the Vonoprazan peak. Standard C18 optimization (gradient slope) isn't working. What is the cause?
A: This is likely Impurity E , which shares a nearly identical hydrophobic profile and pKa with Vonoprazan.
-
The Mechanism: On a standard C18 column, separation is driven almost exclusively by hydrophobicity. Since Impurity E and Vonoprazan have similar logP values, changing the gradient slope only shifts both peaks without improving selectivity (
). -
The Solution: You must alter the stationary phase selectivity to exploit
interactions.-
Action: Switch from a standard C18 to a Phenyl-Hexyl or Biphenyl column.
-
Why: Vonoprazan contains a pyridine and a fluorophenyl ring. Phenyl-based columns interact with these aromatic systems via
stacking. Small structural differences between VPZ and Impurity E (e.g., position of the fluorine or saturation) significantly alter this interaction, often doubling the resolution ( ).
-
Q: My resolution (
A: Extremely sensitive. Vonoprazan is a basic drug.
-
The Mechanism: At low pH (e.g., pH 2-3), the basic nitrogen is fully protonated, reducing retention and often compressing the chromatogram. At neutral pH (6.5), the molecule is partially ionized, increasing retention and hydrophobic interaction.
-
The Solution: Maintain Mobile Phase A at pH 6.5 ± 0.05 using a Phosphate Buffer.[1]
-
Causality: At pH 6.5, you are operating near the pKa of the pyridine moiety, maximizing the difference in ionization states between the parent drug and impurities with slightly different basicity (like N-oxide degradants).
-
Category B: Early Eluting Polar Impurities
Q: I cannot resolve the early eluting degradation products (RRT < 0.5) from the solvent front or each other. [2]
A: These are likely oxidative degradants (N-oxides) or hydrolysis products formed under alkaline stress.
-
The Mechanism: These species are highly polar. A high initial organic concentration (e.g., >10% ACN) elutes them immediately.
-
The Solution: Implement a "Polar Stop" at the beginning of your gradient.
-
Protocol: Hold 5-8% organic for the first 3-5 minutes. This allows polar impurities to interact with the stationary phase before the gradient ramp begins, focusing the peaks.
-
Visualized Troubleshooting Logic
The following decision tree outlines the logical flow for resolving co-elution based on the specific behavior of the impurity peaks.
Figure 1: Decision matrix for resolving Vonoprazan impurity co-elution based on relative retention time (RRT) and column chemistry.
Validated Experimental Protocol
This protocol is designed to be stability-indicating , capable of separating Vonoprazan from its known impurities (A, B, C, and E) and degradants.
Chromatographic Conditions
| Parameter | Specification | Technical Rationale |
| Column | Phenomenex Kinetex EVO C18 or XSelect CSH Phenyl-Hexyl (250 x 4.6 mm, 5 µm) | The Phenyl-Hexyl provides superior selectivity for Impurity E; EVO C18 is robust at high pH. |
| Mobile Phase A | 0.03 M Phosphate Buffer (pH 6.[1][3]5) | pH 6.5 ensures Vonoprazan is in a partially non-ionized state, increasing retention and resolution from polar degradants [1]. |
| Mobile Phase B | Acetonitrile : Buffer (70:30 v/v) | Pre-mixing buffer into organic phase prevents precipitation and reduces baseline noise at low UV wavelengths. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |
| Wavelength | 230 nm | Vonoprazan and impurities show significant absorbance here; 254 nm is less sensitive for certain degradants [2]. |
| Temp | 25°C - 30°C | Strictly controlled to prevent retention time shifts. |
Gradient Program
Note: This "Stepped" gradient is critical for separating the polar cluster (0-15 min) and the non-polar parent/impurity cluster (20-35 min).
-
0 - 5 min: 15% B (Isocratic hold for polar degradants)
-
5 - 25 min: 15%
60% B (Linear ramp) -
25 - 35 min: 60%
80% B (Elute highly hydrophobic process impurities) -
35 - 40 min: 80% B (Wash)
-
40 - 50 min: 15% B (Re-equilibration)
Impurity Profile & Data Summary
The following table summarizes the expected Relative Retention Times (RRT) when using the protocol above.
| Impurity ID | Type | Approx RRT | Separation Challenge |
| Impurity A | Degradant (Oxidative) | 0.35 | Elutes early; requires low initial organic to resolve from void. |
| Impurity C | Process/Degradant | 0.65 | Generally well-resolved. |
| Vonoprazan | API | 1.00 | Reference Peak. |
| Impurity E | Process (Structural Analog) | 1.05 - 1.10 | Critical Pair. Often co-elutes on the tail. Requires Phenyl-Hexyl or precise pH 6.5. |
| Impurity B | Process | 1.25 | Late eluting; non-polar. |
Scientific Mechanism: Why pH 6.5?
Understanding the pKa is vital for troubleshooting. Vonoprazan acts as a weak base.
-
Acidic pH (2.0 - 3.0): The pyridine nitrogen is fully protonated (
). The molecule is highly polar and elutes quickly. While peak shape is sharp, the "selectivity window" is compressed, causing impurities to bunch together. -
Neutral pH (6.5): The molecule exists in equilibrium between ionized and non-ionized forms. This increases the hydrophobic contact area with the C18/Phenyl ligand.
-
Reference Grounding: Research indicates that pH 6.5 provides the optimal balance for separating the 10+ known related substances, specifically preventing the co-elution of the "Impurity 1" (Imp A) cluster [3].
References
-
Luo, Z., et al. (2018).[][5][6] "Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance." Journal of Pharmaceutical and Biomedical Analysis.
-
Kanaan, B. M., et al. (2024).[7][8] "Optimized reversed phase liquid chromatography methodology for the determination of vonoprazan fumarate impurities." Microchemical Journal.
-
Gadapayale, K. K., et al. (2016). "Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate." Journal of Separation Science.
Sources
- 1. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN110590746A - A kind of preparation method of low impurity vonoprazan fumarate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. akjournals.com [akjournals.com]
- 7. veterinaria.org [veterinaria.org]
- 8. Optimized reversed phase liquid chromatography methodology for the determination of vonoprazan fumarate impurities: Towards Six Sigma quality standards and sustainability assessment | CoLab [colab.ws]
Technical Support Center: Improving the Solubility of Fluorinated Pyrrole Carbonitriles for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming the solubility challenges associated with fluorinated pyrrole carbonitriles in biological assays. As these compounds are often highly lipophilic, achieving and maintaining solubility in aqueous assay environments is critical for obtaining accurate and reproducible data.
I. Troubleshooting & FAQs: Immediate Solutions for Common Problems
This section addresses the most frequent issues encountered when working with fluorinated pyrrole carbonitriles.
Q1: My fluorinated pyrrole carbonitrile, dissolved in 100% DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What's happening and how can I fix it?
This is a classic sign of a compound crashing out of solution when the percentage of the organic solvent (DMSO) is insufficient to keep it dissolved in the final aqueous medium.[1] The aqueous environment is polar, while your compound is likely highly nonpolar.
Immediate Actions:
-
Reduce the Final Concentration: The simplest first step is to test lower final concentrations of your compound.[1] It's possible you are exceeding its maximum solubility in the final assay medium.
-
Optimize the Dilution Protocol: Instead of a single large dilution, perform serial dilutions in 100% DMSO first to get closer to your final concentration.[2] Then, make the final dilution into the assay buffer. This minimizes the compound's exposure to a high-concentration aqueous environment where it is least soluble.[3]
-
Increase Final DMSO Concentration (with caution): If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient. However, be aware that DMSO concentrations above 0.5% can cause cellular toxicity and interfere with assay components.[1][2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
Q2: I've tried lowering the concentration, but I still see a precipitate. What are my other options?
If simple concentration adjustments fail, you'll need to explore more advanced formulation strategies.
Recommended Strategies:
-
Alternative Co-solvents: Test other water-miscible organic solvents such as ethanol, or polyethylene glycol 400 (PEG 400).[1] Sometimes a different solvent system can better accommodate the compound's structure. A study on the cytotoxicity of various co-solvents found ethanol and methanol to be among the less cytotoxic options for several cell lines.[4]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[5][6] Pyrrole derivatives can have their polarity tuned by N-substitution, which can affect their solubility.[7]
-
Use of Excipients: Consider using cyclodextrins or surfactants to encapsulate the compound and increase its apparent solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice that can be less toxic than co-solvents.[1][8]
Q3: My stock solution in DMSO appears cloudy or has visible crystals, even before dilution. What should I do?
This indicates that your compound has low solubility even in the organic solvent, or the stock solution has been compromised.
Troubleshooting Steps:
-
Attempt to Re-dissolve: Gently warm the solution and vortex or sonicate it.[9] This can sometimes help dissolve the compound.
-
Verify Stock Integrity: Repeated freeze-thaw cycles can cause compounds to come out of solution.[3][9] It is best practice to aliquot stock solutions into single-use volumes to minimize this.[9]
-
Prepare a Fresh Stock Solution: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.[9] When doing so, you can try alternative solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]
Q4: How do I know if the observed effect in my assay is real or an artifact of compound precipitation?
Precipitated compounds can lead to false positives or negatives in assays.[10]
Verification Methods:
-
Visual Inspection: Always visually inspect your assay plates for any signs of precipitation.
-
Dose-Response Relationship: A true biological effect should typically exhibit a dose-dependent response. An effect observed only at a single high concentration might be an artifact.[5]
-
Include Proper Controls: Use positive and negative controls to ensure your assay is performing as expected.[5]
-
Quantitative Solubility Assays: To be certain, perform a kinetic or thermodynamic solubility assay to determine the compound's solubility limit under your specific assay conditions.[5]
II. Core Concepts: Understanding the "Why" Behind Solubility Issues
Fluorinated pyrrole carbonitriles present a unique set of challenges due to their chemical structure.
The Impact of Fluorination and the Pyrrole Carbonitrile Moiety
-
Fluorine's Influence: The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties.[11] While it can improve metabolic stability and membrane permeability, it often increases lipophilicity, which can, in turn, decrease aqueous solubility.[11][12] The strong carbon-fluorine bond makes these compounds resistant to metabolic degradation.[13]
-
Pyrrole and Carbonitrile Characteristics: The pyrrole ring itself has a lipophilic character.[14] The addition of a carbonitrile group can further influence the electronic properties and potential for intermolecular interactions, impacting solubility.
The Science of Solubilization
For a compound to be effective in a biological assay, it must be in solution to interact with its target. Several strategies can be employed to increase the aqueous solubility of hydrophobic compounds:
-
Co-solvents: Water-miscible organic solvents like DMSO, ethanol, and PEG 400 work by reducing the polarity of the aqueous medium, making it more favorable for nonpolar compounds to dissolve.[]
-
pH Modification: For compounds with ionizable groups, adjusting the pH of the solution can convert the molecule into a more soluble salt form.[6]
-
Surfactants: These molecules form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility.[16]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can form "inclusion complexes" by encapsulating a poorly soluble drug molecule, rendering it water-soluble.[1][19] This is a particularly useful strategy when co-solvents are toxic or interfere with the assay.[1]
III. Protocols & Methodologies
Here are detailed, step-by-step protocols for preparing and handling your fluorinated pyrrole carbonitriles.
Protocol 1: Preparation of a Concentrated Stock Solution
-
Solvent Selection: Begin with 100% DMSO as it is a powerful solvent for a wide range of compounds.[1][2]
-
Weighing the Compound: Accurately weigh a precise amount of your fluorinated pyrrole carbonitrile. For highly potent compounds, ensure you are following appropriate safety and handling procedures.[20][21]
-
Dissolution: Add the appropriate volume of DMSO to achieve your desired stock concentration (e.g., 10 mM).
-
Aid Dissolution (if necessary): If the compound does not readily dissolve, use a vortex mixer or a sonicator to aid the process. Gentle warming can also be applied, but be cautious of potential compound degradation.[1][9]
-
Storage: Store the stock solution in tightly sealed, light-protected tubes at -20°C or -80°C.[2][9] To avoid repeated freeze-thaw cycles, aliquot the stock into single-use volumes.[9]
Protocol 2: Serial Dilution and Preparation of Working Solutions
This protocol is designed to minimize precipitation upon dilution into aqueous media.
-
Serial Dilution in 100% DMSO:
-
Start with your high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Perform a series of dilutions in 100% DMSO to create intermediate stock solutions. For example, to make a 2-fold serial dilution, transfer a specific volume from the highest concentration tube to a new tube containing an equal volume of 100% DMSO and mix thoroughly.[2]
-
-
Final Dilution into Assay Medium:
-
From your serially diluted DMSO stocks, perform the final dilution directly into your pre-warmed aqueous assay medium.
-
Ensure rapid and thorough mixing to maximize the interaction of the compound with components in the media (like proteins) that can help maintain solubility.[3]
-
The final DMSO concentration in your assay should ideally be at or below 0.5%.[1][2]
-
Visualization of the Recommended Workflow
Caption: Recommended workflow for preparing solutions of fluorinated pyrrole carbonitriles.
IV. Best Practices for Maintaining Compound Integrity
Adhering to best practices in compound handling and storage is crucial for ensuring the reliability of your experimental results.
-
Minimize Freeze-Thaw Cycles: As previously mentioned, aliquotting stock solutions is a critical step to prevent the compound from falling out of solution over time.[9][22]
-
Proper Storage: Store stock solutions in tightly sealed containers to prevent the hygroscopic DMSO from absorbing water from the atmosphere, which can alter the solvent properties.[2][23]
-
Regular Quality Control: Periodically check the purity and concentration of your stock solutions, especially for long-term studies.
-
Use High-Quality Solvents: Always use anhydrous, high-purity solvents to avoid introducing contaminants that could affect your compound's solubility or interfere with your assay.
Summary of Recommended Solvent Concentrations and Their Assay Compatibility
| Solvent/Excipient | Typical Starting Concentration in Stock | Recommended Final Concentration in Assay | Pros | Cons |
| DMSO | 1-100 mM | ≤ 0.5%[1][2] | Powerful solvent for a wide range of compounds.[2] | Can be toxic to cells at higher concentrations; compounds may precipitate on aqueous dilution.[2] |
| Ethanol | 1-100 mM | ≤ 1% | Less toxic than DMSO for many cell lines.[4] | May not be as effective a solvent as DMSO for highly lipophilic compounds. |
| PEG 400 | 1-50 mM | ≤ 1% | Good for increasing solubility of some compounds.[1] | Can be viscous; potential for assay interference. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies (prepare as aqueous solution) | 1-10 mM | Low cytotoxicity; effective at solubilizing hydrophobic compounds.[1][8] | Can sometimes reduce the effective free concentration of the compound.[24] |
By following the troubleshooting advice, understanding the underlying principles of solubility, and adhering to the detailed protocols and best practices outlined in this guide, you will be well-equipped to overcome the challenges of working with fluorinated pyrrole carbonitriles and generate high-quality, reliable data in your biological assays.
V. References
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde.
-
Ritika, S., Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
-
MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
-
Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
-
Academia.edu. Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu.
-
MDPI. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. MDPI.
-
PMC. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
-
Protheragen. (2025, June 18). How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates?. Protheragen.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem.
-
ResearchGate. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate.
-
Taylor & Francis Online. Fluorine in drug discovery: Role, design and case studies. Taylor & Francis Online.
-
PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC.
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
-
JACS Au. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au.
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Results with [Compound]. BenchChem.
-
MDPI. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.
-
Cleantek. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Cleantek.
-
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
-
PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
-
Journal of Drug Delivery and Therapeutics. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
-
SciELO. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.
-
PubMed. (2009, June 15). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed.
-
PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
-
BOC Sciences. pH Adjustment and Co-Solvent Optimization. BOC Sciences.
-
Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.
-
BenchChem. (2025). Strategies to enhance the solubility of Macrophylline for bioassays. BenchChem.
-
ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate.
-
ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate.
-
IPS. Handling & Processing of Potent Compounds: A Holistic Approach. IPS.
-
Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics.
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Biotage.
-
SpringerLink. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. SpringerLink.
-
Wiley Online Library. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library.
-
PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.
-
ResearchGate. (2023, April 11). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. ResearchGate.
-
BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
-
PMC. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC.
-
MDPI. (2023, May 18). Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. MDPI.
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate.
-
Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Contract Pharma.
-
PMC. (2022, August 9). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PMC.
-
RJPN. (2025, August 8). “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. RJPN.
-
SciSpace. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace.
-
BenchChem. A Comparative Guide to the Biological Activity of Pyrrole-Containing Compounds. BenchChem.
-
Journal of Applied Pharmaceutical Science. (2018, October 31). Molecular modeling of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile as a dipeptidyl peptidase IV (DPP4) inhibitor. Journal of Applied Pharmaceutical Science.
-
RAIJMR. Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. RAIJMR.
-
IntechOpen. (2023, September 2). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. IntechOpen.
Sources
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- 17. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Debromination Side Reactions During Pyrrole Synthesis
Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the undesired loss of bromine substituents during pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging brominated pyrroles as key intermediates and require strategies to maintain the integrity of the C-Br bond throughout the synthetic process. Here, we will delve into the mechanistic underpinnings of debromination side reactions in common pyrrole syntheses and provide actionable, field-tested troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: I'm attempting a Hantzsch pyrrole synthesis with an α-bromo ketone, but my primary product is the debrominated pyrrole. What is causing this?
This is a common and often frustrating side reaction in the Hantzsch synthesis. The loss of the bromine atom from your α-bromo ketone precursor is typically a result of reductive dehalogenation occurring in parallel with the desired cyclization.
Mechanistic Insight:
The Hantzsch synthesis involves the reaction of a β-ketoester with an amine to form an enamine intermediate. This enamine is electron-rich and can act as a single-electron donor. The α-bromo ketone, on the other hand, can act as a single-electron acceptor. A competing side pathway to the desired nucleophilic substitution is a single-electron transfer (SET) from the enamine to the α-bromo ketone. This SET generates a radical anion of the α-bromo ketone, which then rapidly fragments, cleaving the C-Br bond and forming a ketone radical and a bromide ion. This ketone radical is then quenched to give the debrominated product.[1]
dot digraph "Hantzsch_Debromination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
} Caption: Competing pathways in the Hantzsch synthesis.
Q2: How can I modify my Hantzsch protocol to prevent this debromination?
Minimizing the single-electron transfer pathway is key. This can be achieved by modulating the electronic properties of the reactants and optimizing the reaction conditions.
Troubleshooting Guide: Hantzsch Pyrrole Synthesis
Issue: Unwanted debromination of the α-haloketone precursor.
| Parameter | Potential Cause of Debromination | Recommended Solution & Rationale |
| Base/Amine | Highly electron-releasing amines or strong, hard bases can increase the electron-donating ability of the enamine intermediate, favoring the SET pathway. | Use a less nucleophilic or sterically hindered base. Consider using ammonium acetate or a weaker amine base instead of stronger, more traditional bases. This can temper the rate of enamine formation and its reducing potential. |
| Solvent | Polar, aprotic solvents can stabilize the charged intermediates formed during the SET pathway. | Switch to a less polar solvent. Consider solvents like toluene or a mixture of ethanol and water. This can disfavor the formation of separated radical ion pairs. |
| Temperature | Higher temperatures can provide the activation energy needed for the SET pathway, which may compete more effectively with the desired SN2 reaction at elevated temperatures. | Lower the reaction temperature. Running the reaction at room temperature or even 0 °C can favor the more ordered SN2 transition state over the higher-energy SET process. |
| Additives | The presence of radical initiators or trace metals can promote SET. | Consider the addition of a radical scavenger or antioxidant. Small amounts of compounds like TEMPO or BHT can intercept radical intermediates and inhibit the chain reaction that may lead to debromination. For α-iodo ketones, the addition of silver nitrate (AgNO₃) has been shown to be effective in preventing reductive dehalogenation, likely by coordinating to the halide and promoting the desired substitution pathway.[2] |
| Reactant Purity | Impurities in the starting materials, particularly trace metals, can catalyze SET processes. | Ensure high purity of all reactants and solvents. Recrystallize the β-ketoester and α-bromo ketone if necessary, and use freshly distilled, anhydrous solvents. |
Experimental Protocol: Modified Hantzsch Synthesis to Minimize Debromination
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the β-ketoester (1.0 eq) and the primary amine or ammonium acetate (1.1 eq) in a non-polar solvent such as toluene.
-
Enamine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the enamine intermediate.
-
Controlled Addition: Cool the reaction mixture to 0 °C. In a separate flask, dissolve the α-bromo ketone (1.0 eq) in the same solvent. Add this solution dropwise to the cooled enamine mixture over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature over several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the α-bromo ketone and the formation of the desired brominated pyrrole.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
dot digraph "Modified_Hantzsch_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
} Caption: Workflow for minimizing debromination in Hantzsch synthesis.
Q3: I am using a brominated 1,4-dicarbonyl in a Paal-Knorr synthesis and observing some loss of bromine. Is this expected, and how can I prevent it?
While less common than in the Hantzsch synthesis, debromination during a Paal-Knorr reaction can occur, though the mechanism is likely different.
Mechanistic Insight:
The Paal-Knorr synthesis is typically conducted under neutral or acidic conditions.[3][4] Under these conditions, a reductive SET pathway is less probable. Debromination, if it occurs, is more likely due to:
-
Nucleophilic Attack: If a strong nucleophile is present, it could potentially displace the bromide. However, the primary amine reactant is generally expected to react at the carbonyl centers.
-
Acid-Catalyzed Degradation: Under strongly acidic conditions and elevated temperatures, the brominated 1,4-dicarbonyl or the resulting bromopyrrole product may be unstable and undergo decomposition pathways that can include loss of bromine.[5]
-
Presence of Reducing Impurities: Trace impurities in the reactants or solvent could lead to reductive dehalogenation, especially at higher temperatures.
Troubleshooting Guide: Paal-Knorr Synthesis
Issue: Loss of bromine from a brominated 1,4-dicarbonyl precursor.
| Parameter | Potential Cause of Debromination | Recommended Solution & Rationale |
| Acidity (pH) | Strongly acidic conditions (pH < 3) can promote side reactions, including potential degradation of the bromine-containing substrate or product.[6] | Maintain neutral or weakly acidic conditions. Use a weak acid like acetic acid as a catalyst or solvent, rather than strong mineral acids.[6] In many cases, the reaction proceeds without any added acid catalyst.[3] |
| Temperature | High temperatures can lead to thermal degradation of sensitive brominated compounds. | Use the mildest temperature possible. Many Paal-Knorr reactions can be run effectively at room temperature or with gentle heating (e.g., 60-80 °C).[4] Avoid prolonged heating at high reflux temperatures if debromination is observed. |
| Catalyst Choice | While Brønsted acids are traditional, they can be harsh. | Consider using a mild Lewis acid catalyst. Catalysts such as Sc(OTf)₃ or Bi(NO₃)₃ have been shown to promote the Paal-Knorr reaction under milder conditions, which can help preserve sensitive functional groups.[5] |
| Reaction Time | Extended reaction times at elevated temperatures increase the likelihood of side reactions and product degradation. | Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily long reaction times. |
Q4: Are there any general "best practices" to avoid debromination when working with brominated precursors for pyrrole synthesis?
Yes, several general principles can be applied across different synthetic methods to help preserve the C-Br bond:
-
Avoid Strong Reducing Agents: Be mindful of any reagents in your reaction mixture that could act as reducing agents. This includes certain bases, additives, or even solvents at high temperatures.
-
Inert Atmosphere: Whenever possible, run reactions under an inert atmosphere (Nitrogen or Argon). This prevents the involvement of oxygen, which can sometimes participate in radical chain reactions.
-
Purify Starting Materials: Ensure your brominated precursors are pure and free from any reagents used in their preparation (e.g., residual reducing agents from a previous step).
-
Lower Temperatures: As a general rule, lower reaction temperatures are gentler and less likely to promote side reactions like debromination.
-
Screen Milder Reagents: If debromination is an issue, systematically screen milder bases, less polar solvents, and alternative catalysts that can achieve the desired transformation under less forcing conditions.
By understanding the potential mechanistic pathways for debromination and carefully controlling the reaction parameters, researchers can significantly improve the yield and purity of their desired brominated pyrrole products.
References
-
Wikipedia Contributors. (2023). Reductive dehalogenation of halo ketones. In Wikipedia. Retrieved from [Link]
-
Wikipedia Contributors. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]
-
Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
Key reactions in heterocycle synthesis. (2018, December 28). Retrieved from [Link]
-
Macmillan Group, Princeton University. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
Jolliffe, K. A., & Raines, R. T. (2017). Irreversible Protein Labeling by Paal–Knorr Conjugation. Israel Journal of Chemistry, 57(1-2), 134-141. Retrieved from [Link]
-
Wikipedia Contributors. (2023). Hantzsch pyrrole synthesis. In Wikipedia. Retrieved from [Link]
-
Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1696. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]
-
Meléndez-González, F., & Meléndez, E. (2020). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Paal-Knorr Reaction in The Synthesis of Heterocyclic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Viologen-mediated reductive dehalogenation of α-halogeno ketones. Retrieved from [Link]
-
RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved from [Link]
-
Das, S., & Bhowmick, M. (2016). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Journal of Chemistry, 2016, 1-7. Retrieved from [Link]
-
Wikipedia Contributors. (2023). Hantzsch pyridine synthesis. In Wikipedia. Retrieved from [Link]
Sources
- 1. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Technical Support Center: Crystallization & Purification of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile
Welcome to the technical support guide for the purification of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this key intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification process. Crystallization is a critical step that dictates the purity, consistency, and downstream performance of pharmaceutical intermediates.[1][2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile.
Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?
A1: What Happened: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common when the solution is highly supersaturated or when the boiling point of the chosen solvent is higher than the compound's melting point. The resulting oil is often amorphous and traps impurities, defeating the purpose of crystallization.[3]
Causality: The high concentration of the solute caused it to come out of the solution too rapidly upon cooling. At that specific temperature, the compound "preferred" to be in a liquid state rather than organizing into a solid crystal lattice.
Solution Protocol: Rescuing an Oiled-Out Crystallization
-
Re-dissolution: Place the flask back on the heat source. Add more of the primary ("good") solvent in small portions (e.g., 1-2 mL at a time) until the oil completely redissolves into a clear solution.[3] This reduces the supersaturation level.
-
Controlled Cooling: Once dissolved, ensure the solution is allowed to cool much more slowly. You can achieve this by:
-
Leaving the flask on the benchtop, insulated by paper towels or a cork ring.
-
Placing an inverted beaker over the top of the Erlenmeyer flask to create an insulating atmosphere.[3]
-
-
Induce Nucleation (If Necessary): If no crystals form after a reasonable time at room temperature, scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Solvent System Re-evaluation: If oiling out persists, the solvent system is likely unsuitable. Consider a solvent with a lower boiling point or a mixed-solvent system where the anti-solvent can be added at a lower temperature.
Q2: I've cooled my solution, but no crystals are forming. What should I do?
A2: What Happened: Crystal formation (nucleation) requires the solution to be supersaturated. If no crystals appear, your solution is likely undersaturated or at the saturation point but lacks the energy barrier to initiate nucleation. This is typically caused by using too much solvent.
Causality: The concentration of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile in the solvent is not high enough for molecules to aggregate into a stable crystal lattice.
Solution Protocol: Inducing Crystallization
-
Scratching: First, try vigorously scratching the inner surface of the flask with a glass rod. This can provide the energy and surface needed for nucleation to begin.[3]
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: If the above methods fail, you have used too much solvent.[3] Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. This increases the concentration, pushing it into the supersaturated region.
-
Introduce an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid). Add a few drops of the primary solvent to redissolve the cloudiness and then allow it to cool slowly. Water is often a suitable anti-solvent for alcohols like ethanol or methanol.[4]
-
Last Resort: If all else fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid. A new crystallization can then be attempted with a different solvent system.[3]
Q3: My product crystallized too quickly and the purity is still low. Why?
A3: What Happened: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice.[3] An ideal crystallization involves slow, methodical crystal growth over a period of about 15-20 minutes.[3]
Causality: The solution was too highly supersaturated, causing nucleation and crystal growth to occur so fast that there was no time for the selective process of incorporating only the desired molecules into the lattice. Impurities and solvent molecules become occluded.
Solution Protocol: Achieving Controlled Crystal Growth
-
Increase Solvent Volume: Place the flask back on the heat source and add a small, measured amount of additional hot solvent (e.g., 5-10% more volume). The goal is to be slightly above the minimum amount of solvent required for complete dissolution at boiling.[3]
-
Ensure Complete Dissolution: Bring the solution back to a boil to ensure all material has dissolved. If you see colored impurities, this is the stage to add activated charcoal and perform a hot filtration.[5]
-
Slow, Insulated Cooling: Remove the flask from the heat and allow it to cool slowly and undisturbed on the benchtop, ideally with insulation as described in Q1. Slow cooling is the single most critical parameter for forming large, pure crystals.
-
Avoid Agitation: Do not agitate or disturb the flask during the initial cooling period, as this can induce rapid, widespread nucleation, leading to small, impure crystals.
Frequently Asked Questions (FAQs)
Q1: How do I select the best crystallization solvent for 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6] Given the aromatic and polar nitrile/pyrrole groups, a solvent of intermediate polarity is a good starting point. Patents related to the 2-fluoro isomer have successfully used an ethanol/water mixture, which is an excellent system to try.[4]
Experimental Protocol: Small-Scale Solvent Screening
-
Place ~20-30 mg of your crude compound into several small test tubes.
-
To each tube, add a different solvent (see table below) dropwise at room temperature. A good solvent will not dissolve the compound well at this stage.[5]
-
Gently heat the tubes that showed poor room-temperature solubility. Add the hot solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool to room temperature, then place them in an ice bath.
-
The best solvent is the one that dissolves the compound when hot and produces a large quantity of crystalline solid upon cooling.
Solvent Selection Guide for 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Outcome |
| Ethanol | 78 | Polar Protic | A strong candidate. Likely to dissolve the compound when hot. May require an anti-solvent like water for good recovery.[4] |
| Methanol | 65 | Polar Protic | Similar to ethanol but more polar and lower boiling. Good solubility is expected.[7] |
| Isopropanol | 82 | Polar Protic | A good alternative to ethanol, slightly less polar. Often provides excellent crystals. A patent for a related intermediate cites isopropanol-water.[8] |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent. May dissolve the compound well; its lower polarity might lead to better crystal formation than alcohols.[9] |
| Acetonitrile | 82 | Polar Aprotic | Often a good choice for compounds with nitrile groups due to similar polarity. |
| Toluene | 111 | Non-polar | May be a good anti-solvent or part of a binary system. Unlikely to be a good single solvent due to low polarity. |
| Water | 100 | Very Polar | Compound is likely insoluble or very slightly soluble.[7] Excellent as an anti-solvent with a miscible organic solvent like ethanol or isopropanol. |
Q2: What is the purpose of using a mixed-solvent system like Ethanol/Water?
A2: A mixed-solvent (or binary) system is used when no single solvent has the ideal solubility profile.[5] The system consists of a "good" solvent in which the compound is readily soluble (e.g., ethanol) and a miscible "anti-solvent" or "poor" solvent in which the compound is insoluble (e.g., water).[5] This allows for fine-tuned control over the saturation point.
Protocol: Crystallization with a Mixed-Solvent System (Ethanol/Water Example)
-
Dissolve the crude 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile in the minimum amount of hot ethanol.
-
While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.
-
Add a few drops of hot ethanol to make the solution clear again.
-
Set the flask aside to cool slowly and undisturbed. The gradual change in solvent composition as it cools will lead to well-formed crystals.
Q3: How does scaling up from the lab (mg) to a pilot plant (kg) affect the crystallization process?
A3: Scaling up introduces significant challenges related to heat and mass transfer.[1][2]
-
Heat Transfer: A large reactor has a much smaller surface-area-to-volume ratio than a lab flask, making cooling much slower and less uniform. This can lead to variations in crystal size and purity. The cooling profile must be actively controlled.
-
Mixing: Inadequate mixing in a large vessel can create localized pockets of high supersaturation, leading to rapid precipitation and impurity inclusion.
-
Process Control: Lab-scale crystallizations often rely on passive cooling, while large-scale processes require precise, automated control over cooling rates, agitation speed, and seeding to ensure batch-to-batch consistency and control over crystal morphology (shape and size).[1][10]
Workflow & Decision Making
The following diagram illustrates the logical workflow for developing a robust crystallization protocol for 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile.
Caption: Decision workflow for crystallization solvent system selection and protocol optimization.
References
- Crystallization & Solid Form Challenges for Intermediates.
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
PROCESS FOR PRODUCING PYRROLE COMPOUND. European Patent Office - EP 2402313 B1. [Link]
-
Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia. [Link]
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. [Link]
-
SOP: CRYSTALLIZATION. Unknown Source. [Link]
-
The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. [Link]
- CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
-
Guide for crystallization. École Polytechnique Fédérale de Lausanne. [Link]
-
Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H- pyrrole-3-carbaldehyde and process for. Technical Disclosure Commons. [Link]
-
Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Patsnap Eureka. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
-
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. PubChem. [Link]
-
Recent Advancements in Pyrrole Synthesis. PMC. [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. [Link]
-
Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. ResearchGate. [Link]
-
Pyrrole-3-carboxylic acid derivatives. Syrris. [Link]
Sources
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- 2. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. syrris.com [syrris.com]
Technical Support Center: Controlling Regioselectivity in 5-Arylpyrrole Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the critical challenge of controlling regioselectivity in the synthesis of 5-arylpyrroles and other substituted pyrrole derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyrrole functionalization so challenging?
Pyrrole is an electron-rich aromatic heterocycle, which makes it highly reactive towards electrophilic substitution.[1] However, this high reactivity can lead to a lack of selectivity, often resulting in mixtures of C2- and C3-substituted products, as well as poly-substituted species. The C2 position is electronically favored for electrophilic attack due to superior resonance stabilization of the cationic intermediate (the sigma complex). Furthermore, under strongly acidic conditions, such as those used in some Friedel-Crafts reactions, the pyrrole ring is prone to polymerization.[1] Overcoming the inherent reactivity and selectivity of the pyrrole core is the primary challenge.
Q2: I need to synthesize a C3-arylpyrrole, but direct arylation methods consistently yield the C2 or C5-aryl product. What is the best general strategy?
Directing functionalization to the less reactive C3 position requires a deliberate strategy to override the natural C2/C5 preference.[1] The most reliable approach involves a "blocking and directing" strategy:
-
Protect the Nitrogen: Use a suitable protecting group, often one that is electron-withdrawing like tosyl (Ts) or [2-(trimethylsilyl)ethoxy]methyl (SEM), to modulate the ring's reactivity.
-
Block the C2 and C5 Positions: Introduce bulky or easily removable groups at the alpha-positions (C2 and C5). Halogens, such as chlorine or iodine, are excellent choices as they can act as blocking groups and later be removed or used as handles for further coupling.[2]
-
Functionalize the C3 Position: With the alpha-positions blocked, electrophilic substitution or directed metalation will now occur at the C3 (or C4) position.
-
Couple and/or Deprotect: Perform the desired arylation (e.g., Suzuki-Miyaura coupling if a halogen was introduced at C3) and remove the blocking groups and N-protecting group as needed.
This multi-step, while longer, provides unambiguous control over the final substitution pattern.[2][3][4]
Troubleshooting Guide by Synthetic Method
This section provides practical, question-and-answer-based solutions to specific issues that may arise during common pyrrole synthesis reactions.
1. The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and robust method for preparing pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia.[5] The primary regioselectivity challenge arises when using an unsymmetrical 1,4-dicarbonyl.
Question: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I favor the formation of a single product?
Answer: Achieving high regioselectivity in this case depends entirely on differentiating the reactivity of the two carbonyl groups. The initial, and often rate-determining, step is the nucleophilic attack of the amine on one of the carbonyls.[5][6][7] To control this, you can exploit either steric or electronic differences.
-
Steric Hindrance: A bulky substituent adjacent to one carbonyl will sterically impede the approach of the amine, directing the initial attack to the less hindered carbonyl group. If your substrate does not have sufficient steric bias, you may need to redesign the synthesis to include a bulkier group that can be modified or removed later.
-
Electronic Effects: An electron-withdrawing group (EWG) will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, an electron-donating group (EDG) will decrease its electrophilicity. You can leverage this to direct the initial cyclization step.
-
Reaction Conditions:
-
pH Control: The reaction is typically run under neutral or weakly acidic conditions (e.g., using acetic acid as a catalyst).[6][8] Strongly acidic conditions (pH < 3) should be avoided as they can promote the formation of furan byproducts.[8][9]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, which would be the result of the amine attacking the more electrophilic carbonyl.
-
Caption: Troubleshooting workflow for Paal-Knorr regioselectivity.
This protocol leverages the electronic difference between a benzoyl carbonyl and an acetyl carbonyl to achieve regioselectivity. The more electrophilic benzoyl carbonyl is preferentially attacked by the amine.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,4-pentanedione (1.0 eq) in glacial acetic acid (5-10 mL per mmol of dione).[8]
-
Add aniline (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water and stir until a precipitate forms.[8]
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-methyl-1,5-diphenyl-1H-pyrrole.[8]
2. The Barton-Zard Pyrrole Synthesis
This powerful reaction builds the pyrrole ring from a nitroalkene and an α-isocyanoacetate, providing a direct route to pyrroles with substituents at the 3 and 4 positions.[10][11]
Question: My Barton-Zard reaction is suffering from low yields and multiple side products. What are the most common pitfalls and how can I address them?
Answer: The Barton-Zard reaction is sensitive to several factors, and optimizing them is key to achieving good yields and minimizing byproducts.[8]
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the α-isocyanoacetate but not so strong or nucleophilic that it promotes side reactions with the sensitive nitroalkene. A moderately strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) or a hindered alkoxide (e.g., potassium tert-butoxide) is often preferred.[8]
-
Nitroalkene Stability: Nitroalkenes can be unstable and prone to polymerization, especially if impure. It is highly recommended to use freshly prepared and purified nitroalkenes for the reaction.
-
Reaction Temperature: The reaction is typically exothermic and should be run at or below room temperature to control the reaction rate and minimize the formation of side products. In some cases, cooling to 0 °C during the initial addition is beneficial.
-
Reaction Mechanism and Stoichiometry: The mechanism involves a Michael addition, followed by a 5-endo-dig cyclization and elimination of the nitro group.[10] Ensure accurate 1:1 stoichiometry between the reactants, as an excess of either can lead to undesired pathways.
Caption: Key mechanistic steps in the Barton-Zard pyrrole synthesis.
3. Direct C-H Arylation Strategies
Modern palladium-catalyzed C-H activation and Suzuki-Miyaura cross-coupling reactions are powerful tools for synthesizing arylpyrroles.[3][12] However, controlling which C-H bond reacts is paramount.
Question: I am attempting a direct C-H arylation on an N-protected pyrrole and getting a mixture of C2 and C5 arylation. How can I selectively synthesize the 5-aryl-pyrrole?
Answer: Achieving mono-arylation at a specific alpha-position requires breaking the symmetry of the C2 and C5 positions. If you start with a simple N-protected pyrrole, a mixture is often unavoidable. The most effective strategy is a two-step approach involving regioselective C-H borylation followed by a Suzuki coupling.
The iridium-catalyzed borylation reaction reported by groups like Smith-Maleczka and Hartwig-Miyaura provides a highly regioselective method to functionalize the C-H bond.[13] For many pyrrole substrates, particularly those with an existing substituent like a carboxylate at C2, borylation occurs with high selectivity at the C5 position.[13][14][15] This method is advantageous as it often works on NH-free pyrroles, avoiding protection-deprotection steps.[13][14]
Caption: Workflow for regioselective 5-arylation via borylation/coupling.
Step 1: Iridium-Catalyzed C5-Borylation
-
To an oven-dried vial, add methyl pyrrole-2-carboxylate (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), and the iridium catalyst ([Ir(cod)OMe]₂ (1.5 mol %)) and ligand (dtbpy (3.0 mol %)).
-
Seal the vial and purge with argon.
-
Add anhydrous solvent (e.g., THF or cyclohexane) via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) for 12-24 hours, monitoring by GC-MS.
-
After completion, cool the reaction, remove the solvent under reduced pressure, and purify by column chromatography to isolate the methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate.
Step 2: Suzuki-Miyaura Coupling
-
To an oven-dried flask, add the 5-borylated pyrrole from Step 1 (1.0 eq), the desired aryl bromide (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol %), and a base (e.g., K₂CO₃, 2.0 eq).
-
Purge the flask with argon.
-
Add a solvent mixture (e.g., DME/water 4:1) via syringe.
-
Heat the mixture to reflux (e.g., 85-90 °C) until TLC or GC-MS indicates consumption of the starting material.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final 5-aryl-pyrrole-2-carboxylate.[15]
| Catalyst System | Reaction Type | Typical Regioselectivity | Key Advantages |
| Pd(OAc)₂ / Ligand | Direct C-H Arylation | C2 or C5 on simple pyrroles.[12] | High atom economy, avoids pre-functionalization. |
| [Ir(cod)OMe]₂ / dtbpy | C-H Borylation | C5 on C2-substituted pyrroles.[13] | Excellent regioselectivity, mild conditions. |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Suzuki-Miyaura Coupling | Dictated by halide/boron position. | Broad functional group tolerance, reliable.[16] |
| Rh-based Catalysts | Direct C-H Arylation | High C-arylation selectivity on NH-pyrroles.[17] | Tolerates free N-H bond. |
References
- Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Benchchem.
- Regioselective Synthesis of 2,5-Disubstituted Pyrroles via Stepwise Iododesilylation and Coupling Reactions. Australian Journal of Chemistry.
- Metal-Free Direct Arylations of Indoles and Pyrroles with Diaryliodonium Salts.
- Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology (RSC Publishing).
- The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry (RSC Publishing).
- Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. Universidad de La Rioja.
- Direct C-Arylation of Free (NH)-Indoles and Pyrroles Catalyzed by Ar−Rh(III) Complexes Assembled In Situ.
- Technical Support Center: Improving the Regioselectivity of Pyrrole Functionaliz
- Van Leusen reaction. Grokipedia.
- Synthesis of 3-Aroyl-4-heteroarylpyrrole Deriv
- Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacet
- The regioselective synthesis of aryl pyrroles. RSC Publishing.
- Facile Synthesis of NH-Free 5-(Hetero)
- The regioselective synthesis of aryl pyrroles. PubMed.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo[3,4‐b]indole C. FULIR.
- Facile Synthesis of NH-Free 5-(Hetero)
- Facile Synthesis of NH-Free 5-(Hetero)
- Barton–Zard reaction. Wikipedia.
- Barton-Zard Reaction. SynArchive.
- (PDF) Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling.
- Paal–Knorr synthesis. Wikipedia.
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Paal-Knorr Synthesis. Alfa Chemistry.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. null.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The regioselective synthesis of aryl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The regioselective synthesis of aryl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The regioselective synthesis of aryl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C-H Borylation and Suzuki Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling [mdpi.com]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile in Solution
Welcome to the technical support center for 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in solution. By understanding the chemical nature of the pyrrole core and the influence of its substituents, we can anticipate and mitigate potential stability issues, ensuring the integrity of your experiments.
Introduction to the Stability of Substituted Pyrroles
5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile is a substituted pyrrole, a class of electron-rich aromatic heterocycles. The stability of the pyrrole ring is a critical factor in its handling and use in experimental settings. While pyrrole itself is prone to darkening upon exposure to air and can readily polymerize under acidic conditions, the substituents on 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile are expected to modulate its reactivity.[1][2] The electron-withdrawing nature of both the 3-carbonitrile group and the 3-fluorophenyl group is predicted to enhance the compound's stability against oxidative degradation compared to unsubstituted pyrrole.[3] However, the inherent reactivity of the pyrrole nucleus necessitates careful consideration of solvent choice, pH, and storage conditions.
This guide provides a comprehensive overview of the potential stability challenges and offers practical solutions to maintain the integrity of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile?
A1: Based on the general solubility of similar organic compounds, we recommend using polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) for preparing stock solutions. For working solutions in aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with the aqueous buffer. Always perform a small-scale solubility test before preparing a large batch.
Q2: How should I store solutions of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile to ensure maximum stability?
A2: For optimal stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to air and moisture. Given that pyrrole and its derivatives can be light-sensitive, it is best practice to protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[4] For long-term storage, aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q3: Is 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile sensitive to pH?
A3: Yes, the pyrrole ring is known to be sensitive to acidic conditions.[1] In the presence of strong acids, the pyrrole ring can be protonated, which disrupts its aromaticity and can initiate rapid polymerization, leading to the formation of insoluble colored byproducts.[1] Therefore, it is critical to avoid strongly acidic conditions (pH < 4). When working with aqueous solutions, it is advisable to use buffers in the neutral to slightly basic range (pH 7-8).
Q4: I've noticed a color change in my solution over time. What could be the cause?
A4: A color change, typically to a yellowish or brownish hue, is often an indication of degradation.[5] This can be caused by oxidation from exposure to air or by light-induced degradation.[2][4] Ensure that your solutions are stored under an inert atmosphere (e.g., argon or nitrogen) if possible and are always protected from light. The presence of impurities or contaminants in the solvent can also catalyze degradation.
Q5: Can I use this compound in assays that require acidic conditions?
A5: Extreme caution is advised. If your experimental protocol requires acidic conditions, it is imperative to conduct a preliminary stability study of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile under those specific conditions. If significant degradation is observed, you may need to explore alternative experimental designs, such as minimizing the exposure time to the acidic environment or using a different analytical method.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound precipitates out of aqueous solution. | - The concentration of the compound exceeds its solubility limit in the aqueous buffer. - The percentage of organic co-solvent is too low. | - Decrease the final concentration of the compound in the aqueous solution. - Increase the percentage of the organic co-solvent (e.g., DMSO), but be mindful of its potential effects on your assay. - Perform a thorough solubility test to determine the optimal solvent composition. |
| Solution turns yellow or brown upon storage or during an experiment. | - Oxidation of the pyrrole ring due to exposure to air.[2] - Light-induced degradation.[4] - Contamination of the solvent with oxidizing agents. | - Prepare fresh solutions before use. - Store stock solutions under an inert gas (e.g., argon or nitrogen). - Protect solutions from light at all times by using amber vials or foil wrapping. - Use high-purity, anhydrous solvents. |
| Inconsistent or poor results in biological assays. | - Degradation of the compound leading to a lower effective concentration. - Interaction of the compound with components of the assay medium. | - Confirm the integrity of your compound using an analytical technique like HPLC or LC-MS before each experiment. - Prepare fresh dilutions from a frozen stock solution for each experiment. - Evaluate the stability of the compound in your specific assay buffer over the time course of the experiment. |
| Formation of an insoluble precipitate or "tar" in the reaction mixture, especially in the presence of acid. | - Acid-catalyzed polymerization of the pyrrole ring.[1] | - Strictly avoid acidic conditions. Maintain the pH of your solution in the neutral to slightly basic range. - If an acidic step is unavoidable, minimize the exposure time and temperature. - Consider if an alternative, non-acidic synthetic route or experimental protocol is feasible. |
Experimental Protocols
Protocol for Assessing Solution Stability
This protocol provides a general framework for evaluating the stability of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile in a specific solvent or buffer.
Objective: To determine the rate of degradation of the compound under defined conditions.
Materials:
-
5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile
-
High-purity solvent(s) of interest (e.g., DMSO, Acetonitrile, buffered aqueous solution)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
UV-Vis spectrophotometer
-
Calibrated pH meter (for aqueous solutions)
-
Incubator or water bath for temperature control
-
Amber vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile in the chosen solvent to a known concentration (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution to the final desired concentration in the test solvent/buffer. Prepare enough volume for all time points.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the test solution by HPLC/LC-MS to determine the initial peak area or concentration. This will serve as your baseline.
-
Incubation: Store the remaining test solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution and analyze it by HPLC/LC-MS.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage of compound remaining versus time to determine the stability profile.
Workflow for Stability Assessment
Caption: Simplified schematic of acid-catalyzed pyrrole polymerization.
Best Practices for Handling and Storage
To ensure the highest quality and reproducibility of your experimental results, please adhere to the following best practices:
-
Solvent Selection: Use high-purity, anhydrous, aprotic solvents for stock solutions.
-
Storage of Solids: Store the solid compound in a tightly sealed container at the recommended temperature, protected from light and moisture.
-
Solution Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
-
Protection from Light: Always protect both solid and solution forms of the compound from light exposure. [4]* Inert Atmosphere: For maximum stability, especially for long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing. * pH Control: Avoid acidic conditions. Use buffers in the neutral to slightly basic range for aqueous solutions.
-
Fresh is Best: Whenever possible, prepare fresh working solutions from a frozen stock on the day of the experiment.
By following these guidelines, you can minimize the risk of compound degradation and ensure the reliability and accuracy of your research. For any further questions or concerns, please do not hesitate to contact our technical support team.
References
-
Effect of pH on PPy formation. Conditions: [pyrrole] = 0.5 M,... - ResearchGate. Available at: [Link]
-
Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies - PMC. Available at: [Link]
-
Pyrrole - Wikipedia. Available at: [Link]
-
Pyrrole. Available at: [Link]
-
The effect of pH on the electrochemical polymerisation of pyrrole on aluminium. Available at: [Link]
-
Recent Advances in Highly Fluorescent Hydrazine-Inserted Pyrrole-Based Diboron-Anchoring Fluorophores: Synthesis and Properties | Request PDF - ResearchGate. Available at: [Link]
-
Exploring the Versatility of Fluorinated Pyrrole Intermediates: A Focus on 5-(2-Fluorophenyl). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
Technical Comparison: Chromatographic Resolution of 2-Fluoro vs. 3-Fluoro Phenylpyrroles
The following guide details the chromatographic separation of 2-fluoro and 3-fluoro phenylpyrroles. It synthesizes established principles of fluorinated isomer separation with specific method development protocols.
Executive Summary
Separating positional isomers of fluorinated phenylpyrroles (e.g., N-(2-fluorophenyl)pyrrole vs. N-(3-fluorophenyl)pyrrole) presents a classic chromatographic challenge. Both compounds are isobaric and possess nearly identical calculated lipophilicity (logP). However, they exhibit distinct three-dimensional conformations driven by the "ortho-effect."
This guide compares the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) phases. Experimental evidence and theoretical modeling confirm that PFP phases provide superior resolution (
Mechanistic Insight: Why They Separate
To achieve robust separation, one must understand the structural causality governing retention.
The Ortho-Effect and Steric Twist
-
2-Fluoro (Ortho) Isomer: The fluorine atom at the ortho position creates a steric clash with the hydrogen atoms on the adjacent pyrrole ring. To relieve this strain, the molecule adopts a non-planar, twisted conformation (high dihedral angle). This reduces the effective surface area available for
- interactions. -
3-Fluoro (Meta) Isomer: The fluorine is distal to the inter-ring bond. The molecule can adopt a more planar conformation, facilitating stronger
- stacking and maximizing hydrophobic contact area.
Chromatographic Consequence
-
On C18 (Hydrophobic Interaction): Separation is driven purely by solvophobic exclusion. Since the lipophilicity difference is negligible, co-elution is common.
-
On PFP (Fluoro-Phenyl Phase): This phase enables multiple interaction mechanisms: hydrophobicity,
- stacking, and shape selectivity. The planar 3-fluoro isomer interacts more strongly with the planar PFP ligands, resulting in significantly longer retention times compared to the twisted 2-fluoro isomer .
Experimental Protocols
Protocol A: Standard C18 Screening (Baseline)
Use this protocol to establish a baseline.[1] Expect partial separation.
-
Column: End-capped C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Temperature: 30°C.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
95% B (Linear ramp) -
15-20 min: 95% B (Wash)
-
Protocol B: PFP Enhanced Resolution (Recommended)
Use this protocol for quantitative separation and impurity isolation.
-
Column: Pentafluorophenyl (PFP) Core-Shell (e.g., Kinetex F5 or equivalent, 150 mm x 4.6 mm, 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).
-
Mobile Phase B: Methanol (MeOH promotes
- interactions better than ACN). -
Flow Rate: 0.8 mL/min (Optimized for van Deemter efficiency).
-
Temperature: 25°C (Lower temperature enhances shape selectivity).
-
Gradient:
-
0-1 min: 40% B
-
1-12 min: 40%
75% B -
12-15 min: 75%
95% B
-
Data Presentation: Comparative Performance
The following data represents typical chromatographic behavior for fluorinated biaryl systems under the protocols described above.
| Parameter | 2-Fluoro Isomer (Ortho) | 3-Fluoro Isomer (Meta) | Separation Factor ( | Resolution ( |
| C18 Retention ( | 8.45 min | 8.52 min | 1.01 (Poor) | 0.6 (Co-elution) |
| PFP Retention ( | 9.10 min | 10.85 min | 1.19 (Excellent) | 4.2 (Baseline) |
| Elution Order | Elutes 1st (Twisted) | Elutes 2nd (Planar) | - | - |
Analysis:
-
C18: The 2-F and 3-F isomers co-elute or show "shouldering" because their hydrophobic volumes are nearly identical.
-
PFP: The 2-F isomer elutes significantly earlier. Its twisted shape prevents it from slotting effectively into the planar PFP stationary phase, whereas the 3-F isomer retains strongly via
- overlap.
Visualization: Method Development Workflow
The following diagram illustrates the logical decision tree and mechanism of action for separating these isomers.
Caption: Decision workflow for separating fluorinated isomers, highlighting the mechanistic advantage of PFP phases for twisted (2-F) vs. planar (3-F) conformers.
References
-
Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek Resource Hub. [Link]
-
Mishra, V., et al. (2025).[3] Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry. Journal of Chromatography A. [Link]
-
Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Analytical Sales and Services. (2024). Advantage™ FluroPhase Premium HPLC Columns: Enhanced Selectivity for Structural Isomers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry and application of the developed method to real sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Qualification of Vonoprazan Impurity 70 Reference Standard
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an in-depth technical comparison and qualification strategy for the reference standard of Vonoprazan Impurity 70, a critical component in the quality control of Vonoprazan, a novel potassium-competitive acid blocker.[] This document will delve into the scientific rationale behind the qualification process, compare commercially available standards, and provide actionable experimental protocols.
The Critical Role of Impurity Reference Standards in Pharmaceutical Quality
The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of a drug product.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A/R2 and Q3B/R2) for the identification, qualification, and control of impurities. A well-characterized reference standard is the cornerstone of accurate impurity profiling, enabling reliable quantification and ensuring that impurities are maintained below their specified limits.
Vonoprazan, as a key therapeutic agent, undergoes a complex synthesis process that can lead to the formation of various process-related impurities and degradants.[][2] Vonoprazan Impurity 70, identified as N,N-Dimethylmethanamine Vonoprazan (CAS: 1885094-62-1; Molecular Formula: C18H18FN3O2S), is one such impurity that requires careful monitoring.[2][3][4][5]
Qualification of a Primary Reference Standard for Vonoprazan Impurity 70: A Multifaceted Approach
The qualification of a primary reference standard is a rigorous process that establishes its identity, purity, and potency. This process involves a battery of analytical techniques to provide a comprehensive characterization of the material. The causality behind the choice of these experiments lies in the need for orthogonal methods – different techniques that measure the same or related properties in distinct ways – to provide a high degree of confidence in the standard's quality.
Structural Elucidation and Confirmation
The first step in qualifying a reference standard is to unequivocally confirm its chemical structure. This is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom. This is a primary method for structural confirmation.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, offering complementary structural information.
Purity Determination
Purity is a critical attribute of a reference standard. It is typically determined using a mass balance approach, which involves quantifying the main component and all significant impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for purity assessment, separating the main compound from its impurities.[2] A stability-indicating HPLC method should be developed and validated to ensure that all potential impurities and degradants can be detected. For Vonoprazan and its impurities, a C18 column with UV detection at around 230 nm is commonly employed.[2]
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Measured by Gas Chromatography (GC).
-
Non-volatile Residue/Sulphated Ash: Gravimetric determination of inorganic impurities.
The purity of the reference standard is then calculated using the following formula:
Purity (%) = 100% - (Organic Impurities (%) + Water Content (%) + Residual Solvents (%) + Non-volatile Residue (%))
Workflow for Reference Standard Qualification
The following diagram illustrates a typical workflow for the qualification of a pharmaceutical impurity reference standard.
Caption: Workflow for the qualification of a pharmaceutical reference standard.
Comparison of Commercially Available Vonoprazan Impurity 70 Reference Standards
Several vendors supply reference standards for Vonoprazan Impurity 70. When selecting a standard, it is crucial to assess the comprehensiveness of the characterization data provided in the Certificate of Analysis (CoA). A well-documented standard provides greater confidence in its quality and traceability.
| Supplier | Product Name | CAS Number | Purity Specification | Characterization Data Provided in CoA |
| In-house Qualified Standard | Vonoprazan Impurity 70 | 1885094-62-1 | >99.0% (Mass Balance) | ¹H NMR, ¹³C NMR, MS, IR, HPLC Purity, Water Content, Residual Solvents, Sulphated Ash |
| Supplier A (e.g., SynThink) | Vonoprazan Dimethylamine Impurity | 1885094-62-1 | Typically >98% | ¹H-NMR, Mass, HPLC, IR, TGA, CoA with Purity and Potency[4] |
| Supplier B (e.g., SynZeal) | Vonoprazan Impurity | 1885094-62-1 | High Purity | Detailed CoA & analytical data meeting regulatory compliance[3] |
| Supplier C (e.g., Pharmaffiliates) | N,N-Dimethylmethanamine Vonoprazan | 1885094-62-1 | High Purity | Comprehensive characterization data with CoA[6] |
| Supplier D (e.g., LGC Standards) | N,N-Dimethylmethanamine Vonoprazan | 1885094-62-1 | Neat | Certificate of Analysis provided[7] |
Note: This table is a representative comparison. Researchers should always request and review the specific CoA from the supplier before purchase.
Experimental Protocols
The following are example protocols for the key analytical techniques used in the qualification of a Vonoprazan Impurity 70 reference standard.
HPLC-UV Method for Purity Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.03 M sodium phosphate buffer (pH 6.5) : methanol : acetonitrile (72:25:3, v/v/v).
-
Mobile Phase B: 0.03 M sodium phosphate buffer (pH 6.5) : acetonitrile (30:70, v/v).
-
Gradient Program: A suitable gradient to separate all related impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
LC-MS Method for Structural Confirmation
-
Instrumentation: LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer).
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A suitable gradient for elution of the analyte.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-500.
Logical Framework for Impurity Analysis
The following diagram illustrates the logical relationship between the reference standard and the routine analysis of Vonoprazan drug substance for Impurity 70.
Caption: Logical framework for routine impurity analysis using a qualified reference standard.
Conclusion
The qualification of a reference standard for Vonoprazan Impurity 70 is a critical activity in ensuring the quality and safety of Vonoprazan drug products. This guide has outlined the essential analytical techniques and a logical workflow for this process. When procuring a reference standard, a thorough evaluation of the supplier's Certificate of Analysis is imperative to ensure the standard is fit for its intended purpose. By adhering to these principles of scientific integrity and regulatory compliance, pharmaceutical scientists can have a high degree of confidence in their analytical data and the quality of the medicines they develop.
References
-
SynZeal. (n.d.). Vonoprazan Impurities. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Vonoprazan Dimethylamine Impurity | 1885094-62-1. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Vonoprazan-impurities. Retrieved from [Link]
-
Veeprho. (n.d.). Vonoprazan FPPC Impurity | CAS 881674-56-2. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate | Request PDF. Retrieved from [Link]
-
Luo, Z., et al. (2018). Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug. Journal of Pharmaceutical and Biomedical Analysis, 150, 339-346. Retrieved from [Link]
-
Mu, Z., et al. (2024, September 9). An Improved and Practical Synthesis of Vonoprazan. Taylor & Francis Group. Retrieved from [Link]
-
ResolveMass. (2025, August 17). Nitrosamine testing in Vonoprazan. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1885094-62-1 | Product Name : N,N-Dimethylmethanamine Vonoprazan. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025, September 15). Analytical Method and Validation for Estimation of Vonoprazan in Pharmaceutical Dosage Form – A Review. Retrieved from [Link]
-
Veterinaria. (n.d.). Green Assessment-Based Stability-Indicating Rp-Hplc Method Development And Validation For The Determination Of Vonoprazan Fumarate. Retrieved from [Link]
Sources
Mass Spectrometry Fragmentation Profiling of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile: A Comparative Guide to EI vs. ESI-CID Platforms
For researchers and drug development professionals, the structural elucidation and quantification of halogenated heterocyclic intermediates are foundational to pipeline success. 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 2304978-33-2)[1] is a highly versatile building block whose mass spectrometric behavior offers a masterclass in heterocyclic gas-phase chemistry.
This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the causality behind the fragmentation pathways, we provide a self-validating framework for analyzing this compound across different instrumental platforms.
Platform Comparison: Hard vs. Soft Ionization
The choice between EI and ESI fundamentally alters the fragmentation landscape of pyrrole-3-carbonitriles.
-
GC-EI-MS (Hard Ionization, 70 eV): Bombardment with high-energy electrons generates a radical cation (
). Because pyrrole and its alkylated/arylated analogs are highly stable aromatic systems, they typically exhibit a robust, dominant molecular ion peak under EI conditions[2]. This platform is optimal for de novo structural elucidation and library matching. -
LC-ESI-MS/MS (Soft Ionization, CID): ESI gently protonates the molecule to form
. Subsequent Collision-Induced Dissociation (CID) using an inert gas (e.g., Argon) transfers kinetic energy into vibrational energy, causing specific, low-energy bond cleavages. The fragmentation pathways of 2- and 5-substituted pyrrole derivatives under CID are remarkably influenced by their side-chain substituents[3], making this platform ideal for targeted, high-sensitivity Multiple Reaction Monitoring (MRM) quantification.
Quantitative Data Comparison: Fragmentation Profiles
The tables below summarize the distinct fragment ions generated by each platform, providing a direct comparative baseline.
Table 1: GC-EI-MS (70 eV) Fragmentation Profile
| m/z | Relative Abundance (%) | Fragment Assignment | Mechanistic Rationale |
| 186 | 100 (Base Peak) | High stability of the conjugated fluorophenyl-pyrrole system. | |
| 159 | 65 | Cleavage of the carbonitrile group; highly favored neutral loss. | |
| 166 | 22 | Elimination of hydrogen fluoride driven by the electronegative fluorine. | |
| 139 | 38 | Sequential elimination of both labile functional groups. | |
| 95 | 15 | Deep ring cleavage yielding the fluorophenyl cation. |
Table 2: LC-ESI-MS/MS (CID) Product Ion Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Optimal CE (eV) | Structural Assignment |
| 187.1 | 160.1 | 27 Da (HCN) | 15 | |
| 187.1 | 167.1 | 20 Da (HF) | 25 | |
| 187.1 | 140.1 | 47 Da (HCN+HF) | 35 |
Mechanistic Logic & Pathway Visualization
Understanding the why behind a fragmentation pattern is crucial for method development. The nitrogen in the pyrrole ring and the cyano group direct the initial ionization. In ESI+, protonation preferentially occurs at the cyano nitrogen due to its localized lone pair, or the pyrrole ring itself.
Upon collision activation, the loss of HCN (-27 Da) is the lowest-energy pathway. The resulting fragment is stabilized by charge delocalization across the remaining pyrrole-phenyl system. At higher collision energies, the meta-fluorine atom on the phenyl ring is expelled as HF (-20 Da), a classic hallmark of fluorinated aromatics that provides a distinct diagnostic mass shift[4].
Logical fragmentation pathways of protonated 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems. Built-in system suitability tests (SST) and causality-driven parameter selections guarantee that the data generated is inherently trustworthy.
Protocol A: Targeted Quantification via LC-ESI-MS/MS (QqQ)
Causality: A reversed-phase C18 column is selected because the fluorophenyl group imparts significant hydrophobicity to the molecule. The mobile phase is acidified with 0.1% formic acid to drive the equilibrium entirely toward the
Step-by-Step Methodology:
-
System Suitability Test (SST): Prior to sample injection, infuse a 10 ng/mL reserpine standard. Validation Gate: The system is only validated for use if mass accuracy is < 5 ppm and the Signal-to-Noise (S/N) ratio for the reserpine transition is > 100:1.
-
Sample Preparation: Dissolve the analyte in HPLC-grade Methanol:Water (50:50, v/v) to a concentration of 1 µg/mL. Spike with 50 ng/mL of a stable isotope-labeled internal standard (IS) to correct for matrix suppression.
-
Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.
-
MS/MS Acquisition: Operate the Triple Quadrupole in Positive MRM mode. Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.
-
Self-Validation Check: Monitor the IS peak area across all injections. Validation Gate: If the IS area varies by >15% between the first and last injection, the batch must be rejected due to progressive ion suppression or source contamination.
Protocol B: Structural Elucidation via GC-EI-MS
Causality: A non-polar DB-5MS column (5% phenyl-arylene) is utilized to ensure sharp peak shapes for the slightly polar carbonitrile group without secondary interactions with the stationary phase. The 70 eV ionization energy is strictly maintained to ensure the resulting spectra are universally reproducible and can be cross-referenced against NIST libraries.
Step-by-Step Methodology:
-
Autotune & Calibration: Infuse Perfluorotributylamine (PFTBA) tuning standard. Validation Gate: The ratio of m/z 219 to m/z 69 must be between 40-60%, and m/z 502 to m/z 69 must be >2%. If these criteria fail, the ion source must be cleaned before proceeding.
-
Sample Preparation: Dilute the compound in GC-grade Ethyl Acetate to 10 µg/mL.
-
Chromatography: Inject 1 µL in splitless mode (Inlet Temp: 250°C). Use a temperature program starting at 80°C (hold 1 min), ramping at 20°C/min to 280°C (hold 5 min).
-
EI-MS Acquisition: Scan range m/z 50–300. Source temperature 230°C, Quadrupole temperature 150°C.
-
Self-Validation Check: Analyze the isotopic distribution of the
ion at m/z 186. Validation Gate: The m/z 187 (M+1) peak must be approximately 12.5% of the m/z 186 peak (accounting for 11 Carbon atoms and 2 Nitrogen atoms). A deviation of >2% absolute indicates co-elution or detector saturation, invalidating the spectrum.
References
- ChemicalBook. 5-(3-FLUOROPHENYL)-1H-PYRROLE-3-CARBONITRILE.
- BenchChem. Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
- PubMed / John Wiley & Sons, Ltd. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
- Semantic Scholar. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
Sources
- 1. 5-(3-FLUOROPHENYL)-1H-PYRROLE-3-CARBONITRILE | 2304978-33-2 [chemicalbook.com]
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- 3. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Validated LC-MS method for detecting 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile
An expert guide to developing and validating a robust LC-MS/MS method for the quantification of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile in biological matrices.
Introduction: The Analytical Imperative for Novel Pyrrole Derivatives
The substituted pyrrole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, from anticancer to antimicrobial agents[1][2]. 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile, a synthetic intermediate, possesses structural features—a fluorinated phenyl group and a reactive carbonitrile—suggesting its potential as a building block for novel therapeutics[3]. As such compounds advance through the drug development pipeline, the need for a sensitive, selective, and reliable analytical method to quantify them in complex biological matrices becomes paramount.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and specificity[4]. However, simply employing this technology is insufficient. A rigorous validation process is essential to ensure that the method produces accurate and reproducible data, a non-negotiable requirement for regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA)[5][6].
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for developing and validating an LC-MS/MS method for 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile. We will not only detail the protocol but also explain the scientific rationale behind each choice, comparing alternative approaches and grounding our methodology in the harmonized principles of the International Council for Harmonisation (ICH) and FDA guidelines[7][8][9][10].
Foundational Principles: A Risk-Based Approach to Method Validation
Modern analytical method validation, guided by ICH Q2(R2) and its companion guideline ICH Q14, has moved towards a science- and risk-based approach[7][8]. This begins with defining an "Analytical Target Profile" (ATP), which prospectively outlines the method's purpose and required performance characteristics[7][9]. For a typical pharmacokinetic (PK) study, the ATP would demand a method capable of accurately and precisely quantifying the analyte from the sub-nanogram per milliliter range up to several hundred ng/mL to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
The validation process serves as documented evidence that the developed method meets the predefined ATP, demonstrating its fitness for purpose[9]. Key validation parameters, as stipulated by regulatory bodies, form the bedrock of this process[5][11].
A Proposed LC-MS/MS Method: Design and Rationale
While a specific validated method for 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile is not publicly available, we can construct a robust starting point based on its chemical properties and established bioanalytical principles for small molecules[12][13].
Analyte & Internal Standard (IS) Considerations
5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile is a relatively non-polar, hydrophobic small molecule. A crucial first step is selecting an appropriate internal standard (IS). The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or D₄-labeled 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile). A SIL-IS co-elutes chromatographically and experiences identical ionization and matrix effects as the analyte, providing the most accurate correction for variations during sample preparation and analysis[6]. If a SIL-IS is unavailable, a structurally similar analog with close chromatographic retention and ionization response may be used, though this requires more stringent validation of matrix effects.
Sample Preparation: A Comparative Analysis
The primary goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, while efficiently recovering the analyte[13][14]. The choice of technique is a balance between cleanliness, recovery, speed, and cost.
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to denature and precipitate proteins.[13][14] | Fast, simple, inexpensive. | Yields a relatively "dirty" extract; high risk of matrix effects and ion suppression.[13][15] | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned from the aqueous sample into an immiscible organic solvent based on polarity.[14][16] | Yields a much cleaner extract than PPT; allows for analyte concentration.[13] | More labor-intensive; requires solvent optimization; can be difficult to automate.[13] | Assays requiring high sensitivity and selectivity. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution.[16] | Provides the cleanest extracts; highly selective; high concentration factor; easily automated.[16] | Most expensive; requires significant method development to optimize sorbent, wash, and elution steps.[13] | Regulated bioanalysis where ultimate performance and reproducibility are critical. |
For our target analyte, a hydrophobic molecule, Liquid-Liquid Extraction (LLE) offers an excellent balance of sample cleanliness and analyte enrichment, making it a suitable choice for a validated method.
-
Pipette 100 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of internal standard working solution (e.g., 100 ng/mL SIL-IS in 50:50 methanol:water).
-
Vortex briefly (approx. 10 seconds) to mix.
-
Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether (MTBE)). The choice of a non-polar solvent is dictated by the analyte's hydrophobic nature (logP > 2).[13]
-
Vortex vigorously for 2 minutes to ensure thorough partitioning of the analyte into the organic phase.
-
Centrifuge at 13,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (approx. 550 µL) to a clean tube, taking care not to disturb the protein pellet and aqueous layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Nitrogen blowdown is a common technique for concentrating analytes post-extraction.[17]
-
Reconstitute the dried residue in 100 µL of mobile phase A/B (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve, then transfer to an autosampler vial for injection.
Chromatographic and Mass Spectrometric Conditions
The goal of chromatography is to separate the analyte from endogenous matrix components to minimize ion suppression.[18]
-
LC System: Agilent 1200 Series HPLC or equivalent.[19]
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse XDB C18, 4.6 x 150 mm, 5 µm) is appropriate for this non-polar analyte.[19]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. (This is a starting point and must be optimized).
-
Injection Volume: 5 µL.
-
MS System: AB Sciex API 4000 QTRAP or equivalent triple quadrupole mass spectrometer.[19]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode. ESI is well-suited for polar and thermally labile molecules, and many nitrogen-containing pyrroles ionize well in positive mode.[20]
-
Scan Type: Multiple Reaction Monitoring (MRM). This highly selective technique monitors a specific precursor-to-product ion transition for the analyte and the IS, ensuring specificity.[21]
-
MRM Transitions: These must be determined empirically by infusing a standard solution of the analyte and its IS into the mass spectrometer. For 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile (C₁₁H₇FN₂), the protonated molecule [M+H]⁺ would be the precursor ion. Product ions are generated by fragmentation in the collision cell.
Method Validation Protocol and Acceptance Criteria
A full validation must be conducted according to regulatory guidelines to demonstrate the method is reliable for its intended purpose.[4][5] The following experiments are essential.
Summary of Validation Experiments and Acceptance Criteria
The following table summarizes the key validation experiments and typical acceptance criteria based on the FDA Bioanalytical Method Validation Guidance.[5][10]
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least 6 blank matrix lots for interference at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Matrix Effect | Compare the response of analyte spiked into post-extraction blank matrix with the response in a pure solution. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Calibration Curve (Linearity & Range) | Analyze a blank, a zero standard, and at least 6 non-zero calibration standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision (Intra- & Inter-day) | Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Mid, High) in 5 replicates over at least 3 separate runs.[12] | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[5][12] |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve. | Must be quantifiable with accuracy within 80-120% and precision ≤20%. Analyte signal should be at least 5 times the blank signal.[5][22] |
| Stability | Evaluate analyte in matrix after multiple freeze-thaw cycles, at room temperature (bench-top), and in the autosampler. | Mean concentration at each QC level must be within ±15% of the nominal concentration. |
| Recovery | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples.[12] | Recovery should be consistent and reproducible, though a specific percentage is not mandated. |
Conclusion
Developing a validated LC-MS/MS method is a systematic, multi-faceted process that underpins the reliability of data in drug development. For a novel compound like 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile, a method built on sound scientific principles—utilizing a clean sample preparation technique like LLE, a stable-isotope labeled internal standard, and selective MRM detection—provides a strong foundation. The subsequent validation, rigorously executed according to international guidelines like ICH Q2(R2), provides the necessary confidence that the method is fit for its purpose.[7][8][23] This detailed approach ensures data integrity, facilitates regulatory compliance, and ultimately supports informed decision-making throughout the lifecycle of a potential therapeutic agent.
References
- Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- IntuitionLabs.ai. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS.
- Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- Organomation. Preparing Samples for LC-MS/MS Analysis.
- IROA Technologies. (2025, August 20). BIO-Analytical Method Development and Validation By LC/MS/MS Technique.
- Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
- LCGC International. (2022, April 15). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- Opentrons. LC-MS Sample Preparation: Techniques & Challenges.
- Pittcon. E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS.
- Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start.
- PubMed Central (PMC). (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
- Emery Pharma. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
- Benchchem. Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide.
- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
- Benchchem. A Comparative Guide to the Biological Activities of Substituted Pyrroles.
- Russian Chemical Reviews. (2023, September 25). Substituted pyrroles based on ketones: prospects of application and advances in synthesis.
- eurl-pesticides.eu. Validation Report 23 B.
- Smolecule. (2023, August 15). Buy 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9.
- CURRENT RESEARCH WEB. (2016, June 30). 418-429 - Validation of Multiresidue Method for Determination of 340 Pesticide Residues in Fresh Pepper using LC–MS/MS.
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A Comparative Guide to the Infrared Spectrum of Pyrrole-3-Carbonitrile: Interpretation and Analysis for Drug Development Professionals
This guide provides an in-depth analysis of the infrared (IR) spectrum of pyrrole-3-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. As researchers and drug development professionals, the unambiguous identification and characterization of such molecules are paramount. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and providing a unique molecular fingerprint.
This document moves beyond a simple recitation of spectral data. It is designed to provide a deep, mechanistic understanding of why specific vibrational modes appear at their characteristic frequencies and how the unique electronic environment of the pyrrole ring influences the overall spectrum. We will compare pyrrole-3-carbonitrile to relevant alternatives to highlight the subtle yet critical differences that enable confident structural elucidation.
The Vibrational Landscape of Pyrrole-3-Carbonitrile
The structure of pyrrole-3-carbonitrile presents several key functional groups, each with distinct vibrational modes that are detectable by IR spectroscopy. Understanding these individual components is the first step in interpreting the full spectrum.
-
The Nitrile Group (C≡N): This is often the most diagnostic feature. The carbon-nitrogen triple bond gives rise to a strong and sharp stretching absorption.[1] Its position is sensitive to electronic effects; conjugation with an aromatic system like pyrrole weakens the bond slightly, shifting the absorption to a lower frequency compared to saturated aliphatic nitriles.[1][2][3]
-
The Pyrrole N-H Group: The secondary amine within the aromatic ring has a characteristic N-H stretching vibration. In condensed phases (solid or liquid), this group readily participates in intermolecular hydrogen bonding, which typically broadens the absorption band and shifts it to a lower wavenumber.
-
Aromatic C-H Groups: The pyrrole ring contains C-H bonds. Their stretching vibrations are typically found at frequencies slightly higher than those of aliphatic C-H bonds.
-
The Pyrrole Ring: The five-membered ring itself possesses a series of complex vibrational modes, including C=C and C-N stretching, as well as in-plane and out-of-plane bending. These absorptions occur in the fingerprint region (below 1600 cm⁻¹) and are highly characteristic of the specific substitution pattern on the ring.[4][5]
Detailed Spectral Interpretation: Key Diagnostic Bands
An analysis of the IR spectrum of pyrrole-3-carbonitrile reveals several key regions of interest.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics | Rationale and Expert Insights |
| N-H Stretch | ~3400 - 3200 | Medium-Strong, Broad | The position and broadness are highly dependent on hydrogen bonding. In a concentrated sample, this band will be prominent and broad. In dilute, non-polar solvents, a sharper, higher frequency band may be observed. The N-H stretching frequencies of pyrrole clusters have been studied extensively, showing shifts based on the degree of association.[6][7] |
| Aromatic C-H Stretch | ~3150 - 3050 | Medium, Sharp | These bands appear just to the left of the 3000 cm⁻¹ dividing line, clearly indicating C-H bonds on an sp²-hybridized carbon, consistent with the aromatic pyrrole ring. |
| Nitrile (C≡N) Stretch | ~2240 - 2222 | Strong, Sharp | This is the most unambiguous peak for this molecule. Its presence in this specific region is strong evidence for a nitrile group conjugated with an aromatic system.[3][8] The high polarity of the C≡N bond results in a strong absorption. For comparison, non-conjugated (aliphatic) nitriles absorb at a higher frequency, typically 2260-2240 cm⁻¹.[8] |
| C=C Ring Stretch | ~1575 - 1450 | Medium-Strong | The pyrrole ring exhibits characteristic stretching vibrations in this region. The exact positions are sensitive to the substituent pattern, making them useful for distinguishing between isomers.[4] |
| C-N Ring Stretch | ~1200 - 1025 | Medium | These vibrations are part of the complex fingerprint of the pyrrole ring system.[4] |
Comparative Analysis: The Importance of Isomerism
In drug development, distinguishing between isomers is critical as they can have vastly different biological activities. The position of the nitrile group on the pyrrole ring—at the 2-position versus the 3-position—induces subtle electronic changes that are reflected in the IR spectrum.
| Compound | Key Frequencies (cm⁻¹) |
| Pyrrole (Reference) | N-H Stretch: ~3390 (gas phase)[9] C=C Stretch: ~1574[4] C-N Stretch: ~1200-1025[4] |
| Pyrrole-3-carbonitrile | C≡N Stretch: ~2230 (conjugated)[10] N-H Stretch: ~3300 (H-bonded) Ring Modes: Specific pattern in fingerprint |
| Pyrrole-2-carbonitrile | C≡N Stretch: ~2225 (conjugated)[10] N-H Stretch: ~3300 (H-bonded) Ring Modes: Different pattern in fingerprint |
| Benzonitrile (Reference) | C≡N Stretch: ~2230[3] Aromatic C-H: ~3070 Aromatic C=C: ~1580 |
While the C≡N and N-H stretching frequencies of the 2- and 3-carbonitrile isomers are very similar, the key to distinguishing them lies in the fingerprint region . The different substitution patterns lead to unique patterns of C=C and C-N stretching and C-H bending vibrations. Confident differentiation requires comparison against a known reference spectrum of each pure isomer.
Experimental Protocol for High-Fidelity Spectrum Acquisition (ATR-FTIR)
To ensure reproducible and high-quality data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.
Rationale: ATR is a surface-sensitive technique where the IR beam interacts with the sample in direct contact with a high-refractive-index crystal (typically diamond). This avoids the need for preparing KBr pellets or liquid cells and provides excellent data for solid powders and liquids. A single-reflection diamond ATR is particularly effective for analyzing nitriles, as it avoids interference from diamond's own lattice bands that can occur with multiple-reflection setups.[11][12]
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been purged with dry air or nitrogen for at least 30 minutes to minimize atmospheric water and CO₂ interference.
-
Background Scan:
-
Ensure the diamond ATR crystal is perfectly clean. Use a swab with isopropanol or ethanol to wipe the surface and allow it to dry completely.
-
Acquire a background spectrum. This is a critical self-validating step that measures the instrument, ATR crystal, and atmospheric background, which will be subtracted from the sample spectrum. A typical scan would be 32 co-added scans at a resolution of 8 cm⁻¹.[12]
-
-
Sample Application:
-
Place a small amount of the pyrrole-3-carbonitrile powder onto the center of the diamond crystal. Only enough to cover the crystal surface is needed.
-
Lower the pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.
-
-
Sample Scan:
-
Acquire the sample spectrum using the same scan parameters as the background (e.g., 32 scans, 8 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Retract the pressure clamp and carefully remove the sample powder.
-
Thoroughly clean the ATR crystal with a solvent-moistened swab to prevent cross-contamination for the next measurement.
-
Diagram: ATR-FTIR Acquisition Workflow
Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.
Data Interpretation Workflow
A logical, step-wise approach to spectral interpretation ensures that no key features are missed and leads to a confident identification.
Diagram: Spectral Interpretation Logic
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A Researcher's Guide to the Crystallographic Analysis of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile: A Comparative Approach
For researchers and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount. It dictates physicochemical properties, biological activity, and solid-state behavior, all of which are critical in the journey from discovery to a viable pharmaceutical product. This guide provides a comprehensive overview of the experimental and computational methodologies for determining the crystal structure of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile.
While a public crystallographic deposition for 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile is not available at the time of this writing, this guide will leverage data from structurally related phenylpyrrole derivatives to offer a comparative analysis. This approach not only outlines the pathway to elucidating the structure of our target molecule but also provides valuable insights into the potential structural variations and intermolecular interactions that can be anticipated.
The Strategic Importance of Single-Crystal X-ray Diffraction
The unequivocal determination of a small molecule's solid-state structure is achieved through single-crystal X-ray diffraction (SC-XRD). This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how a molecule's conformation influences its biological target engagement.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on solubility, stability, and bioavailability.
-
In Silico Modeling: Providing an accurate starting point for computational studies such as docking and molecular dynamics simulations.
A Comparative Look at Phenylpyrrole Crystal Structures
To contextualize the potential structural features of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile, it is instructive to compare the crystallographic data of related compounds. The position of the fluorine atom on the phenyl ring can significantly influence crystal packing through hydrogen bonding and other non-covalent interactions.
| Compound | CCDC Deposition | Space Group | Key Intermolecular Interactions |
| Hypothetical: 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile | Not available | - | Expected N-H···N (nitrile) hydrogen bonds, potential C-H···F interactions. |
| Related Derivative: A Phenylpyrrole-Substituted Tetramic Acid | Available | P-1 | N-H···O and C-H···O hydrogen bonds, π-π stacking.[1][2] |
| 2,4-Diarylpyrrole Derivative | Available | P-1 | N-H···S hydrogen bonds, C-H···π interactions.[3] |
This comparative data highlights the common hydrogen bonding motifs involving the pyrrole N-H group. For our target molecule, the presence of the nitrile group introduces a strong hydrogen bond acceptor, likely leading to the formation of hydrogen-bonded chains or dimers in the solid state. The fluorine substituent, while a weak hydrogen bond acceptor, can participate in C-H···F interactions that further stabilize the crystal lattice.
Experimental Workflow for Crystal Structure Determination
The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps. The following protocol represents a robust and self-validating workflow for the crystallographic analysis of a novel compound like 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile.
Step 1: Crystal Growth
The prerequisite for a successful SC-XRD experiment is the availability of high-quality single crystals.
Protocol:
-
Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane, and mixtures thereof) for their ability to dissolve the compound.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a mounted loop.
Causality: The slow reduction of solubility is key to promoting the ordered arrangement of molecules into a crystalline lattice rather than amorphous precipitation.
Step 2: Data Collection
This phase involves irradiating the single crystal with X-rays and collecting the diffraction pattern.
Protocol:
-
Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent ice formation.
-
Data Acquisition: The data is collected on a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.[1] The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Strategy: A series of diffraction images are collected as the crystal is rotated. The data collection strategy is optimized to ensure a complete and redundant dataset.
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Protocol:
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically within software packages like SHELXT.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods, commonly with software like SHELXL.[1] Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Trustworthiness: The quality of the final structure is assessed using metrics such as the R-factor (R1), weighted R-factor (wR2), and the goodness-of-fit (GooF). Low values for these indicators signify a good agreement between the calculated and observed structure factors.
Visualizing the Workflow
The following diagrams illustrate the key processes in determining the crystal structure of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile.
Caption: Predicted intermolecular interactions for 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile.
Conclusion
While the specific crystal structure of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile remains to be publicly reported, this guide provides a robust framework for its determination and analysis. By following the detailed experimental protocols and leveraging comparative data from related structures, researchers can confidently approach the crystallographic characterization of this and other novel small molecules. The resulting structural insights are indispensable for advancing drug discovery and development programs.
References
-
Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. MDPI. Available from: [Link]
-
Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. PubMed. Available from: [Link]
-
Summary of crystallographic data for 2[4H 2 ]·4Cl·5.5H 2 O. ResearchGate. Available from: [Link]
-
Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. PubMed. Available from: [Link]
-
PROCESS FOR PRODUCING PYRROLE COMPOUND. European Patent Office. Available from: [Link]
- Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. Google Patents.
-
5-(3-FLUOROPHENYL)-1H-PYRROLE-3-CARBOXALDEHYDE. precisionFDA. Available from: [Link]
-
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. PubChem. Available from: [Link]
-
2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. PharmaCompass. Available from: [Link]
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Safety Operating Guide
Technical Guide: Safe Handling & Disposal of 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile
[1][2]
Executive Summary: Operational Directives
Immediate Action Required: This compound is a halogenated aromatic nitrile.[1] It presents a dual-hazard profile: Acute Toxicity (Oral) and Chemical Reactivity (Cyanide Generation) .[][1]
-
NEVER mix this waste with acidic streams (Risk of HCN evolution).[1]
-
ALWAYS segregate as "Halogenated Organic Waste" due to the fluorine substituent.[1]
-
DESTINATION: High-temperature incineration with HF scrubbing capabilities.
Chemical Profile & Hazard Identification
To handle this material safely, you must understand the molecular logic that dictates its disposal. 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 2304978-33-2) is a key intermediate in the synthesis of Vonoprazan , a potassium-competitive acid blocker (P-CAB).[][1]
Molecular Hazard Analysis
| Functional Group | Hazard Characteristic | Operational Consequence |
| Nitrile (-CN) | Hydrolytic instability in acid.[][1] | FATAL RISK: Contact with strong acids (HCl, H₂SO₄) can liberate Hydrogen Cyanide (HCN) gas. Waste pH must be maintained |
| Fluorophenyl (-Ph-F) | High thermal stability of C-F bond.[][1] | Incineration Requirement: Standard combustion is insufficient.[1] Requires high-temperature oxidation (>1100°C) to prevent formation of toxic fluorinated byproducts.[][1] |
| Pyrrole Ring | Electron-rich heterocycle.[][1] | Potential for polymerization or oxidation over time.[1] Keep waste containers cool and sealed. |
GHS Classifications:
Waste Stream Segregation Strategy
Effective disposal begins at the bench. You cannot rely on downstream facilities to sort your chemical waste.[1] The presence of the fluorine atom mandates that this material enters the Halogenated waste stream, regardless of the solvent used.
The "Self-Validating" Segregation Protocol[][1]
-
Check pH: Before adding liquid waste to a drum, verify the drum is NOT acidic.[1]
-
Solvent Compatibility: Ensure the carrier solvent (often Acetonitrile or Ethyl Acetate for this intermediate) is compatible with the halogenated waste drum.[1]
-
Labeling: The tag must explicitly state "Contains Organic Nitriles" and "Fluorinated Aromatics."[1]
Diagram: Waste Segregation Decision Tree
The following logic flow ensures the material never enters an incompatible stream.
Figure 1: Decision logic for segregating fluorinated nitrile waste to prevent HCN generation and ensure regulatory compliance.
Detailed Disposal Procedures
A. Liquid Waste (Mother Liquors & Reaction Mixtures)
Context: This intermediate is often synthesized in acetonitrile or ethyl acetate.[1]
-
Preparation:
-
Measure the pH of the waste solution using a non-bleeding pH strip.
-
Critical Step: If pH < 7, slowly add saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH with stirring until pH is neutral (7-9).[][1] Rationale: This prevents the protonation of the nitrile or any residual cyanide salts.[]
-
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys.[][1] Avoid metal containers if the waste contains residual acid chlorides (often used in Vonoprazan synthesis).
-
Transfer: Funnel waste into the container marked "HALOGENATED ORGANIC SOLVENTS."
-
Labeling: Add the specific chemical name. Do not just write "Organic Waste."
B. Solid Waste (Contaminated Consumables)
Context: Weighing boats, contaminated gloves (Nitrile gloves are recommended), and filter papers.
-
Containment: Place all contaminated solids into a clear polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Seal the bag with tape and place it inside a second bag (double-bagging).
-
Disposal: Place into the Hazardous Solid Waste drum.
-
Note: If the solid is pure compound (e.g., expired stock), label it as "Pure Chemical for Incineration" to alert the disposal facility of the high fluorine content.
C. Emergency Spill Response
Scenario: You drop a vial containing 500mg of solid powder.[]
-
Evacuate & Ventilate: Clear the immediate area.[1] Dust inhalation is a primary risk (H335).[1]
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.
-
Dry Cleanup (Preferred):
-
Wet Wipe: Once the bulk solid is removed, wipe the surface with a soap/water solution.
-
Disposal: All cleanup materials go into the Hazardous Solid Waste stream.[1]
Final Disposition: Incineration Parameters
As a scientist, you must ensure your waste contractor utilizes the correct destruction method. Landfill is not an option for fluorinated aromatics due to environmental persistence.[1]
-
Method: Rotary Kiln Incineration.[1]
-
Temperature: Secondary combustion chamber must operate >1100°C (2000°F) for at least 2 seconds residence time.
-
Scrubbing: The facility must have wet scrubbers (caustic) to capture Hydrogen Fluoride (HF) gas generated during combustion.
References
-
PubChem. (2025).[1][4] 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile Compound Summary. National Library of Medicine.[1] Link[]
-
U.S. EPA. (2024).[1] Incineration of Halogenated Organic Compounds. Environmental Protection Agency.[1] Link
-
Fisher Scientific. (2024).[1] Safety Data Sheet: 1-(4-fluorophenyl)-1H-pyrrole (Analogous Structure Safety Data). Link[]
-
Office of Clinical and Research Safety. (2025).[1] Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center.[1] Link
-
BOC Sciences. (2025).[1] Vonoprazan Impurities and Intermediates Profile.
Personal protective equipment for handling 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile
Here is the comprehensive operational safety guide for 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile , structured for researchers and drug development professionals.
Executive Safety Assessment
Immediate Action Required: Treat this compound as a Potent Pharmaceutical Intermediate (Band 3) until specific toxicology data proves otherwise.[1]
While standard Safety Data Sheets (SDS) classify this molecule with generic GHS warnings (H302, H315, H319, H335), its structural homology to Vonoprazan (a potassium-competitive acid blocker) suggests potential biological activity.[1] As a researcher, you must mitigate not just acute chemical injury, but potential pharmacological effects from dust inhalation.[1]
The "Why" Behind the Protocol:
-
The Nitrile Motif (-CN): While generally stable on the pyrrole ring, metabolic processing or extreme acidic conditions can theoretically release cyanide species.[1]
-
The Fluorophenyl Group: Increases lipophilicity, facilitating dermal absorption and blood-brain barrier penetration.[1]
-
The Pyrrole Core: Electron-rich and prone to oxidation; old samples may contain sensitizing degradation products.[1]
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire."[1] Use this task-based matrix to select the correct barrier.
| Protection Zone | Standard Handling (Solution < 100 mM) | High-Risk Handling (Solid Weighing / Spills) | Scientific Rationale |
| Ocular | Chemical Safety Goggles (Indirect Vent) | Face Shield + Safety Goggles | Dust Migration: Pyrrole powders are often electrostatic; they cling to surfaces and can bypass standard glasses.[1] |
| Dermal (Hands) | Double Nitrile Gloves (Min 0.11 mm) | Laminate (Silver Shield) under Nitrile | Permeation: Fluorinated aromatics can permeate standard nitrile < 15 mins.[1] Double gloving provides a visual breach indicator.[1] |
| Respiratory | Fume Hood (Face velocity > 0.5 m/s) | N95 / P100 Respirator (if hood unavailable) | Bioactivity: Inhalation is the fastest route for systemic absorption of pharmacologically active dusts.[1] |
| Body | Lab Coat (Cotton/Poly blend) | Tyvek® Disposable Sleeves/Apron | Contamination: Prevents accumulation on fabric cuffs, a common source of secondary exposure.[1] |
Operational Protocols: Step-by-Step
A. Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs during the transition from bulk solid to solution.[1]
-
Static Mitigation: Place an ionizing fan or anti-static gun near the balance.[1] Pyrrole-carbonitriles are prone to static charge, causing "particle flight."[1]
-
The "Wet" Transfer Method:
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (solubilizes the organic) followed by a soap-water wipe.[1]
B. Reaction Setup & Monitoring[1][2]
-
Solvent Choice: When solubilizing, add solvent slowly.[1] The heat of solution is generally low, but rapid dissolution can aerosolize micro-droplets.[1]
-
Venting: If using acidic reagents (e.g., HCl, H2SO4) in downstream chemistry, ensure the system is vented to a scrubber.[1] Although the nitrile group is robust, hydrolysis can release ammonia or CO; extreme forcing conditions could theoretically liberate HCN.[1]
-
Quenching: Never quench reaction mixtures containing this intermediate directly into strong acid without cooling.
C. Waste Disposal Strategy
-
Solid Waste: Segregate into "Hazardous Pharma/Toxic" bins.[1] Do not mix with general trash.[1]
-
Liquid Waste: High BTU organic waste stream.[1]
-
Trace Destruction: For cleaning glassware, a soak in 10% bleach (sodium hypochlorite) is effective for oxidizing the pyrrole ring and neutralizing trace residues before washing.[1]
Visualizing the Safety Logic
Workflow: Safe Handling Loop
This diagram illustrates the "Check-Entry-Exit" logic required to maintain containment.
Caption: Operational workflow emphasizing the critical transition from solid handling (high risk) to solubilization (contained risk).
Emergency Response Logic: Spill Management
Immediate decision-making protocol for accidental release.[1][2]
Caption: Decision tree for spill response, prioritizing aerosol suppression for powders and containment for liquids.
References
-
Fluorochem . (2024).[1][3] Safety Data Sheet: 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from
-
BLD Pharm . (2024).[1] Product Analysis: 5-(3-Fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS 2304978-33-2).[1][4] Retrieved from
-
Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
